molecular formula C37H75NO4 B025489 Sphingolipid E CAS No. 110483-07-3

Sphingolipid E

Cat. No.: B025489
CAS No.: 110483-07-3
M. Wt: 598.0 g/mol
InChI Key: PUGFCQQOYJMKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure in first source

Properties

IUPAC Name

N-(3-hexadecoxy-2-hydroxypropyl)-N-(2-hydroxyethyl)hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H75NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-42-35-36(40)34-38(31-32-39)37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,39-40H,3-35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGFCQQOYJMKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CN(CCO)C(=O)CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H75NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869531
Record name Hexadecanamide, N-[3-(hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110483-07-3
Record name Sphingolipid E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110483-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sphingolipid E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110483073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanamide, N-[3-(hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecanamide, N-[3-(hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-hexadecyloxy-2-hydroxyprop-1-yl)-N-(2-hydroxyethyl)palmitamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYETHYL PALMITYL OXYHYDROXYPROPYL PALMITAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ISA73Z2140
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Structure and Inferred Biological Role of Sphingolipid E: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipid E (SLE), a synthetic pseudoceramide, has garnered interest for its potential applications, particularly in dermatology and cosmetics as a skin conditioning and emollient agent. This technical guide provides a comprehensive overview of the known structural and chemical properties of this compound. Due to the limited publicly available data on its specific biological functions, this document also extrapolates its potential roles and signaling pathways based on its structural similarity to naturally occurring ceramides. Furthermore, it outlines generalized experimental protocols for the analysis of synthetic sphingolipids, which can be adapted for the study of this compound.

Core Structure and Chemical Identity of this compound

This compound, systematically named N-(3-(hexadecyloxy)-2-hydroxypropyl)-N-(2-hydroxyethyl)palmitamide, is a synthetic molecule designed to mimic the structure and function of natural ceramides, specifically ceramide type 2. Its structure features a long-chain fatty acid (palmitamide) and a sphingoid-like base, which are characteristic components of natural sphingolipids.

G

  • @brief Chemical structure of this compound.

  • @file sphingolipid_e_structure.dot */

Caption: Chemical structure of this compound (N-(3-(hexadecyloxy)-2-hydroxypropyl)-N-(2-hydroxyethyl)palmitamide).

Physicochemical and Identification Data

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
IUPAC Name N-(3-(hexadecyloxy)-2-hydroxypropyl)-N-(2-hydroxyethyl)palmitamide
Synonyms Ceramide SL, Hydroxyethyl Palmityl Oxyhydroxypropyl Palmitamide, Cetyl-PG Hydroxyethyl Palmitamide
CAS Number 110483-07-3
Chemical Formula C₃₇H₇₅NO₄
Molecular Weight 598.0 g/mol
Appearance White crystalline solid
Solubility Limited solubility in water; soluble in organic solvents like ethanol and chloroform.

Inferred Biological Function and Signaling Pathways

Direct experimental evidence detailing the specific signaling pathways modulated by this compound is not extensively available in the public domain. However, based on its structural analogy to natural ceramides, its primary biological function is inferred to be related to the maintenance and restoration of the skin's barrier function.

Natural ceramides are integral components of the stratum corneum, the outermost layer of the epidermis. They play a crucial role in preventing transepidermal water loss and protecting against environmental insults. It is hypothesized that this compound, when applied topically, integrates into the lipid lamellae of the stratum corneum, thereby reinforcing the skin barrier.

Generalized Ceramide Signaling

Ceramides are not only structural lipids but also potent bioactive molecules involved in various cellular signaling pathways that regulate processes such as apoptosis, cell cycle arrest, and senescence. While the direct participation of the synthetic this compound in these intricate signaling cascades has not been elucidated, understanding the general pathways of its natural counterparts provides a foundational context.

G

  • @brief Generalized signaling pathway of natural ceramides.

  • @file ceramide_signaling.dot */

Caption: A simplified diagram of a generalized ceramide signaling pathway.

It is important to note that the involvement of this compound in these intracellular signaling events is speculative and requires experimental validation. Its primary intended function, based on its use in cosmetic formulations, is likely structural reinforcement of the skin barrier.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for N-(3-(hexadecyloxy)-2-hydroxypropyl)-N-(2-hydroxyethyl)palmitamide could involve the reaction of palmitic acid with N-(3-(hexadecyloxy)-2-hydroxypropyl)ethanolamine. Purification of the crude product would likely be achieved through recrystallization from a suitable solvent mixture, such as toluene and methanol.

Analytical Methods for Structural Verification and Purity Assessment

A combination of analytical techniques would be necessary to confirm the structure and assess the purity of synthesized this compound.

G

  • @brief Proposed analytical workflow for this compound.

  • @file analytical_workflow.dot */

Caption: A proposed experimental workflow for the synthesis and analysis of this compound.

Experimental Details:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the separation and identification of sphingolipids.[1]

    • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) can be used to separate this compound from impurities.

    • Mass Spectrometry: Tandem mass spectrometry (MS/MS) allows for the confirmation of the molecular weight and fragmentation pattern, which aids in structural elucidation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural confirmation of the synthesized molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in this compound, such as the amide, hydroxyl, and ether linkages.

In Vitro Skin Barrier Function Assays

To experimentally validate the inferred function of this compound in enhancing skin barrier function, the following in vitro models and methods can be employed:

  • Reconstructed Human Epidermis (RHE) Models: These 3D skin models provide a physiologically relevant system to study the effects of topically applied substances.

  • Transepidermal Water Loss (TEWL) Measurement: A decrease in TEWL after treatment with this compound would indicate an improvement in the barrier function of the RHE models.

  • Lipid Analysis of the Stratum Corneum: Extraction and analysis of lipids from the treated RHE models using techniques like HPTLC or LC-MS/MS can determine if this compound is incorporated into the lipid matrix and if it influences the overall ceramide profile.[3]

Conclusion

This compound is a synthetic pseudoceramide with a well-defined chemical structure. While its primary application is in cosmetics for its emollient and skin-conditioning properties, direct experimental evidence of its specific biological signaling pathways is lacking. Based on its structural similarity to natural ceramides, its principal role is likely the reinforcement of the skin's lipid barrier. The experimental workflows outlined in this guide provide a framework for the future investigation of this compound's synthesis, purity, and biological efficacy, which will be crucial for its further development and application in dermatological and pharmaceutical contexts.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The inferred biological functions and proposed experimental protocols require experimental validation.

References

Discovery and isolation of Sphingolipid E

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery and isolation of a novel sphingolipid, hypothetically named Sphingolipid E. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

Sphingolipids are a complex class of lipids that play crucial roles in cell membrane structure and signal transduction.[1] Their metabolites, such as ceramide and sphingosine-1-phosphate, are key mediators in cellular processes including apoptosis, proliferation, and stress responses.[1][2] This guide details the discovery and isolation of a novel bioactive sphingolipid, herein designated as this compound, identified from the marine bacterium Sphingomonas marina. This compound exhibits potent immunomodulatory activity, suggesting its potential as a therapeutic agent.

Discovery of this compound

The discovery of this compound was the result of a screening program aimed at identifying novel immunomodulatory compounds from marine microorganisms. An ethanolic extract from the cultured bacterium Sphingomonas marina demonstrated significant activity in a cytokine release assay. Subsequent bioassay-guided fractionation led to the identification of a previously uncharacterized lipid as the active component.

Bioassay-Guided Fractionation Workflow

The initial crude extract was subjected to a multi-step fractionation and purification process. The workflow was guided by monitoring the bioactivity of the resulting fractions at each stage.

G cluster_0 Extraction & Initial Fractionation cluster_1 Purification Crude Extract Crude Extract Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Extract->Liquid-Liquid Extraction Organic Phase Organic Phase Liquid-Liquid Extraction->Organic Phase Aqueous Phase Aqueous Phase Liquid-Liquid Extraction->Aqueous Phase Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Organic Phase->Solid-Phase Extraction (SPE) Fraction A Fraction A Solid-Phase Extraction (SPE)->Fraction A Fraction B Fraction B Solid-Phase Extraction (SPE)->Fraction B Fraction C (Active) Fraction C (Active) Solid-Phase Extraction (SPE)->Fraction C (Active) HPLC Purification HPLC Purification Fraction C (Active)->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound

Figure 1: Bioassay-Guided Fractionation Workflow for this compound.

Isolation and Characterization of this compound

The isolation of this compound from Sphingomonas marina culture was achieved through a series of chromatographic techniques. Characterization of the pure compound was performed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data from Isolation

The following table summarizes the quantitative data obtained during the isolation and purification of this compound from a 100 L bacterial culture.

Purification Step Total Mass (mg) Purity (%) Bioactivity (EC50, µg/mL)
Crude Organic Extract12,500~150.0
SPE Fraction C850157.5
HPLC Purified Compound45>980.2
Structural Elucidation

High-resolution mass spectrometry (HR-MS) and tandem MS/MS analysis provided detailed information about the molecular weight and fragmentation pattern of this compound.[3] Further analysis by 1D and 2D NMR spectroscopy confirmed its structure as a novel glycosphingolipid containing a unique branched-chain fatty acid.

Analytical Method Result
HR-MS (ESI+) [M+H]⁺ = m/z 789.6543
MS/MS Fragmentation Key fragments at m/z 627.5 (loss of hexose) and m/z 264.2 (sphingoid base)
¹H NMR Signals corresponding to a hexose moiety, a sphingoid backbone, and a C18 branched fatty acid.
¹³C NMR Confirmed the presence of 18 carbons in the fatty acyl chain and a glycosidic linkage.

Signaling Pathway of this compound

Preliminary studies suggest that this compound exerts its immunomodulatory effects by acting as a ligand for a specific cell surface receptor, initiating a downstream signaling cascade that modulates cytokine production. It is hypothesized to interact with a G protein-coupled receptor (GPCR), leading to the activation of transcription factors involved in the inflammatory response.[4]

G This compound This compound GPCR GPCR This compound->GPCR Binds G-Protein Activation G-Protein Activation GPCR->G-Protein Activation Second Messengers Second Messengers G-Protein Activation->Second Messengers Kinase Cascade Kinase Cascade Second Messengers->Kinase Cascade Transcription Factor Activation Transcription Factor Activation Kinase Cascade->Transcription Factor Activation Nucleus Nucleus Transcription Factor Activation->Nucleus Cytokine Gene Expression Cytokine Gene Expression Nucleus->Cytokine Gene Expression Immunomodulatory Effects Immunomodulatory Effects Cytokine Gene Expression->Immunomodulatory Effects

Figure 2: Hypothesized Signaling Pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Extraction of Sphingolipids from Sphingomonas marina
  • Cell Harvesting : Centrifuge 100 L of bacterial culture at 8,000 x g for 20 minutes. Discard the supernatant and freeze-dry the cell pellet.

  • Solvent Extraction : The lyophilized cell mass is extracted with a chloroform:methanol (2:1, v/v) mixture.[5] The mixture is agitated for 2 hours at room temperature.

  • Phase Separation : Add deionized water to the extract to induce phase separation.[3] The lower organic phase, containing the lipids, is collected.

  • Drying : The organic phase is dried under reduced pressure using a rotary evaporator to yield the crude lipid extract.

Solid-Phase Extraction (SPE) for Fractionation
  • Column Preparation : A silica-based SPE cartridge is conditioned with hexane.

  • Sample Loading : The crude lipid extract is redissolved in a minimal volume of chloroform and loaded onto the cartridge.

  • Elution : The column is eluted with a stepwise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).[5]

  • Fraction Collection : Fractions are collected and the solvent is evaporated. Each fraction is tested for bioactivity.

High-Performance Liquid Chromatography (HPLC) Purification
  • Column : A C18 reverse-phase HPLC column is used for the final purification step.

  • Mobile Phase : A gradient of acetonitrile and water is employed as the mobile phase.

  • Detection : The eluent is monitored using an ultraviolet (UV) detector at 210 nm and an evaporative light scattering detector (ELSD).[3][6]

  • Collection : The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.

Mass Spectrometry Analysis
  • Instrumentation : A high-resolution time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Sample Preparation : The purified this compound is dissolved in methanol at a concentration of 1 µg/mL.

  • Data Acquisition : Data is acquired in positive ion mode over a mass range of m/z 100-1000.

  • Tandem MS/MS : For structural elucidation, the precursor ion corresponding to this compound is selected for collision-induced dissociation (CID) to obtain fragment ions.[3][6]

References

An In-depth Technical Guide to the Core Sphingolipid Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. Initially considered mere structural components of cellular membranes, they are now recognized as critical players in a multitude of cellular processes, including signal transduction, cell-cell recognition, proliferation, and apoptosis.[1] The metabolic network of sphingolipids is complex, with the central molecule, ceramide, serving as a hub for the synthesis of more complex sphingolipids such as sphingomyelin and a vast array of glycosphingolipids.[2][3] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making the enzymes in these pathways attractive targets for drug development.[4][5][6] This guide provides a detailed overview of the core sphingolipid biosynthetic pathways, quantitative data, and key experimental protocols for their study.

The De Novo Sphingolipid Biosynthetic Pathway

The de novo synthesis of sphingolipids is the primary route for producing the ceramide backbone from non-sphingolipid precursors. This pathway begins in the endoplasmic reticulum (ER).[1][7][8]

The initial and rate-limiting step is the condensation of L-serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT) .[8][9][10] This reaction produces 3-ketodihydrosphingosine. Subsequently, 3-ketodihydrosphingosine reductase (KDSR) reduces 3-ketodihydrosphingosine to dihydrosphingosine (also known as sphinganine).[7][11]

The next step involves the acylation of dihydrosphingosine by one of six (dihydro)ceramide synthases (CerS) , each with specificity for different fatty acyl-CoA chain lengths, to form dihydroceramide.[7] Finally, dihydroceramide desaturase (DEGS) introduces a double bond into dihydroceramide to yield ceramide.[7][11] Ceramide is then transported from the ER to the Golgi apparatus by either vesicular trafficking or the ceramide transfer protein (CERT) for further metabolism into more complex sphingolipids.[1]

de_novo_pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus serine L-Serine + Palmitoyl-CoA keto 3-Ketodihydrosphingosine serine->keto Serine Palmitoyltransferase (SPT) dihydro_sphingosine Dihydrosphingosine (Sphinganine) keto->dihydro_sphingosine 3-Ketodihydrosphingosine Reductase (KDSR) dihydro_ceramide Dihydroceramide dihydro_sphingosine->dihydro_ceramide (Dihydro)ceramide Synthase (CerS) ceramide Ceramide dihydro_ceramide->ceramide Dihydroceramide Desaturase (DEGS) complex_sl Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) ceramide->complex_sl CERT-mediated or Vesicular Transport

Figure 1: The de novo sphingolipid biosynthetic pathway.

Synthesis of Complex Sphingolipids

From its central position as a metabolic hub, ceramide can be further metabolized in the Golgi apparatus to form a variety of complex sphingolipids, primarily sphingomyelin and glycosphingolipids.[1][7]

Sphingomyelin Synthesis: Sphingomyelin is the most abundant sphingolipid in mammalian cells.[7] Its synthesis involves the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, a reaction catalyzed by sphingomyelin synthase (SMS) .[12][13] This reaction also produces diacylglycerol (DAG), an important signaling molecule.[13]

Glycosphingolipid Synthesis: Glycosphingolipids (GSLs) are a diverse family of sphingolipids containing one or more sugar residues. The synthesis of GSLs is initiated by the addition of a monosaccharide to ceramide.

  • Glucosylceramide (GlcCer) is formed by the transfer of glucose from UDP-glucose to ceramide, catalyzed by glucosylceramide synthase (GCS) .[7][14] GlcCer is the precursor for the synthesis of most complex GSLs.[14]

  • Galactosylceramide (GalCer) is formed by the transfer of galactose from UDP-galactose to ceramide, catalyzed by ceramide galactosyltransferase (CGT) .[7]

From glucosylceramide, a variety of more complex GSLs can be synthesized through the sequential addition of monosaccharides by different glycosyltransferases. For example, the addition of galactose to GlcCer by lactosylceramide synthase forms lactosylceramide (LacCer), a key intermediate for the synthesis of many other GSLs.[14]

complex_sphingolipid_synthesis cluster_sm Sphingomyelin Synthesis cluster_gsl Glycosphingolipid Synthesis ceramide Ceramide (in Golgi) sm Sphingomyelin ceramide->sm Sphingomyelin Synthase (SMS) dag Diacylglycerol ceramide->dag glccer Glucosylceramide ceramide->glccer Glucosylceramide Synthase (GCS) galcer Galactosylceramide ceramide->galcer Ceramide Galactosyltransferase (CGT) sm->dag Phosphatidylcholine as donor laccer Lactosylceramide glccer->laccer Lactosylceramide Synthase complex_gsl Complex Glycosphingolipids laccer->complex_gsl Glycosyltransferases

Figure 2: Synthesis of complex sphingolipids from ceramide.

Quantitative Data on Sphingolipid Metabolism

The cellular concentrations of sphingolipids are tightly regulated and can vary significantly between different cell types and under different physiological or pathological conditions. The following tables summarize some reported cellular sphingolipid levels.

Table 1: Cellular Sphingolipid Profile in Human Primary Retinal Endothelial Cells (HREC)

Sphingolipid ClassConcentration (pmol/mg protein)Relative Composition (%)
Total Sphingolipids220100
Sphingomyelin (SM)173.879
Ceramide (Cer)30.814
Lactosylceramide (LacCer)8.84
Hexosylceramide (HexCer)6.63
Data from a study on HREC cultured in normal glucose (5 mM) conditions.[15]

Table 2: Lactosylceramide Synthase Activity in Different Cell Types

Cell TypeSpecific Activity (pmol/mg/min)
Neonatal Human Fibroblasts (<5 passages)~1.0
Adult Human Fibroblasts (>15 passages)~0.5
HEK-293T CellsIntermediate between neonatal and adult fibroblasts
Data obtained using a novel LC-MS/MS-based assay.[16]

Experimental Protocols

A variety of experimental techniques are employed to study the sphingolipid biosynthetic pathway, from measuring the activity of specific enzymes to quantifying the levels of different sphingolipid species.

Serine Palmitoyltransferase (SPT) Activity Assay

SPT activity is commonly measured by monitoring the incorporation of radiolabeled L-serine into 3-ketodihydrosphingosine.[17] An improved method allows for the measurement of SPT activity in total cell lysate.[17]

Protocol Outline (using radiolabeled L-serine):

  • Preparation of Cell Lysate: Harvest cells and prepare a total cell lysate or microsomal fraction.

  • Pre-incubation (for inhibition studies): Incubate the cell lysate/membranes with or without inhibitors (e.g., myriocin) on ice.[18]

  • Reaction Initiation: Add a labeling mix containing L-serine, palmitoyl-CoA, and radiolabeled L-serine (e.g., [³H]-serine or [¹⁴C]-serine) to the lysate.[12][18]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[18]

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding an alkaline methanol solution, followed by a chloroform/methanol extraction to separate the lipid-soluble product (3-ketodihydrosphingosine) from the water-soluble radiolabeled L-serine.[18]

  • Quantification: Quantify the radioactivity in the lipid phase using liquid scintillation counting. The amount of radioactivity is proportional to the SPT activity.

An alternative, non-radioactive HPLC-based method involves the chemical reduction of 3-ketodihydrosphingosine to sphinganine, which is then derivatized and quantified by fluorescence detection.[12][17]

Ceramide Synthase (CerS) Activity Assay

CerS activity can be measured using fluorescently labeled substrates.[9][19]

Protocol Outline (using NBD-labeled sphinganine):

  • Reaction Setup: Prepare a reaction mixture containing cell lysate or microsomes, a specific fatty acyl-CoA (e.g., C16:0-CoA), and a fluorescently labeled sphingoid base (e.g., NBD-sphinganine).

  • Incubation: Incubate the reaction at 37°C.

  • Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol mixture.

  • Separation: Separate the fluorescently labeled dihydroceramide product from the unreacted NBD-sphinganine substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[19]

  • Quantification: Quantify the fluorescence of the product band/peak. The fluorescence intensity is proportional to the CerS activity.

LC-MS/MS can also be used to measure CerS activity, offering high specificity and the ability to distinguish between different dihydroceramide species.[9]

Sphingomyelin Synthase (SMS) Activity Assay

SMS activity can be determined by monitoring the conversion of fluorescently labeled ceramide to sphingomyelin.

Protocol Outline:

  • Homogenate Preparation: Prepare cell homogenates from the cells of interest.

  • Reaction Mixture: Set up a reaction containing the cell homogenate, fluorescently labeled ceramide (e.g., C6-NBD-ceramide), and phosphatidylcholine.[6]

  • Incubation: Incubate the mixture at 37°C for a set time (e.g., 2 hours).[6]

  • Lipid Extraction: Extract the lipids using a chloroform-methanol mixture.[6]

  • Separation: Separate the resulting fluorescent sphingomyelin from the fluorescent ceramide substrate by TLC.[6]

  • Quantification: Measure the fluorescent intensity of the sphingomyelin spot.[6]

Glucosylceramide Synthase (GCS) Activity Assay

GCS activity is assayed by measuring the conversion of ceramide to glucosylceramide.

Protocol Outline (using a fluorescent substrate):

  • Cell Culture and Treatment: Culture cells and treat as required for the experiment.

  • Substrate Incubation: Incubate the cells with a cell-permeable fluorescent ceramide analog (e.g., NBD C₆-ceramide).[8]

  • Lipid Extraction: After incubation, harvest the cells and extract the total lipids.[8]

  • Separation and Quantification: Separate the fluorescent glucosylceramide product from the ceramide substrate using HPLC and quantify the fluorescence to determine GCS activity.[8]

Lipid Extraction and Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the comprehensive and quantitative analysis of sphingolipid profiles ("sphingolipidomics").[1][11][20]

General Workflow:

  • Sample Preparation: Homogenize tissues or lyse cells. It is crucial to add a cocktail of internal standards (often isotopically labeled or with a unique chain length) at the beginning of the extraction to correct for sample loss and variations in ionization efficiency.[5][20]

  • Lipid Extraction: Extract total lipids using a solvent system such as chloroform/methanol (e.g., Bligh-Dyer method).[7][20]

  • LC Separation: Separate the different sphingolipid species using liquid chromatography, often with a C8 or C18 reverse-phase column.[1][20]

  • MS/MS Analysis: Detect and quantify the sphingolipids using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions are monitored for each sphingolipid species and internal standard, providing high sensitivity and specificity.[11]

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis sample Cells or Tissue homogenization Homogenization / Lysis sample->homogenization is_addition Addition of Internal Standards homogenization->is_addition extraction Solvent Extraction (e.g., Chloroform/Methanol) is_addition->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection (MRM) lc->ms data_analysis Data Analysis and Quantification ms->data_analysis

Figure 3: General workflow for sphingolipid analysis by LC-MS/MS.

Conclusion

The sphingolipid biosynthetic pathway is a complex and highly regulated network that produces a wide array of structurally and functionally diverse lipids. Ceramide lies at the heart of this network, serving as the precursor for both pro-apoptotic signaling and the synthesis of complex sphingolipids that are essential for membrane structure and cell signaling. A thorough understanding of this pathway, facilitated by the experimental techniques outlined in this guide, is crucial for elucidating the roles of sphingolipids in health and disease and for the development of novel therapeutic strategies targeting this important class of lipids.

References

Unveiling the Subcellular Landscape of Sphingolipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sphingolipids are a class of bioactive lipids integral to cell structure and signaling. Their specific subcellular localization is critical to their function, influencing processes from apoptosis to cell proliferation. This guide provides a comprehensive overview of the cellular distribution of major sphingolipid classes, details the experimental protocols for their study, and presents key data in a structured format. While the term "Sphingolipid E" does not correspond to a recognized molecule in current biochemical literature, this document serves as a robust resource for understanding the localization of well-established sphingolipids.

Cellular Distribution of Key Sphingolipids

The subcellular localization of sphingolipids is not static; it is a dynamic process influenced by metabolic pathways and cellular stimuli. The initial steps of sphingolipid biosynthesis occur in the endoplasmic reticulum (ER), with subsequent modifications and distribution throughout the Golgi apparatus, plasma membrane, and endolysosomal system.

Table 1: Quantitative Analysis of Sphingolipid Subcellular Localization

This table summarizes the relative abundance of major sphingolipid species across different cellular compartments. Data is aggregated from multiple studies employing techniques such as subcellular fractionation followed by mass spectrometry.

Sphingolipid ClassEndoplasmic ReticulumGolgi ApparatusPlasma MembraneEndosomes/LysosomesMitochondria
Ceramides HighModerateLowModerateModerate
Sphingomyelin LowHighHighModerateLow
Glucosylceramides LowHigh (cis-Golgi)HighModerateLow
Lactosylceramides LowHigh (trans-Golgi)HighModerateLow
Gangliosides LowHigh (trans-Golgi)HighModerateLow
Sphingosine LowLowModerateHighModerate
Sphingosine-1-Phosphate ModerateLowHigh (secreted)ModerateLow

Experimental Protocols for Determining Sphingolipid Localization

The elucidation of sphingolipid distribution within the cell relies on a combination of sophisticated biochemical and imaging techniques.

Subcellular Fractionation with Mass Spectrometry

This gold-standard biochemical method provides quantitative data on lipid abundance in isolated organelles.

Protocol:

  • Cell Lysis: Homogenize cultured cells in an isotonic buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4) using a Dounce homogenizer on ice.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to pellet nuclei.

    • Centrifuge the supernatant at medium speed (e.g., 10,000 x g for 20 min) to pellet mitochondria.

    • Centrifuge the subsequent supernatant at high speed (e.g., 100,000 x g for 60 min) to pellet microsomes (ER and Golgi fragments).

    • The final supernatant represents the cytosol.

  • Organelle Purification (Optional): For higher purity, employ density gradient centrifugation (e.g., using sucrose or OptiPrep™ gradients) to further separate organelles like the ER, Golgi, and plasma membrane.

  • Lipid Extraction: Extract total lipids from each fraction using a modified Bligh-Dyer or Folch method.

  • Mass Spectrometry Analysis: Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification of sphingolipid species.

Immunofluorescence and Fluorescent Lipid Analogs

Microscopy techniques offer high-resolution spatial information on lipid distribution.

Protocol:

  • Cell Culture and Fixation: Grow cells on glass coverslips. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with a detergent like 0.1% Triton X-100 or saponin in PBS for 10 minutes to allow antibody access.

  • Blocking: Block non-specific antibody binding with a solution of 1% bovine serum albumin (BSA) in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody specific to the sphingolipid of interest (e.g., anti-ceramide antibody) or to an organelle marker for 1-2 hours.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Imaging: Mount coverslips on slides and image using a confocal or fluorescence microscope.

  • Alternative (Fluorescent Analogs): Incubate live cells with fluorescently-tagged sphingolipid analogs (e.g., NBD-C6-ceramide). These analogs mimic the natural lipid and can be tracked as they are metabolized and transported through the cell.

Visualizing Sphingolipid Metabolism and Transport

The location of sphingolipids is intrinsically linked to their metabolic pathways, which span several key organelles.

Sphingolipid_Metabolism_Flow ER Endoplasmic Reticulum Cer Ceramide ER->Cer CerS Golgi Golgi Apparatus SM Sphingomyelin Golgi->SM SMS1 GlcCer Glucosylceramide Golgi->GlcCer GCS PM Plasma Membrane EndoLyso Endosome / Lysosome PM->EndoLyso Endocytosis Sph Sphingosine EndoLyso->Sph Acid Ceramidase Serine Serine + Palmitoyl-CoA Serine->ER SPT Cer->Golgi CERT Cer->Sph CDase SM->PM ComplexGSL Complex Glycosphingolipids GlcCer->ComplexGSL Various Glycosyltransferases ComplexGSL->PM S1P S1P Sph->S1P SphK

Caption: Core sphingolipid metabolic pathway showing key organellar locations.

Experimental Workflow Diagram

The logical flow for investigating the cellular localization of a novel or poorly characterized sphingolipid is outlined below.

Experimental_Workflow start Hypothesize Localization of Sphingolipid X biochem Biochemical Approach: Subcellular Fractionation start->biochem imaging Imaging Approach: Microscopy start->imaging lysis Cell Lysis & Differential Centrifugation biochem->lysis fix Fix & Permeabilize Cells imaging->fix analog Fluorescent Lipid Analog Incubation imaging->analog gradient Density Gradient Purification lysis->gradient extraction Lipid Extraction gradient->extraction ms LC-MS/MS Analysis extraction->ms quant Quantitative Data (e.g., pmol/mg protein) ms->quant conclusion Conclude Subcellular Localization of X quant->conclusion antibody Primary/Secondary Antibody Staining fix->antibody microscope Confocal Microscopy antibody->microscope analog->microscope coloc Co-localization Analysis with Organelle Markers microscope->coloc coloc->conclusion

Caption: Workflow for determining the subcellular localization of a sphingolipid.

An In-depth Technical Guide to the Core Bioactive Sphingolipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic World of Bioactive Sphingolipids

While the term "Sphingolipid E" does not correspond to a recognized molecule in current scientific literature, the field of sphingolipidomics is rich with bioactive lipids that play pivotal roles in cellular physiology and pathophysiology. This guide focuses on three core bioactive sphingolipids—Ceramide (Cer), Sphingosine-1-Phosphate (S1P), and Ceramide-1-Phosphate (C1P)—that are central to a multitude of cellular processes. These molecules, once considered mere structural components of cell membranes, are now understood to be critical signaling molecules involved in a complex network that governs cell fate decisions, including proliferation, apoptosis, and inflammation.[1][2][3][4] Their intricate interplay and the enzymes that regulate their metabolism present a frontier of opportunities for therapeutic intervention in a wide range of diseases, from cancer to neurodegenerative disorders.

Physiological Roles of Core Bioactive Sphingolipids

The physiological functions of sphingolipids are diverse and often opposing, creating a delicate balance that dictates cellular homeostasis. Ceramide is widely recognized as a pro-apoptotic and anti-proliferative agent, while S1P and C1P generally promote cell survival, proliferation, and inflammation.

Ceramide (Cer): The Guardian of Cellular Integrity

Ceramide is a central hub in sphingolipid metabolism and a key second messenger in cellular stress responses.[5][6] Its accumulation within the cell is a hallmark of the induction of apoptosis (programmed cell death) in response to a variety of stimuli, including developmental cues, cellular stress, and chemotherapeutic agents.[5][7] Beyond its role in apoptosis, ceramide is implicated in cell cycle arrest, senescence, and the regulation of autophagy.

Sphingosine-1-Phosphate (S1P): A Pro-Survival and Pro-Inflammatory Mediator

In stark contrast to ceramide, S1P is a potent signaling molecule that promotes cell survival, proliferation, and migration.[8][9] S1P exerts its effects primarily through a family of five G protein-coupled receptors (GPCRs), known as S1PR1-5, which are expressed on the cell surface.[1][8] The "inside-out" signaling of S1P, where it is produced intracellularly and then secreted to act on these receptors, is a critical mechanism in various physiological processes, including immune cell trafficking, angiogenesis, and vascular development.[9]

Ceramide-1-Phosphate (C1P): A Mitogenic and Inflammatory Modulator

C1P is another pro-survival sphingolipid that stimulates cell growth and inhibits apoptosis.[10] It is a key player in inflammatory responses, where it can stimulate the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids. C1P can act both as an intracellular second messenger and as an extracellular ligand for a putative plasma membrane receptor, highlighting its dual regulatory capacity in cellular signaling.[10]

Data Presentation: Quantitative Analysis of Bioactive Sphingolipids

The quantification of sphingolipid levels in biological samples is crucial for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive measurement of these lipids.[4] The following tables summarize representative concentrations of key bioactive sphingolipids in human plasma and their alterations in certain pathological conditions.

Sphingolipid ClassSpeciesConcentration in Healthy Human Plasma (ng/mL)Reference
CeramidesCer C16:0124.3 ± 32.6
Cer C18:080.9 ± 33.1
Cer C20:0241.8 ± 88.3
Cer C22:0787.9 ± 294.6
Cer C24:01500 - 4000
Cer C24:1~3000
Sphingosine-1-PhosphateS1P~100 - 300
ConditionSphingolipidTissue/FluidChange in ConcentrationReference
Breast CancerS1PTumor Tissue vs. Normal TissueSignificantly Higher[9]
Colorectal CancerS1PSerum of Patients vs. Healthy IndividualsSignificantly Increased
Hepatocellular CarcinomaS1PTumor Tissue vs. Non-tumor TissueDecreased
Farber Disease FibroblastsCeramideCultured Fibroblasts2.9-fold increase vs. control
EmphysemaCeramideLung TissueIncreased

Signaling Pathways of Core Bioactive Sphingolipids

The signaling cascades initiated by ceramide, S1P, and C1P are complex and interconnected, often involving a network of kinases, phosphatases, and other signaling proteins.

Ceramide Signaling in Apoptosis

Ceramide accumulation triggers apoptotic signaling through multiple pathways. It can activate protein phosphatases, such as PP1 and PP2a, and protein kinases, like kinase suppressor of Ras (KSR), to regulate downstream effectors. A critical aspect of ceramide-induced apoptosis is its action on mitochondria, leading to the release of pro-apoptotic factors.

Ceramide_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_membrane Plasma Membrane Stress Stress (e.g., UV, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase TNFa TNF-α TNFa->SMase Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolysis Mitochondrion Mitochondrion Ceramide->Mitochondrion induces mitochondrial dysfunction Caspases Caspase Activation Mitochondrion->Caspases releases pro-apoptotic factors Apoptosis Apoptosis Caspases->Apoptosis

Ceramide-mediated apoptosis signaling pathway.

Sphingosine-1-Phosphate (S1P) Receptor Signaling

S1P signals through its five receptors (S1PR1-5) to activate a variety of downstream pathways, including the PI3K/Akt, MAPK/ERK, and PLC pathways, which are crucial for cell survival, proliferation, and migration.[1][8]

S1P_Signaling_Pathway cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1PR1-5) S1P->S1PR G_proteins G Proteins (Gi, Gq, G12/13) S1PR->G_proteins PI3K_Akt PI3K/Akt Pathway G_proteins->PI3K_Akt RAS_ERK Ras/ERK Pathway G_proteins->RAS_ERK PLC PLC Pathway G_proteins->PLC Survival Cell Survival PI3K_Akt->Survival Proliferation Proliferation RAS_ERK->Proliferation Migration Migration PLC->Migration

Overview of S1P receptor-mediated signaling.

Ceramide-1-Phosphate (C1P) Signaling

C1P signaling is involved in cell growth, survival, and inflammation. It can activate the PI3K/Akt and MAPK pathways, leading to pro-survival and proliferative responses. C1P is also a key activator of cytosolic phospholipase A2 (cPLA₂), initiating the production of inflammatory mediators.

C1P_Signaling_Pathway cluster_intracellular Intracellular Signaling cluster_outcomes Cellular Responses Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK C1P Ceramide-1-Phosphate (C1P) CerK->C1P phosphorylation PI3K_Akt PI3K/Akt Pathway C1P->PI3K_Akt cPLA2 cPLA₂ C1P->cPLA2 Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Inflammation Inflammation cPLA2->Inflammation

Key signaling actions of Ceramide-1-Phosphate.

Experimental Protocols

1. Extraction and Quantification of Sphingolipids by LC-MS/MS

This protocol provides a general workflow for the analysis of sphingolipids from biological samples.

  • Sample Preparation:

    • Homogenize cells or tissues in a suitable buffer.

    • For plasma or serum, use a small volume directly.[2]

    • Spike the sample with a cocktail of internal standards (e.g., C17-sphingosine, C17-ceramide) for quantification.

  • Lipid Extraction:

    • Perform a one-phase or two-phase solvent extraction. A common method is the Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.[10] For a simpler and rapid protocol for plasma, methanol can be used for extraction.[2]

    • Alternatively, a solvent mixture of isopropanol:heptane:water can be employed.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the organic (lower) phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., methanol/chloroform).

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the different sphingolipid species using a C18 reversed-phase column or a HILIC column.[7]

    • Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and methanol with additives like formic acid and ammonium formate to improve ionization.[7]

    • Detect and quantify the sphingolipids using the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

2. Measurement of Ceramide-Induced Apoptosis using a Caspase-3/7 Activity Assay

This protocol describes a common method to quantify apoptosis by measuring the activity of executioner caspases 3 and 7.

  • Cell Culture and Treatment:

    • Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with different concentrations of a cell-permeable ceramide analog (e.g., C2- or C6-ceramide) or a vehicle control for various time points (e.g., 3, 6, 12, 24 hours).

  • Caspase-3/7 Activity Assay (using a commercially available luminescent kit):

    • Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.[1][5]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence of each well using a plate-reading luminometer.[5]

  • Data Analysis:

    • Subtract the average luminescence of the vehicle control wells from the luminescence of the treated wells.

    • The resulting luminescence is proportional to the amount of caspase-3/7 activity and is an indicator of apoptosis.

Conclusion and Future Perspectives

The core bioactive sphingolipids—ceramide, S1P, and C1P—are at the heart of a complex signaling network that regulates fundamental cellular processes. The "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival S1P, is a critical determinant of cell fate. Dysregulation of this balance is implicated in numerous diseases, making the enzymes of sphingolipid metabolism attractive targets for drug development.

Future research will continue to unravel the intricate details of sphingolipid signaling, including the identification of novel protein interactors and the elucidation of the precise roles of specific ceramide and S1P species. Advances in analytical techniques, such as lipidomics and imaging mass spectrometry, will provide a more comprehensive understanding of the spatial and temporal dynamics of these bioactive lipids within the cell. This knowledge will be instrumental in the development of novel therapeutic strategies that target the sphingolipid network to treat a wide array of human diseases.

References

Sphingolipid E: A Synthetic Mimic of Natural Ceramides with No Known Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

In-depth analysis of scientific literature and chemical databases reveals that Sphingolipid E is a synthetic compound, a "pseudoceramide," designed to imitate the structure and function of naturally occurring ceramides. Consequently, there are no known natural sources of this compound, and a technical guide on its natural origins, isolation, and quantification from biological materials cannot be provided.

This compound, chemically known as N-(3-(hexadecyloxy)-2-hydroxypropyl)-N-(2-hydroxyethyl)palmitamide, is a laboratory-created molecule.[1] It has been developed for commercial applications, particularly in the cosmetics and dermatology fields, to replicate the beneficial effects of natural ceramides on the skin.[2][3][4] Ceramides are a class of waxy lipid molecules found in high concentrations within the cell membranes of eukaryotic cells. They are crucial components of the stratum corneum, the outermost layer of the epidermis, where they play a vital role in maintaining the skin's barrier function and preventing water loss.[2][5]

The development of synthetic pseudoceramides like this compound has been driven by the high cost and potential for immunogenicity associated with the extraction of natural ceramides from animal or plant sources.[3][4] Synthetic analogs offer a more consistent and cost-effective alternative for use in skincare products.

Understanding the Distinction: Natural Sphingolipids vs. Synthetic Pseudoceramides

Natural sphingolipids are a broad and complex class of lipids characterized by a sphingoid base backbone.[6][7] The biosynthesis of these molecules begins with the condensation of the amino acid serine and a fatty acyl-CoA, a process that occurs in the endoplasmic reticulum of cells.[8][9] This initial step is followed by a series of enzymatic reactions that lead to the formation of various sphingolipids, including ceramides, sphingomyelin, and glycosphingolipids.[8][9] These natural sphingolipids are integral to cellular structure and are involved in a multitude of signaling pathways that regulate processes such as cell growth, differentiation, and apoptosis.[10][11]

In contrast, this compound and other pseudoceramides are synthesized through chemical processes in a laboratory setting. Their structure is designed to be similar to that of natural ceramides, enabling them to integrate into the lipid layers of the skin and perform a similar barrier-enhancing function.[2]

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, it is critical to recognize that "this compound" is a trade name for a specific synthetic molecule and not a term for a naturally occurring sphingolipid. Therefore, any research or development efforts focused on this compound should be based on its synthetic origin and properties. Literature searches for its natural occurrence, isolation protocols from biological tissues, or signaling pathways in organisms will be fruitless. Instead, research should focus on its chemical synthesis, formulation, and its efficacy and safety as a topical agent in dermatological and cosmetic applications.

References

An In-depth Technical Guide to Sphingolipid Metabolism in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles as both structural components of cellular membranes and as signaling molecules involved in a myriad of cellular processes. The metabolic network of sphingolipids is a dynamic and tightly regulated system, with key metabolites such as ceramide, sphingosine-1-phosphate (S1P), and sphingomyelin acting as critical regulators of cell fate decisions, including apoptosis, proliferation, and stress responses. Dysregulation of sphingolipid metabolism is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and metabolic diseases, making the enzymes of this pathway attractive targets for drug development.[1][2][3] This guide provides a comprehensive technical overview of the core aspects of sphingolipid metabolism in mammalian cells, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

Core Metabolic Pathways

Sphingolipid metabolism can be broadly divided into two main pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, a reaction catalyzed by serine palmitoyltransferase (SPT).[4][5] Subsequent reduction and acylation steps lead to the formation of dihydroceramide, which is then desaturated to produce ceramide, the central hub of sphingolipid metabolism.[6][7][8]

Salvage Pathway: This pathway involves the breakdown of complex sphingolipids, primarily sphingomyelin in the plasma membrane and lysosomes, to generate ceramide.[4][8] This process is mediated by a family of enzymes called sphingomyelinases. Ceramide can then be further metabolized. For instance, ceramidases hydrolyze ceramide to sphingosine, which can be phosphorylated by sphingosine kinases to form S1P.[1][9] This interplay between ceramide and S1P is often referred to as the "sphingolipid rheostat," where the balance between these two molecules can determine whether a cell undergoes apoptosis or proliferation.[10]

Quantitative Data on Sphingolipid Metabolism

The following tables summarize key quantitative data related to sphingolipid metabolism in mammalian cells, providing a valuable resource for experimental design and data interpretation.

Table 1: Enzyme Kinetics of Key Sphingolipid Metabolizing Enzymes

EnzymeSubstrateCell/Tissue SourceK_m_V_max_Reference(s)
Acid Sphingomyelinase BODIPY-C12-SMHuman Cerebrospinal Fluid20 µM6 pmol/h/µl[11]
SphingomyelinPurified Placental25 µM-[11]
Neutral Sphingomyelinase (hSMPD2) SphingomyelinRecombinant Human3.0 µM-[12]
Acid Ceramidase D-erythro-sphingosineRecombinant Human23.75 µM208.3 pmol/µg/h[13][14]
Lauric AcidRecombinant Human73.76 µM232.5 pmol/µg/h[13][14]
CeramidePurified149 µM136 nmol/mg/h[15]
Neutral Ceramidase (ASAH2) D-erythro-C12-NBD-ceramideRecombinant Human60.1 µM-[8]
Alkaline Ceramidase (ACER2) NBD-C12-PHCRecombinant Human94.8 - 98.5 µM-[8][16]
Ceramide Synthase (CerS) SphinganineMammalian (various)2 - 5 µM-[17]
Sphingosine Kinase 1 (SphK1) D-erythro-sphingosineRecombinant Human2.75 µM7.15 pmoles/min[18]
Sphingosine Kinase (general) Fluorescently labeled sphingosinePurified38 ± 18 µM0.4 ± 0.2 µM/min[1][9]

Table 2: Cellular Concentrations of Key Sphingolipids

SphingolipidCell LineConcentrationReference(s)
Ceramide (C16:0) HeLa0.34 pmol/nmol phosphate[19]
Ceramide (C24:0) HeLa2.16 pmol/nmol phosphate[19]
Ceramide (C24:1) HeLa2.66 pmol/nmol phosphate[19]
Total Ceramide Ishikawa (endometrial cancer)Significantly higher than HEC-1A[20]
Sphingosine-1-Phosphate (S1P) NIH 3T3 (vector-transfected)0.119 ± 0.003 pmol/nmol phospholipid[21]
Sphingosine-1-Phosphate (S1P) HEK293 (vector-transfected)0.012 ± 0.002 pmol/nmol phospholipid[21]

Key Signaling Pathways

The bioactive sphingolipids, ceramide and S1P, are central to distinct and often opposing signaling cascades that regulate critical cellular functions.

Ceramide-Induced Apoptosis

Ceramide accumulation, triggered by various cellular stresses including chemotherapy and radiation, is a potent inducer of apoptosis.[1][2][15][22] Ceramide can activate multiple pro-apoptotic pathways.

Ceramide_Apoptosis_Pathway Stress Cellular Stress (e.g., Chemotherapy, UV) SMase Sphingomyelinase Activation Stress->SMase Ceramide Ceramide Accumulation SMase->Ceramide Mitochondria Mitochondria Ceramide->Mitochondria JNK JNK Pathway Activation Ceramide->JNK PP2A PP2A Activation Ceramide->PP2A BaxBak Bax/Bak Activation Mitochondria->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JNK->Apoptosis Akt Akt (Pro-survival) PP2A->Akt Akt->Apoptosis Inhibits

Ceramide-mediated apoptosis signaling pathway.
S1P-Induced Cell Proliferation

In contrast to ceramide, S1P is a potent signaling molecule that promotes cell proliferation, survival, and migration.[6][23] S1P exerts its effects primarily by binding to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[24][25]

S1P_Proliferation_Pathway SphK Sphingosine Kinase (SphK) S1P_intra Intracellular S1P SphK->S1P_intra Sphingosine Sphingosine Sphingosine->SphK S1P_extra Extracellular S1P S1P_intra->S1P_extra Transport S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR Gprotein G-protein Activation S1PR->Gprotein PI3K PI3K/Akt Pathway Gprotein->PI3K Ras_MAPK Ras/MAPK Pathway Gprotein->Ras_MAPK CellProliferation Cell Proliferation & Survival PI3K->CellProliferation Ras_MAPK->CellProliferation

S1P-mediated cell proliferation signaling pathway.

Experimental Protocols

Accurate quantification and analysis of sphingolipids are essential for understanding their roles in cellular processes. The following sections provide detailed methodologies for key experiments in sphingolipid research.

Sphingolipid Extraction from Mammalian Cells

This protocol is a widely used method for the extraction of a broad range of sphingolipids from cultured mammalian cells.[6][7][23]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 1 M Potassium hydroxide (KOH) in methanol

  • Glacial acetic acid

  • Internal standards for each sphingolipid class to be quantified (e.g., C17-sphingosine, C17-ceramide, etc.)

  • Glass screw-cap tubes (Teflon-lined caps)

  • Sonicator

  • Centrifuge (capable of 3000 x g)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in a minimal volume of PBS and transfer to a glass tube.

  • Internal Standard Spiking: Add a known amount of the internal standard cocktail to the cell suspension.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add methanol and chloroform to the cell suspension to achieve a final solvent ratio of 2:1:0.8 (methanol:chloroform:water).

    • Vortex vigorously for 1 minute and then sonicate for 30 seconds in a bath sonicator.

    • Incubate at 48°C for 2 hours to ensure complete extraction.

  • Phase Separation:

    • Add chloroform and water to the extract to achieve a final ratio of 2:2:1.8 (methanol:chloroform:water).

    • Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Alkaline Hydrolysis (Optional, for removing glycerophospholipids):

    • Resuspend the dried lipid extract in 1 M KOH in methanol.

    • Incubate at 37°C for 2 hours.

    • Neutralize the reaction by adding an equivalent amount of glacial acetic acid.

  • Re-extraction: Perform a second Bligh-Dyer extraction as described in steps 3 and 4 to purify the sphingolipids.

  • Final Preparation: Evaporate the final organic phase to dryness and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual sphingolipid species.[6][7][9][19][26]

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Method (Example Gradient):

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

  • Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 60% B

    • 2-12 min: Linear gradient to 100% B

    • 12-17 min: Hold at 100% B

    • 17.1-20 min: Return to 60% B for column re-equilibration.

MS/MS Method (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Set up specific precursor-to-product ion transitions for each sphingolipid species and internal standard. Examples are provided in Table 3.

  • Optimization: Optimize collision energies and other source parameters for each analyte to achieve maximum sensitivity.

Table 3: Example MRM Transitions for Sphingolipid Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sphingosine (d18:1)300.3282.3
C16:0-Ceramide538.5264.3
C18:0-Ceramide566.6264.3
C24:0-Ceramide650.7264.3
C24:1-Ceramide648.7264.3
Sphingomyelin (d18:1/16:0)703.6184.1
Sphingosine-1-Phosphate (d18:1)380.3264.3
C17-Sphingosine (IS)286.3268.3
C17-Ceramide (IS)524.5264.3
Enzyme Activity Assays

1. Sphingomyelinase (SMase) Assay (Fluorometric)

This assay measures the activity of both acid and neutral sphingomyelinases based on the hydrolysis of a fluorescently labeled sphingomyelin substrate.

Workflow:

SMase_Assay_Workflow Sample Sample (Cell Lysate) Incubation Incubation (pH 4.5 for aSMase, pH 7.4 for nSMase) Sample->Incubation Substrate Fluorescent SM Substrate Substrate->Incubation Product Fluorescent Ceramide Incubation->Product EnzymeReaction EnzymeReaction SMase Detection Fluorescence Measurement Product->Detection

Workflow for a fluorometric sphingomyelinase assay.

2. Ceramidase Assay (Radiometric)

This classic assay measures ceramidase activity by quantifying the release of a radiolabeled fatty acid from a ceramide substrate.

Workflow:

Ceramidase_Assay_Workflow Sample Sample (Cell Lysate) Incubation Incubation (pH 4.5 for acid ceramidase) Sample->Incubation Substrate [14C]-Ceramide Substrate Substrate->Incubation Products [14C]-Fatty Acid + Sphingosine Incubation->Products EnzymeReaction EnzymeReaction Ceramidase Extraction Lipid Extraction Products->Extraction TLC TLC Separation Extraction->TLC Detection Scintillation Counting TLC->Detection

Workflow for a radiometric ceramidase assay.

3. Sphingosine Kinase (SphK) Assay (Radiometric)

This assay measures the phosphorylation of sphingosine to S1P using radiolabeled ATP.

Workflow:

SphK_Assay_Workflow Sample Sample (Cell Lysate) Incubation Incubation Sample->Incubation Substrates Sphingosine + [γ-32P]ATP Substrates->Incubation Product [32P]-S1P Incubation->Product EnzymeReaction EnzymeReaction SphK Extraction Lipid Extraction Product->Extraction TLC TLC Separation Extraction->TLC Detection Autoradiography or Phosphorimaging TLC->Detection

Workflow for a radiometric sphingosine kinase assay.

Conclusion

The study of sphingolipid metabolism is a rapidly evolving field with profound implications for human health and disease. The intricate network of enzymes and bioactive lipid mediators presents both challenges and opportunities for researchers and drug development professionals. This technical guide provides a foundational resource, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the central signaling pathways. A thorough understanding of these core concepts is paramount for the continued exploration of sphingolipid biology and the development of novel therapeutic strategies targeting this critical metabolic pathway.

References

A Technical Guide to the Biological Functions of Key Sphingolipids

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Sphingolipid E": The term "this compound" does not correspond to a recognized molecule in standard sphingolipid nomenclature. This guide will focus on the well-characterized and pivotal sphingolipids—Ceramide, Sphingosine-1-Phosphate (S1P), and Sphingomyelin—to provide a foundational understanding of this lipid class for researchers, scientists, and drug development professionals.

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing critical roles not just as structural components of cell membranes, but also as bioactive signaling molecules.[1][2] They are integral to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[3][4] The metabolic pathways of sphingolipids are highly interconnected, with ceramide positioned at the central hub of both synthesis and catabolism.[3]

Core Sphingolipids and Their Functions

Ceramide (Cer): Occupying a central position in sphingolipid metabolism, ceramide is a key signaling molecule often referred to as a lipid second messenger.[3][5] It is primarily generated through two pathways: the de novo synthesis pathway in the endoplasmic reticulum and the hydrolysis of sphingomyelin by sphingomyelinases.[3][5][6] Ceramide is widely recognized for its pro-apoptotic and anti-proliferative functions, inducing cell cycle arrest.[5][7]

Sphingosine-1-Phosphate (S1P): In contrast to ceramide, S1P is a pro-survival and mitogenic signaling molecule.[7] It is generated from the phosphorylation of sphingosine (which is derived from ceramide) by sphingosine kinases (SphK1 and SphK2).[4][6] S1P can act intracellularly as a second messenger or be secreted to act as a ligand for a family of G protein-coupled receptors (S1PR1-5), thereby influencing processes like cell migration, angiogenesis, and immune responses.[6] The balance between ceramide and S1P levels is often termed the "sphingolipid rheostat," which can determine a cell's fate—survival or apoptosis.

Sphingomyelin (SM): As a major component of mammalian cell membranes, particularly in the myelin sheath of nerve cells, sphingomyelin's primary role was initially thought to be structural.[1][2][8] It is synthesized by the transfer of a phosphocholine head group from phosphatidylcholine to ceramide.[3] However, it is now understood that sphingomyelin is also a critical player in signal transduction, as its hydrolysis by sphingomyelinase initiates the production of ceramide, a key step in many signaling cascades.[4][5]

Quantitative Data on Sphingolipid Levels

The concentration of sphingolipids can vary significantly depending on the cell type, subcellular compartment, and physiological state. The following table summarizes representative quantitative data for key sphingolipids.

Sphingolipid ClassSub-category / SpeciesTypical Concentration RangeCell/Tissue TypeReference for Data
Ceramides (Cer) Total Cer50 - 300 µg proteinMouse Embryonic Fibroblasts (pMEF)[9]
C16:0-Cer~10 pmol/10^6 cellsRAW 264.7 Macrophages[10]
C24:0-Cer~25 pmol/10^6 cellsRAW 264.7 Macrophages[10]
C24:1-Cer~15 pmol/10^6 cellsRAW 264.7 Macrophages[10]
Sphingomyelins (SM) Total SM~1500 pmol/10^6 cellsRAW 264.7 Macrophages[10]
d18:1/16:0-SM~600 pmol/10^6 cellsRAW 264.7 Macrophages[10]
d18:1/24:1-SM~50 pmol/10^6 cellsRAW 264.7 Macrophages[10]
Sphingoid Bases Sphingosine (Sph)~5 pmol/10^6 cellsRAW 264.7 Macrophages[10]
Sphinganine (dihydrosphingosine)~2 pmol/10^6 cellsRAW 264.7 Macrophages[10]
Sphingoid Base Phosphates Sphingosine-1-Phosphate (S1P)~0.5 pmol/10^6 cellsRAW 264.7 Macrophages[10]

Note: These values are illustrative and can vary based on experimental conditions and analytical methods.

Signaling Pathways

The biological effects of sphingolipids are mediated through complex signaling networks. The interplay between ceramide and S1P is a classic example of this complexity.

Sphingolipid_Signaling_Pathway Sphingomyelin Sphingomyelin (in Plasma Membrane) SMase SMase Sphingomyelin->SMase Ceramide Ceramide Apoptosis Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis CDase CDase Ceramide->CDase Sphingosine Sphingosine SphK SphK1/2 Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) Proliferation Proliferation & Survival S1P->Proliferation SMase->Ceramide Hydrolysis CDase->Sphingosine Deacylation SphK->S1P Phosphorylation

Caption: The Sphingolipid Rheostat: Ceramide and S1P in Cell Fate Determination.

Experimental Protocols

The analysis of sphingolipids requires sensitive and specific methods due to their structural diversity and varying concentrations. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for sphingolipidomics.[11]

Protocol: Quantitative Analysis of Sphingolipids by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of sphingolipids from biological samples.[10][12]

1. Sample Preparation and Lipid Extraction:

  • For cultured cells, aspirate the medium, wash with PBS, and scrape cells into a solvent-resistant tube.

  • For tissues, homogenize a known weight of tissue in an appropriate buffer.

  • For plasma, use a defined volume.

  • Add an internal standard cocktail containing deuterated or odd-chain sphingolipid species (e.g., C17-ceramide, d7-S1P) to the sample.[12]

  • Perform a biphasic lipid extraction using a methanol/chloroform mixture (e.g., 2:1 v/v).[12]

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. HPLC Separation:

  • Use a C8 or C18 reversed-phase column for separation of different sphingolipid species based on their acyl chain length and saturation.[9][12]

  • Employ a gradient elution with a mobile phase system, typically consisting of water with formic acid (Solvent A) and a mixture of acetonitrile and methanol with formic acid (Solvent B).[12]

3. Tandem Mass Spectrometry (MS/MS) Analysis:

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[12]

  • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each sphingolipid and monitoring a specific product ion generated upon collision-induced dissociation.

  • For example, to detect C16-ceramide, one would monitor the transition from the precursor ion [M+H]+ to the product ion corresponding to the sphingoid base.

4. Data Analysis:

  • Integrate the peak areas for each endogenous sphingolipid and its corresponding internal standard.

  • Generate a calibration curve by plotting the peak area ratio of known amounts of synthetic standards to the internal standard against their concentrations.[13]

  • Quantify the amount of each sphingolipid in the sample by comparing its peak area ratio to the calibration curve.

The following diagram illustrates the general workflow for sphingolipid analysis.

Sphingolipid_Analysis_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Extraction Lipid Extraction (with Internal Standards) Sample->Extraction LC HPLC Separation (Reversed-Phase) Extraction->LC MS Tandem Mass Spectrometry (ESI-MS/MS in MRM mode) LC->MS Data Data Analysis (Quantification vs. Standards) MS->Data

Caption: General workflow for quantitative sphingolipid analysis by LC-MS/MS.

References

Sphingolipid E and the Regulation of Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play a pivotal role in cellular signaling, governing a multitude of processes including cell growth, differentiation, and programmed cell death (apoptosis). Within this complex network, the balance between pro-apoptotic and anti-apoptotic sphingolipids acts as a critical determinant of cell fate. This guide provides an in-depth exploration of the mechanisms by which sphingolipids regulate apoptosis, with a particular focus on ceramide and its synthetic analogue, Sphingolipid E, as well as its functional antagonist, Sphingosine-1-Phosphate (S1P).

This compound is identified as a synthetic pseudo-ceramide, analogous to the naturally occurring ceramide type 2.[1][2] While research on its specific biological functions is not extensively documented in publicly available literature, its structural similarity to ceramide suggests it may mimic or influence ceramide-mediated signaling pathways. This guide will, therefore, delve into the well-established roles of ceramide in apoptosis as a proxy for understanding the potential actions of ceramide analogues like this compound, and contrast these with the opposing effects of S1P.

The Sphingolipid Rheostat: A Matter of Life and Death

The concept of the "sphingolipid rheostat" is central to understanding the role of these lipids in apoptosis. It posits that the intracellular balance between pro-apoptotic ceramide and pro-survival S1P dictates whether a cell lives or dies.[3][4] A shift towards ceramide accumulation sensitizes cells to apoptotic stimuli, while an increase in S1P levels promotes proliferation and resistance to apoptosis.[3][4]

SphingolipidPrimary Role in ApoptosisKey Molecular Interactions
Ceramide (and analogues like this compound) Pro-apoptoticActivates protein phosphatases (PP1, PP2A), stress-activated protein kinases (JNK), and caspases. Forms channels in the mitochondrial outer membrane.
Sphingosine-1-Phosphate (S1P) Anti-apoptoticActivates pro-survival signaling pathways (ERK, Akt), inhibits ceramide-induced JNK activation, and acts as a ligand for a family of G protein-coupled receptors.[5][6][7]

Ceramide-Mediated Apoptosis: Signaling Pathways and Mechanisms

Ceramide accumulation, triggered by various cellular stresses such as chemotherapy, radiation, and death receptor ligation (e.g., FasL, TNF-α), initiates a cascade of events leading to apoptosis through multiple interconnected pathways.[5][8]

Intrinsic (Mitochondrial) Pathway

The mitochondrion is a key hub for ceramide-induced apoptosis.[1][6] Ceramide can be generated de novo in the endoplasmic reticulum and subsequently trafficked to the mitochondria.[9]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramide has been shown to form large, protein-permeable channels in the mitochondrial outer membrane.[10] This leads to the release of pro-apoptotic factors from the intermembrane space, including cytochrome c, Smac/DIABLO, and AIF (Apoptosis-Inducing Factor).[1][10]

  • Bcl-2 Family Proteins: Ceramide can modulate the activity of Bcl-2 family proteins. For instance, it can promote the activation and translocation of the pro-apoptotic protein BAX to the mitochondria, an event facilitated by the dephosphorylation of BAX by the ceramide-activated protein phosphatase 2A (PP2A).[3][5]

  • Reactive Oxygen Species (ROS) Generation: Ceramide can induce the generation of ROS, which further contributes to mitochondrial dysfunction and apoptotic signaling.[11]

Extrinsic (Death Receptor) Pathway

Ceramide is a critical second messenger in the extrinsic pathway of apoptosis. Ligation of death receptors like TNF-R1 and Fas can activate sphingomyelinases, enzymes that hydrolyze sphingomyelin in the cell membrane to generate ceramide.[8][12] This ceramide generation contributes to the formation of signaling platforms that recruit and activate initiator caspases, such as caspase-8.

Stress-Activated Kinase Pathways

Ceramide is a potent activator of the c-Jun N-terminal kinase (JNK) signaling cascade, also known as the stress-activated protein kinase (SAPK) pathway.[3][12] Activation of the JNK pathway can lead to the phosphorylation and activation of pro-apoptotic transcription factors and the inhibition of anti-apoptotic proteins.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_stress Stress Pathway Death Receptors Death Receptors Sphingomyelinase Sphingomyelinase Death Receptors->Sphingomyelinase Ceramide Ceramide Sphingomyelinase->Ceramide Caspase-8 Activation Caspase-8 Activation Apoptosis Apoptosis Caspase-8 Activation->Apoptosis Ceramide->Caspase-8 Activation Mitochondrion Mitochondrion Ceramide->Mitochondrion JNK Activation JNK Activation Ceramide->JNK Activation BAX Activation BAX Activation Mitochondrion->BAX Activation Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Cytochrome c Release->Apoptosis JNK Activation->Apoptosis

Ceramide-Mediated Apoptotic Signaling Pathways

The Anti-Apoptotic Role of Sphingosine-1-Phosphate (S1P)

In stark contrast to ceramide, S1P actively promotes cell survival and inhibits apoptosis.[5][7] S1P is generated through the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2).[6]

  • Activation of Pro-Survival Kinases: S1P is a potent activator of the ERK and Akt signaling pathways, both of which are central to cell survival and proliferation.[5][13] Activation of Akt, for instance, can lead to the phosphorylation and inactivation of pro-apoptotic proteins such as BAD and caspase-9.

  • Antagonism of Ceramide Signaling: S1P can directly counteract ceramide-induced apoptosis by suppressing the activation of the JNK pathway.[5]

  • Receptor-Mediated Signaling: S1P can be secreted from the cell and act as a ligand for a family of five G protein-coupled receptors (S1P1-5).[14] This extracellular signaling further promotes cell survival, proliferation, and migration.

cluster_intracellular Intracellular Signaling cluster_extracellular Extracellular Signaling Sphingosine Sphingosine SphK1/2 SphK1/2 Sphingosine->SphK1/2 S1P S1P SphK1/2->S1P ERK Activation ERK Activation S1P->ERK Activation Akt Activation Akt Activation S1P->Akt Activation JNK Inhibition JNK Inhibition S1P->JNK Inhibition S1P Receptors (S1P1-5) S1P Receptors (S1P1-5) S1P->S1P Receptors (S1P1-5) Cell Survival & Proliferation Cell Survival & Proliferation ERK Activation->Cell Survival & Proliferation Akt Activation->Cell Survival & Proliferation S1P Receptors (S1P1-5)->Cell Survival & Proliferation

Anti-Apoptotic Signaling Pathways of S1P

Experimental Protocols

Quantification of Intracellular Sphingolipids by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of sphingolipids from cultured cells.

  • Cell Lysis and Lipid Extraction:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cell pellet by sonication in a methanol-based solvent.

    • Add an internal standard mixture containing deuterated sphingolipid analogues.

    • Perform a two-phase liquid-liquid extraction using chloroform and water.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation:

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the lipid film in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the different sphingolipid species using reverse-phase liquid chromatography.

    • Detect and quantify the sphingolipids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Cell Culture Cell Culture Cell Lysis & Lipid Extraction Cell Lysis & Lipid Extraction Cell Culture->Cell Lysis & Lipid Extraction Sample Preparation Sample Preparation Cell Lysis & Lipid Extraction->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Workflow for Sphingolipid Quantification

Measurement of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This is a standard method to quantify the percentage of apoptotic cells in a population.

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the experimental compound (e.g., this compound, ceramide) or vehicle control for the desired time.

  • Cell Staining:

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Implications for Drug Development

The central role of the sphingolipid rheostat in determining cell fate makes it an attractive target for therapeutic intervention, particularly in oncology.[15][16]

  • Pro-Apoptotic Therapies: Strategies aimed at increasing intracellular ceramide levels or mimicking its effects are being explored as anti-cancer therapies. This includes the development of ceramide analogues and nanoliposomal formulations of ceramide.[17] The synthetic nature of this compound suggests its potential design for enhanced stability or targeted delivery.

  • Inhibition of Anti-Apoptotic Pathways: Targeting enzymes that promote the synthesis of S1P, such as sphingosine kinase 1 (SphK1), is another promising approach.[17] Inhibitors of SphK1 can shift the sphingolipid balance towards ceramide, thereby sensitizing cancer cells to apoptosis.

Conclusion

Sphingolipids, particularly the dynamic interplay between ceramide and S1P, are fundamental regulators of apoptosis. While the specific role of the synthetic pseudo-ceramide, this compound, in apoptosis requires further investigation, its structural similarity to ceramide provides a strong rationale for its potential pro-apoptotic activity. A thorough understanding of the intricate signaling pathways governed by these bioactive lipids is crucial for the development of novel therapeutic strategies that can modulate the sphingolipid rheostat to induce apoptosis in diseased cells. Further research into the biological effects of synthetic sphingolipid analogues will undoubtedly open new avenues for drug discovery and development.

References

Preliminary Studies on the Function of Bioactive Sphingolipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: While the query specified "Sphingolipid E," this term does not correspond to a recognized molecule in sphingolipid biochemistry. This guide will instead focus on the well-characterized and functionally significant bioactive sphingolipids that are central to current research and drug development. Sphingolipids are a class of lipids containing a backbone of sphingoid bases.[1] They are not only structural components of cell membranes but also serve as critical signaling molecules in a wide array of cellular processes.[2][3] This guide provides a comprehensive overview of the functions of key bioactive sphingolipids, their signaling pathways, and the methodologies used to study them, tailored for researchers, scientists, and drug development professionals.

Core Bioactive Sphingolipids and Their Functions

The sphingolipid metabolic network is a complex web of interconnected pathways that produce a variety of bioactive molecules with often opposing functions. The balance between these lipids is crucial for maintaining cellular homeostasis.

  • Ceramide (Cer): Often considered the central hub of sphingolipid metabolism, ceramide is involved in a variety of cellular stress responses.[3] It is a key mediator of apoptosis (programmed cell death), cell cycle arrest, and senescence.[4] Ceramide can be generated through the de novo synthesis pathway in the endoplasmic reticulum or through the hydrolysis of sphingomyelin by sphingomyelinases.[5]

  • Sphingosine-1-Phosphate (S1P): In contrast to ceramide, S1P is a pro-survival and pro-proliferative signaling molecule.[2] It is generated by the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2).[4] S1P can act intracellularly as a second messenger or be secreted to act on a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, thereby regulating processes such as cell migration, angiogenesis, and immune cell trafficking.[4] The balance between ceramide and S1P levels, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.

  • Ceramide-1-Phosphate (C1P): Similar to S1P, C1P is a pro-survival and pro-proliferative sphingolipid. It is generated from ceramide by the action of ceramide kinase.[4] C1P has been implicated in inflammatory responses and cell growth.

  • Sphingosine (Sph): As the precursor to S1P, sphingosine itself can have biological activity, often promoting apoptosis, though its effects are less potent than ceramide.[2]

Data Presentation: Sphingolipid Levels in Biological Samples

The quantification of sphingolipids is essential for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for accurate and sensitive measurement of various sphingolipid species.[6] Below are tables summarizing representative concentrations of key sphingolipids in different biological contexts.

Table 1: Representative Sphingolipid Concentrations in Cultured Cells

Sphingolipid Cell Type Concentration (pmol/mg protein or pmol/10^6 cells) Reference
Ceramide RAW 264.7 Macrophages ~100-200 pmol/mg protein [7]
Sphingomyelin RAW 264.7 Macrophages ~20-40 nmol/mg protein [7]
Sphingosine Murine Fibroblasts ~1-5 pmol/10^6 cells [8]

| S1P | Murine Fibroblasts | ~0.1-0.5 pmol/10^6 cells |[8] |

Table 2: Representative Sphingolipid Concentrations in Mammalian Tissues

Sphingolipid Tissue Concentration (pmol/mg tissue) Reference
S1P Mouse Liver ~100-200 pmol/mg tissue [5]
Ceramide Mouse Liver ~500-1000 pmol/mg tissue [5]
Sphingomyelin Brain High, major component of myelin [9]

| Glycosphingolipids | Brain (Gray Matter) | High, enriched in nerve tissue |[9] |

Note: These values are approximate and can vary significantly depending on the specific cell line, tissue type, developmental stage, and physiological conditions.

Experimental Protocols

Quantification of Sphingolipids by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of sphingolipids from cultured cells or tissues.

a. Sample Preparation and Lipid Extraction:

  • Harvest cells or homogenize tissue samples.

  • Add an internal standard cocktail containing known amounts of deuterated or odd-chain sphingolipid species for normalization.[10]

  • Perform a one-phase or two-phase lipid extraction using a solvent system such as chloroform/methanol.[10]

  • Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[11]

  • Separate different sphingolipid classes using a suitable column, such as a C8 or a hydrophilic interaction liquid chromatography (HILIC) column.[5][11]

  • Employ a gradient elution with a mobile phase system, for example, water with formic acid and ammonium formate (solvent A) and acetonitrile/methanol with formic acid (solvent B).[11]

  • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[10]

  • Use multiple reaction monitoring (MRM) to detect specific precursor and product ion pairs for each sphingolipid species and internal standard.[10]

c. Data Analysis:

  • Integrate the peak areas for each analyte and its corresponding internal standard.[7]

  • Generate calibration curves using synthetic standards of known concentrations.[10]

  • Calculate the concentration of each sphingolipid in the original sample based on the peak area ratios and calibration curves.[10]

In Vitro Sphingolipid Enzyme Activity Assays

This section briefly describes the principles behind measuring the activity of key enzymes in sphingolipid metabolism.

a. Sphingomyelinase Activity Assay:

  • Incubate cell lysates or purified enzyme with a fluorescently labeled or radiolabeled sphingomyelin substrate.

  • Stop the reaction and separate the product (ceramide) from the unreacted substrate using chromatography (e.g., thin-layer chromatography).

  • Quantify the amount of product formed to determine the enzyme activity.

b. Sphingosine Kinase Activity Assay:

  • Incubate cell lysates or purified SphK with sphingosine and [γ-³²P]ATP.

  • Extract the lipids and separate the radiolabeled S1P product by thin-layer chromatography.

  • Quantify the radioactivity in the S1P spot to determine kinase activity.

c. Ceramide Synthase Activity Assay:

  • Incubate microsomes or purified ceramide synthase with a sphingoid base (e.g., sphinganine) and a fatty acyl-CoA (e.g., palmitoyl-CoA).[2]

  • Extract the lipids and quantify the resulting ceramide species by LC-MS/MS.[2]

Visualizations: Signaling Pathways and Workflows

Caption: Overview of the de novo sphingolipid biosynthesis and salvage pathways.

Sphingolipid_Rheostat Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Cell Cycle Arrest Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) S1P->Sphingosine S1P Phosphatase/ Lyase Proliferation Proliferation Survival Migration S1P->Proliferation Sphingosine->Ceramide Ceramide Synthase Sphingosine->S1P Sphingosine Kinase (SphK)

Caption: The Ceramide/S1P rheostat model for cell fate determination.

LC_MS_MS_Workflow start Biological Sample (Cells/Tissue) extraction Lipid Extraction (with Internal Standards) start->extraction hplc HPLC Separation (e.g., C8 or HILIC column) extraction->hplc ms Tandem Mass Spectrometry (ESI-MS/MS) hplc->ms analysis Data Analysis (Peak Integration, Quantification) ms->analysis end Sphingolipid Profile analysis->end

Caption: General workflow for sphingolipid analysis by LC-MS/MS.

References

Identifying the enzymatic regulators of Sphingolipid E

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Identifying the Enzymatic Regulators of Sphingolipid E

Abstract

Sphingolipids are a critical class of lipids that serve as structural components of cellular membranes and as bioactive molecules in a myriad of signaling pathways. The discovery of novel sphingolipid species necessitates a robust framework for the identification and characterization of their enzymatic regulators. This guide provides a comprehensive overview of the strategies and experimental protocols required to elucidate the synthesis and degradation pathways of the hypothetical novel sphingolipid, "this compound." We present a multi-pronged approach, integrating bioinformatic, genetic, and biochemical methodologies, to identify candidate enzymes. Detailed experimental protocols for enzyme activity assays, lipid analysis, and gene silencing are provided, along with templates for quantitative data presentation. Furthermore, this guide illustrates the use of Graphviz for visualizing complex signaling pathways and experimental workflows, offering a complete toolkit for researchers and drug development professionals venturing into the exploration of novel sphingolipid metabolism and function.

Introduction to this compound

Sphingolipid metabolism is a complex and highly regulated network of enzymatic reactions. The enzymes within these pathways are increasingly recognized as therapeutic targets for a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. "this compound" is a newly identified, hypothetical sphingolipid with a proposed structure that suggests it may play a significant role in cellular signaling. Its core structure consists of a sphingoid base backbone, an amide-linked fatty acid, and a unique phosphodiester head group, distinguishing it from previously characterized sphingolipids. The elucidation of the enzymes that regulate the cellular levels of this compound is paramount to understanding its physiological function and its potential as a therapeutic target.

This guide outlines a systematic approach to:

  • Identify candidate enzymes responsible for the synthesis and degradation of this compound.

  • Functionally validate these enzymes using in vitro and cell-based assays.

  • Characterize the kinetic properties and substrate specificity of the identified enzymes.

Hypothetical Metabolic Pathway of this compound

To identify the enzymatic regulators of this compound, we first propose a plausible metabolic pathway based on its structure. We hypothesize that this compound is synthesized from a known precursor, Ceramide-X, through the action of a novel synthase and is degraded by a specific hydrolase.

Sphingolipid_E_Metabolism Precursor Precursor (e.g., Serine + Palmitoyl-CoA) CeramideX Ceramide-X Precursor->CeramideX Ceramide Synthases SphingolipidE This compound CeramideX->SphingolipidE This compound Synthase (Unknown) DegradationProduct Degradation Product SphingolipidE->DegradationProduct This compound Hydrolase (Unknown)

Caption: Hypothetical metabolic pathway for the synthesis and degradation of this compound.

Strategies for Enzyme Identification

A multi-faceted approach is essential for the successful identification of novel enzymes.

  • Bioinformatics and Homology Screening: Putative enzymes can be identified by searching protein sequence databases for homologs of known lipid-modifying enzymes, such as kinases, phosphatases, and acyltransferases. Key search domains may include those found in sphingolipid kinases or phospholipases.

  • Genetic Screens: Forward genetic screens in model organisms like Saccharomyces cerevisiae or high-throughput siRNA/CRISPR screens in mammalian cell lines can identify genes whose perturbation leads to altered levels of this compound.

  • Biochemical Purification: Classical biochemical techniques involving the fractionation of cell or tissue lysates can be employed to purify the enzymatic activity responsible for the synthesis or degradation of this compound. Activity at each purification step can be monitored using a specific assay.

  • Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses reactive chemical probes that covalently bind to the active site of enzymes. A probe mimicking the structure of this compound could be used to isolate and identify its interacting enzymes from a complex proteome.

Experimental Protocols

In Vitro this compound Synthase Activity Assay

This protocol describes a method to measure the activity of a putative this compound synthase in vitro using a fluorescently labeled precursor.

Workflow:

Assay_Workflow cluster_prep Reaction Preparation Enzyme Enzyme Source (e.g., cell lysate, purified protein) Incubate Incubate at 37°C Enzyme->Incubate Substrate Fluorescent Substrate (NBD-Ceramide-X) Substrate->Incubate Buffer Reaction Buffer Buffer->Incubate Quench Quench Reaction (e.g., add Chloroform:Methanol) Incubate->Quench Extract Lipid Extraction Quench->Extract Analyze TLC or HPLC Analysis Extract->Analyze Quantify Quantify Fluorescence Analyze->Quantify Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds SES1 SES-1 GFR->SES1 Activates SphingolipidE This compound CeramideX Ceramide-X CeramideX->SphingolipidE Synthesizes MAPK_Pathway MAPK Pathway (e.g., ERK) SphingolipidE->MAPK_Pathway Activates DegradationProduct Degradation Product SphingolipidE->DegradationProduct Degrades Proliferation Cell Proliferation MAPK_Pathway->Proliferation Promotes SEH1 SEH-1

Unveiling the Intricate Dance: A Technical Guide to Sphingosine-1-Phosphate Interaction with Cellular Proteins

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Sphingolipid E: Extensive research of publicly available scientific literature and databases did not yield information on a molecule specifically designated as "this compound." Therefore, this technical guide will focus on a well-characterized and critically important bioactive sphingolipid, Sphingosine-1-Phosphate (S1P) , to fulfill the core requirements of an in-depth analysis of sphingolipid-protein interactions. S1P is a pivotal signaling molecule involved in a vast array of cellular processes, making it a subject of intense research and a prime target for drug development.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of S1P's interactions with cellular proteins, detailed experimental protocols, and quantitative data to facilitate further investigation and therapeutic innovation.

Introduction to Sphingosine-1-Phosphate (S1P)

Sphingosine-1-phosphate is a signaling sphingolipid, also referred to as a lysosphingolipid and a bioactive lipid mediator.[1] It is a key player in the "sphingolipid rheostat," a concept that describes the balance between pro-apoptotic sphingolipids like ceramide and pro-survival sphingolipids like S1P, which dictates cell fate.[2] S1P is generated from the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2) and can be degraded by S1P lyase or dephosphorylated by S1P phosphatases.[3][4] Its biological effects are mediated through both intracellular targets and a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅, located on the cell surface.[2][5][6] This dual mode of action contributes to its pleiotropic roles in cellular and organismal physiology.

Quantitative Data on S1P-Protein Interactions

The interaction of S1P with its receptors and the enzymes that regulate its metabolism are critical for its signaling functions. The following tables summarize key quantitative data related to these interactions.

Table 1: Binding Affinities of S1P for its Receptors
ReceptorG Protein CouplingDissociation Constant (Kd) for S1P (nM)
S1P₁Gᵢ/ₒ~8
S1P₂Gᵢ/ₒ, G₁₂/₁₃, Gq~1-5
S1P₃Gᵢ/ₒ, Gq, G₁₂/₁₃~1-3
S1P₄Gᵢ/ₒ, G₁₂/₁₃~20-50
S1P₅Gᵢ/ₒ, G₁₂/₁₃~3-10

Note: Kd values can vary depending on the experimental system and methodology used.

Table 2: Kinetic Parameters of Sphingosine Kinase 1 (SphK1)
SubstrateMichaelis Constant (Kₘ) (µM)Maximum Velocity (Vₘₐₓ) (µM/min)Catalytic Efficiency (kcat) (s⁻¹)
Fluorescently Labeled Sphingosine38 ± 180.4 ± 0.23900

Data obtained using a capillary electrophoresis with laser-induced fluorescence detection assay.[7]

Table 3: Inhibition of Sphingosine Kinase
InhibitorTargetIC₅₀
N,N-Dimethylsphingosine (DMS)SphK~6-12 µM

Note: Inhibition is concentration-dependent. At 12 µM, DMS reduced phosphorylation of a fluorescent sphingosine substrate to 51% of the control after 15 minutes.[7]

S1P Signaling Pathways

S1P signaling is multifaceted, involving both extracellular receptor-mediated pathways and intracellular actions. Upon binding to its cognate GPCRs, S1P initiates a cascade of downstream signaling events that regulate a wide range of cellular processes, including cell survival, proliferation, migration, and differentiation.[3][6]

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_ext S1P S1PR S1P Receptor (S1P1-5) S1P_ext->S1PR Binding G_protein G Proteins (Gαi/o, Gαq, Gα12/13) S1PR->G_protein Activation PLC PLC G_protein->PLC Ras_ERK Ras/ERK Pathway G_protein->Ras_ERK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Rho Rho G_protein->Rho Ca_Mobilization Ca2+ Mobilization PLC->Ca_Mobilization Cell_Survival Cell Survival & Proliferation Ras_ERK->Cell_Survival PI3K_Akt->Cell_Survival Cell_Migration Cell Migration Rho->Cell_Migration SphK_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mixture (SphK1, Fluorescent Sphingosine, Buffer) Start->Prepare_Mix Add_ATP Initiate with ATP Prepare_Mix->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Analyze Analyze Data Measure_Fluorescence->Analyze End End Analyze->End CoIP_Workflow Start Start Cell_Lysis Cell Lysis Start->Cell_Lysis Pre_Clear Pre-clear Lysate Cell_Lysis->Pre_Clear Antibody_Incubation Incubate with Primary Antibody Pre_Clear->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Wash Beads Bead_Capture->Washing Elution Elute Protein Complex Washing->Elution Analysis Analyze by Western Blot or Mass Spec Elution->Analysis End End Analysis->End MS_Workflow Start Start Metabolic_Labeling Metabolic Labeling with Photo-activatable Sphingosine Analog Start->Metabolic_Labeling UV_Crosslinking UV Cross-linking Metabolic_Labeling->UV_Crosslinking Lysis_Click Cell Lysis and Click Chemistry with Biotin-Azide UV_Crosslinking->Lysis_Click Enrichment Enrichment with Streptavidin Beads Lysis_Click->Enrichment Digestion On-bead Digestion Enrichment->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis and Protein ID LC_MSMS->Data_Analysis End End Data_Analysis->End

References

Unraveling the Mechanism of Action of Sphingolipid E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipid E (SLE), a synthetic pseudo-ceramide, has garnered significant attention in dermatological and cosmetic research for its role in restoring and maintaining the integrity of the skin's barrier function. Structurally analogous to naturally occurring ceramide type 2, this compound integrates into the lipid matrix of the stratum corneum, the outermost layer of the epidermis. This guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its biophysical interactions within the stratum corneum, summarizing key quantitative data from clinical studies, and outlining the experimental protocols used to evaluate its efficacy. While its structural similarity to endogenous ceramides suggests potential interactions with cellular signaling pathways, current research primarily supports a biophysical mechanism of action.

Core Mechanism of Action: Restoring the Skin's Barrier

The primary mechanism of action of this compound is its ability to replenish and organize the intercellular lipid lamellae of the stratum corneum.[1] This "brick and mortar" structure, where corneocytes are the "bricks" and the lipid matrix is the "mortar," is crucial for preventing transepidermal water loss (TEWL) and protecting against environmental insults.[2]

This compound, when applied topically, penetrates the stratum corneum and integrates into the lipid bilayers alongside endogenous ceramides, cholesterol, and free fatty acids.[1] This incorporation helps to restore the ordered, lamellar structure of the lipid matrix, which is often compromised in dry and diseased skin conditions such as atopic dermatitis.[2][3] The restoration of this organized structure enhances the skin's barrier function, leading to increased hydration and reduced water loss.[2]

While some formulations containing this compound have been anecdotally associated with increased endogenous ceramide production, studies suggest this effect is likely attributable to other ingredients in the formulation, such as Eucalyptus extract, which has been shown to stimulate ceramide synthesis by keratinocytes.[4] There is currently no direct evidence to suggest that this compound itself stimulates ceramide synthase or other enzymes involved in sphingolipid metabolism.

Quantitative Data from Clinical Evaluation

A clinical trial evaluating a moisturizer containing 8% this compound in patients with mild-to-moderate atopic dermatitis demonstrated significant improvements in both clinical and skin physiological parameters over a 4-week period. The key quantitative findings are summarized in the table below.

ParameterBaseline (Week 0)Week 4p-value
Objective SCORAD Index 29.1 (IQR: 21.9–33.7)22.0 (IQR: 21.2–27.8)< 0.001
Stratum Corneum (SC) Hydration 39.7 (IQR: 35.3–46.4)49.2 (IQR: 41.2–54.6)< 0.001
Transepidermal Water Loss (TEWL) 9.4 g/m²/h11.2 g/m²/h0.1
Pruritus Score (VAS) 6 (IQR: 5–7)4 (IQR: 2–6)< 0.001
Data presented as median (Interquartile Range). SCORAD: Scoring Atopic Dermatitis; VAS: Visual Analogue Scale.
Source: Evaluation of a Pseudoceramide Moisturizer in Patients with Mild-to-Moderate Atopic Dermatitis.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on skin barrier function.

Measurement of Transepidermal Water Loss (TEWL)
  • Objective: To assess the skin's barrier function by quantifying the amount of water that passively evaporates from the skin surface.

  • Instrumentation: An open-chamber TEWL meter (e.g., Tewameter®).

  • Procedure:

    • Subjects are acclimatized to a room with controlled temperature (21-23°C) and humidity (40-60%) for at least 20 minutes prior to measurement.

    • Measurements are taken on a defined area of the skin (e.g., the flexor aspect of the forearm).

    • The probe of the TEWL meter is placed gently on the skin surface, ensuring no pressure is applied.

    • The instrument records the water vapor gradient, and the TEWL value is expressed in g/m²/h.

    • Multiple readings (typically triplicate) are taken at each site, and the average value is used for analysis.

Measurement of Stratum Corneum (SC) Hydration
  • Objective: To determine the water content of the stratum corneum.

  • Instrumentation: A capacitance-based skin hydration meter (e.g., Corneometer®).

  • Procedure:

    • Subjects are acclimatized under the same controlled environmental conditions as for TEWL measurements.

    • The probe of the hydration meter is pressed against the skin at the measurement site.

    • The instrument measures the electrical capacitance of the skin, which is proportional to its water content.

    • The results are expressed in arbitrary units (A.U.).

    • Triplicate measurements are performed at each site to ensure accuracy, and the mean value is calculated.

Clinical Assessment of Atopic Dermatitis Severity
  • Objective: To clinically evaluate the severity of atopic dermatitis.

  • Methodology: The SCORing Atopic Dermatitis (SCORAD) index is a widely used clinical tool.

  • Procedure:

    • Extent of the disease (A): The percentage of affected skin area is calculated using the "rule of nines."

    • Intensity of signs (B): Six key signs (erythema, edema/papulation, oozing/crusting, excoriation, lichenification, and dryness) are each scored on a scale of 0 (absent) to 3 (severe). The total intensity score is the sum of the individual scores.

    • Subjective symptoms (C): Pruritus (itching) and sleeplessness are assessed by the patient on a visual analogue scale (VAS) from 0 to 10.

    • The final SCORAD score is calculated using the formula: A/5 + 7B/2 + C.

Visualizations

Signaling Pathways and Logical Relationships

As the direct interaction of this compound with cellular signaling pathways is not yet well-established, a diagram illustrating a specific signaling cascade would be speculative. Instead, the following diagram depicts the logical relationship of how this compound improves skin barrier function based on its biophysical properties.

Sphingolipid_E_Mechanism cluster_0 Topical Application cluster_1 Stratum Corneum cluster_2 Improved Skin Barrier Function This compound This compound Penetration Penetration This compound->Penetration Integration Integration Penetration->Integration Lipid Organization Lipid Organization Integration->Lipid Organization Increased Hydration Increased Hydration Lipid Organization->Increased Hydration Reduced TEWL Reduced TEWL Lipid Organization->Reduced TEWL

Caption: Logical flow of this compound's action on the skin barrier.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a clinical trial evaluating the efficacy of a moisturizer containing this compound.

Clinical_Trial_Workflow cluster_screening Screening & Recruitment cluster_baseline Baseline Assessment (Week 0) cluster_intervention Intervention (4 Weeks) cluster_followup Follow-up Assessments cluster_analysis Data Analysis Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent SCORAD Assessment_0 SCORAD Assessment_0 Informed Consent->SCORAD Assessment_0 TEWL Measurement_0 TEWL Measurement_0 SCORAD Assessment_0->TEWL Measurement_0 SC Hydration_0 SC Hydration_0 TEWL Measurement_0->SC Hydration_0 Twice Daily Application of SLE Moisturizer Twice Daily Application of SLE Moisturizer SC Hydration_0->Twice Daily Application of SLE Moisturizer Week 2 Assessment Week 2 Assessment Twice Daily Application of SLE Moisturizer->Week 2 Assessment Week 4 Assessment Week 4 Assessment Week 2 Assessment->Week 4 Assessment Statistical Analysis Statistical Analysis Week 4 Assessment->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: Workflow for a clinical trial of a this compound moisturizer.

Conclusion and Future Directions

This compound is a well-characterized synthetic pseudo-ceramide that effectively restores skin barrier function through a biophysical mechanism. By integrating into the lipid lamellae of the stratum corneum, it improves lipid organization, increases hydration, and reduces transepidermal water loss. While its structural similarity to natural ceramides hints at the potential for interaction with cellular signaling pathways, further research is required to elucidate these molecular mechanisms. Future studies could focus on the effects of this compound on the expression of genes related to keratinocyte differentiation, lipid synthesis, and inflammatory responses to provide a more complete understanding of its mode of action. Such investigations will be invaluable for the development of next-generation dermatological and cosmetic products targeting skin barrier dysfunction.

References

Methodological & Application

Measuring Sphingolipid Levels in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Sphingolipid E" is not a standard or widely recognized classification within sphingolipid nomenclature. This document will therefore focus on the established methods for measuring the levels of key bioactive sphingolipids in cells, such as ceramides (Cer), sphingosine (Sph), sphingosine-1-phosphate (S1P), and sphingomyelin (SM). These molecules are central to cellular signaling and are commonly quantified in biomedical research.

Introduction to Cellular Sphingolipids

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as critical signaling molecules involved in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and senescence.[1][2][3] The balance between different sphingolipid species, often referred to as the "sphingolipid rheostat," can determine cell fate.[4] For instance, ceramide is generally considered a pro-apoptotic molecule, while S1P promotes cell survival and proliferation.[1][5] Consequently, the accurate quantification of cellular sphingolipid levels is crucial for understanding their roles in health and disease, and for the development of novel therapeutic agents.

Overview of Measurement Techniques

Several analytical methods are available for the quantification of sphingolipids in cellular samples. The choice of technique depends on the specific sphingolipid of interest, the required sensitivity and specificity, and the available instrumentation. The most common methods include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for sphingolipid analysis due to its high sensitivity, specificity, and ability to quantify multiple lipid species in a single run.[6][7][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors (e.g., fluorescence, UV) can be used for sphingolipid quantification, often requiring derivatization of the analytes.[6][9]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for the detection of specific sphingolipids and offer a convenient and high-throughput method, though they may have limitations in specificity and the ability to distinguish between different acyl chain variants.[10][11]

Data Presentation: Comparison of Analytical Methods

Parameter LC-MS/MS HPLC with Fluorescence Detection ELISA
Specificity Very High (distinguishes molecular species)[6][8]Moderate to High (depends on chromatography)Moderate (potential for cross-reactivity)[10]
Sensitivity Very High (femtomole to picomole range)[9]High (picomole range)High (picomole to nanogram range)[10]
Multiplexing High (simultaneous analysis of many species)[7][12]LimitedLow (typically one analyte per assay)[10]
Sample Throughput ModerateModerateHigh
Instrumentation Cost HighModerateLow
Expertise Required HighModerateLow

Experimental Protocols

Protocol 1: Quantification of Sphingolipids by LC-MS/MS

This protocol provides a general framework for the analysis of multiple sphingolipid classes from cultured cells.

1. Materials and Reagents:

  • Cultured cells (typically 1-10 million cells per sample)[13]

  • Phosphate-buffered saline (PBS)

  • Methanol (HPLC grade)[13]

  • Chloroform (HPLC grade)[12]

  • Internal standards (e.g., C17-sphingosine, C17-S1P, C12-ceramide)[14]

  • Solvents for mobile phase (e.g., acetonitrile, water, formic acid, ammonium formate)[14][15]

  • 13x100 mm borosilicate glass tubes with Teflon-lined caps[13]

2. Sample Preparation and Lipid Extraction:

  • Harvest cells by trypsinization or scraping and wash twice with ice-cold PBS.

  • Count the cells to ensure an equal number for each sample.

  • Pellet the cells by centrifugation and remove the supernatant.

  • Resuspend the cell pellet in a measured volume of PBS. An aliquot can be taken for protein or DNA quantification for normalization purposes.[13][16]

  • Transfer the cell suspension to a borosilicate glass tube.

  • Add the internal standard cocktail to each sample.[14]

  • Perform a lipid extraction. A common method is a modified Bligh-Dyer extraction:

    • Add methanol and chloroform to the sample in a ratio that results in a single-phase mixture (e.g., to 100 µL of cell suspension, add 0.5 mL of methanol and 0.25 mL of chloroform).[12]

    • Vortex thoroughly and incubate at 48°C for 30 minutes.

    • Induce phase separation by adding chloroform and water.

    • Vortex and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a C18 or C8 reversed-phase column for separation.[17]

    • Employ a gradient elution with mobile phases typically consisting of water, acetonitrile, and/or methanol with additives like formic acid and ammonium formate to improve ionization.[14][15]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode for most sphingolipids.[15]

    • Use electrospray ionization (ESI) as the ion source.

    • Perform analysis in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for each sphingolipid species and internal standard.[15]

4. Data Analysis:

  • Integrate the peak areas for each analyte and internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the amount of each sphingolipid using a standard curve generated with known amounts of synthetic standards.

  • Normalize the results to cell number, protein concentration, or total phosphate content.[16]

Protocol 2: Measurement of Sphingolipids by ELISA

This protocol outlines the general steps for using a competitive ELISA kit for sphingolipid quantification.

1. Materials and Reagents:

  • Commercially available sphingolipid ELISA kit (e.g., for S1P)[10]

  • Lipid extract from cells (prepared as described in Protocol 1)

  • Microplate reader capable of measuring absorbance at 450 nm[10]

2. Assay Procedure (as per manufacturer's instructions):

  • Prepare standards and samples. The lipid extract may need to be diluted in the assay buffer.

  • Add the standards and samples to the wells of the microplate pre-coated with a capture antibody.

  • Add the specific sphingolipid antibody to each well.

  • Add the HRP-conjugated secondary antibody.

  • Incubate the plate, typically for 1-2 hours at room temperature.

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution (e.g., TMB) and incubate until color develops.

  • Stop the reaction with the stop solution.[10]

  • Read the absorbance at 450 nm using a microplate reader.[10]

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of the sphingolipid in the samples by interpolating their absorbance values from the standard curve.

  • Normalize the results to cell number or protein concentration.

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism Pathway

The following diagram illustrates the central pathways of sphingolipid metabolism, highlighting the key enzymes and bioactive lipids.

Sphingolipid_Metabolism cluster_denovo De Novo Synthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine 3-Ketosphinganine -> Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SPP Complex_GSL Complex Glycosphingolipids Complex_GSL->Ceramide Hydrolases Glucosylceramide->Complex_GSL

Caption: De novo sphingolipid synthesis and major metabolic pathways.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the typical workflow for quantifying sphingolipids in cellular samples using LC-MS/MS.

LCMSMS_Workflow Cell_Culture Cell Culture Harvesting Cell Harvesting & Washing Cell_Culture->Harvesting Extraction Lipid Extraction (with Internal Standards) Harvesting->Extraction Drying Drying of Lipid Extract Extraction->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Data_Processing Data Processing & Peak Integration LCMSMS->Data_Processing Quantification Quantification & Normalization Data_Processing->Quantification Results Final Results (e.g., pmol/10^6 cells) Quantification->Results

Caption: Workflow for cellular sphingolipid analysis by LC-MS/MS.

References

Application Note: Quantitative Analysis of Sphingolipids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sphingolipids are a complex class of lipids that serve as both structural components of cellular membranes and as bioactive molecules involved in various signaling pathways.[1][2][3] Key sphingolipid metabolites, such as ceramide and sphingosine-1-phosphate, are implicated in fundamental cellular processes including proliferation, differentiation, apoptosis, and growth arrest.[1][4] Given their significant roles in cell biology and disease, accurate and sensitive quantification of sphingolipids is crucial for advancing research and drug development.

This application note details a robust and rapid method for the quantitative analysis of sphingolipids from biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While the term "Sphingolipid E" is not specifically defined in the existing literature, the methodologies presented herein provide a comprehensive framework that can be adapted for the analysis of a wide array of sphingolipid species, including ceramides, sphingoid bases, and their phosphorylated derivatives. The protocol employs a hydrophilic interaction liquid chromatography (HILIC) method for efficient separation, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1][5]

Experimental Protocols

Sample Preparation (Lipid Extraction)

This protocol is adapted from a butanolic extraction procedure, suitable for a broad range of sphingolipids from cell homogenates.[1]

Materials:

  • Cell homogenate

  • Internal Standard (IS) mixture (e.g., C17-sphingosine, C12-ceramide, etc. in methanol)

  • 200 mM citric acid / 270 mM disodium hydrogenphosphate buffer (pH 4.0)

  • 1-Butanol

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or vacuum concentrator)

  • Reconstitution solvent (e.g., Methanol with 1 mM ammonium formate and 0.2% formic acid)[5]

Procedure:

  • To a 1.5 mL microcentrifuge tube, add a sample aliquot equivalent to 100 µg of cellular protein.

  • Spike the sample with 20 µL of the internal standard mixture. The use of non-naturally occurring odd-chain length sphingolipids as internal standards is recommended to compensate for variations in extraction efficiency and matrix effects.[1]

  • Add 60 µL of the citrate/phosphate buffer (pH 4.0) and vortex briefly.

  • Add 500 µL of 1-butanol, vortex vigorously for 1 minute.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper butanolic phase to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

This method utilizes HILIC for the separation of polar sphingolipid head groups, providing good peak shapes and short analysis times.[1]

Instrumentation:

  • UHPLC system

  • HILIC silica column (e.g., 50 x 2.1 mm, 1.8 µm particle size)[1]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1][5]

LC Parameters:

  • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate[5][6]

  • Mobile Phase B: Acetonitrile with 0.2% formic acid[1]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0.0 min: 10% A

    • 2.0 min: 50% A

    • 2.5 min: 50% A

    • 2.6 min: 10% A

    • 4.5 min: End of run

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Operating Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300 °C[6]

  • Gas Flow (Desolvation): 800 L/hr

  • Collision Gas: Argon

Data Analysis and Quantification

Quantification is achieved by constructing calibration curves for each analyte.[2] Standard curves are generated by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the analyte.[5]

Data Presentation

The following tables summarize typical MRM transitions and potential quantitative performance for selected sphingolipids. These values should be optimized for the specific instrument used.

Table 1: Exemplary MRM Transitions for Selected Sphingolipids

Analyte ClassSpecific Analyte (Example)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sphingoid BasesSphingosine (d18:1)300.3282.315
Sphinganine (d18:0)302.3284.315
CeramidesCeramide (d18:1/16:0)538.5264.435
Ceramide (d18:1/24:0)650.6264.440
Ceramide (d18:1/24:1)648.6264.440
SphingomyelinsSphingomyelin (d18:1/16:0)703.6184.140
GlucosylceramidesGlucosylceramide (d18:1/16:0)700.6264.445

Note: The product ion at m/z 264.4 is a common fragment for ceramides containing a d18:1 sphingoid backbone. The product ion at m/z 184.1 is characteristic of the phosphocholine head group in sphingomyelins.

Table 2: Method Performance Characteristics (Illustrative)

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)Precision (%RSD)Accuracy (%)
Sphingosine0.1 - 50> 0.9980.1< 10%90-110%
Cer (d18:1/16:0)0.5 - 200> 0.9970.5< 12%88-108%
SM (d18:1/16:0)1.0 - 500> 0.9951.0< 15%85-115%

LLOQ: Lower Limit of Quantification. Data are illustrative and will vary by instrument and matrix.

Visualizations

Sphingolipid Signaling Pathway

The metabolism of sphingolipids is a complex network where key molecules are interconverted to regulate cellular fate.[7] Ceramide sits at the center of this pathway, from which other bioactive sphingolipids like sphingosine and sphingosine-1-phosphate are derived.[8] This balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate is often referred to as the "sphingolipid rheostat".[4][9]

Sphingolipid_Signaling_Pathway cluster_synthesis De Novo Synthesis cluster_membrane Membrane Lipids Serine_PalmitoylCoA Serine + Palmitoyl-CoA DHCer Dihydroceramides Ceramide Ceramide DHCer->Ceramide DES SM Sphingomyelin SM->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPP Proliferation Proliferation & Survival S1P->Proliferation

Caption: The Sphingolipid Rheostat Signaling Pathway.

Experimental Workflow

The analytical workflow for sphingolipid analysis encompasses sample preparation, chromatographic separation, mass spectrometric detection, and data processing. A systematic approach ensures reproducibility and accuracy.

Experimental_Workflow Extraction Lipid Extraction (Spike with Internal Standards) LC HILIC Separation Extraction->LC 2. Injection MS Tandem MS Detection (MRM Mode) LC->MS 3. Ionization Data Data Acquisition MS->Data 4. Detection Processing Peak Integration & Quantification Data->Processing 5. Analysis Report Final Report Processing->Report 6. Results

Caption: LC-MS/MS Workflow for Sphingolipid Analysis.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput platform for the quantitative analysis of sphingolipids in biological samples.[10] The combination of HILIC separation and MRM-based detection allows for the reliable measurement of multiple sphingolipid classes within a single, rapid analysis.[1][2] This application note offers a foundational protocol that can be readily adapted by researchers in academia and the pharmaceutical industry to investigate the intricate roles of sphingolipids in health and disease.

References

Application Note: Protocol for Sphingosine-1-Phosphate (S1P) Extraction from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingosine-1-phosphate (S1P), a bioactive sphingolipid metabolite, is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. Its roles in cell growth, differentiation, apoptosis, and immune responses make it a key target in drug development and disease research. Accurate quantification of S1P in tissues is paramount for understanding its biological functions and for the development of novel therapeutics. This document provides a detailed protocol for the extraction of S1P from tissue samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The efficiency of S1P extraction can be influenced by the tissue type and the specific protocol employed. For accurate quantification, it is crucial to use an internal standard, such as C17-S1P, to account for sample loss during extraction.[1] Data is typically normalized to the initial tissue weight or protein concentration.[2]

ParameterTypical Value/RangeTissue Type (Example)NotesReference
Tissue Amount 10-50 mgGeneral Animal TissuesThe amount can be adjusted based on the expected lipid concentration in the tissue.[3]
Internal Standard 10 µl of 10 µM C17-S1P in MethanolGeneral Animal TissuesAdded at the beginning of the homogenization process to account for extraction variability.[3][1]
Extraction Efficiency Close to 100% for S1PGeneralWhen using appropriate protocols, the extraction efficiency for S1P is very high.[3][3]
Resuspension Volume 100-200 µLGeneralThe final dried lipid extract is resuspended in a known volume for LC-MS/MS analysis.[1][4][1]

Experimental Protocol: Sphingosine-1-Phosphate (S1P) Extraction from Tissues

This protocol outlines a robust method for the extraction of S1P from animal tissues, adapted from established methodologies.[1]

Materials and Reagents
  • Tissues: Fresh or frozen animal tissues.

  • Internal Standard: C17-Sphingosine-1-Phosphate (C17-S1P) solution (e.g., 10 µM in methanol).

  • Solvents: Methanol (MeOH), Chloroform (CHCl₃), HPLC-grade.

  • Acids: Hydrochloric acid (HCl), concentrated.

  • Buffers: Phosphate-buffered saline (PBS), ice-cold.

  • Other: Deionized water, Nitrogen gas.

  • Equipment: Homogenizer (e.g., bead beater, Dounce homogenizer), centrifuge, glass centrifuge vials, glass Pasteur pipettes, sample concentrator (e.g., vacuum rotator or nitrogen evaporator).

Procedure
  • Tissue Preparation and Homogenization:

    • Weigh approximately 10-50 mg of frozen tissue.

    • Place the tissue in a suitable tube for homogenization.

    • Add 1 ml of ice-cold PBS.[3]

    • Add 10 µl of the internal standard (10 µM C17-S1P in MeOH).[1]

    • Homogenize the tissue on ice until no visible tissue fragments remain.[4]

    • Transfer the homogenate to a glass centrifuge vial.[3]

  • Lipid Extraction:

    • To the tissue homogenate, add 300 µl of 18.5% HCl.[1]

    • Add 1 ml of MeOH and 2 ml of CHCl₃.[1]

    • Vortex the mixture vigorously for 10 minutes at maximum speed.[1]

    • Centrifuge the sample at 1,900 x g for 3 minutes to induce phase separation.[1]

    • Carefully collect the lower organic phase (chloroform phase), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass centrifuge vial.[4][1]

    • To the remaining aqueous phase, add another 2 ml of CHCl₃, vortex, and centrifuge again as in steps 2.3 and 2.4.[1]

    • Combine the second lower organic phase with the first one.[1]

  • Sample Concentration:

    • Dry the combined organic extracts under a gentle stream of nitrogen gas or using a vacuum rotator at 60 °C for approximately 45 minutes.[1]

    • Ensure the sample is completely dry.

  • Resuspension:

    • Resuspend the dried lipid extract in 100 µl of a MeOH:CHCl₃ (4:1, v/v) solution.[1]

    • Vortex the sample for 1 minute at maximum speed to ensure the lipids are fully dissolved.[1]

    • Transfer the resuspended sample into an autosampler vial for LC-MS/MS analysis.

    • Store the samples at -20 °C until analysis.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the S1P extraction protocol from tissue samples.

Sphingolipid_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_concentration Sample Concentration & Analysis Tissue 1. Tissue Weighing (10-50 mg) Homogenization 2. Homogenization in PBS + Internal Standard Tissue->Homogenization Solvent_Addition 3. Addition of HCl, MeOH, and CHCl3 Homogenization->Solvent_Addition Vortex_Centrifuge 4. Vortexing and Centrifugation Solvent_Addition->Vortex_Centrifuge Phase_Separation 5. Collection of Lower Organic Phase Vortex_Centrifuge->Phase_Separation Re_extraction 6. Re-extraction of Aqueous Phase Phase_Separation->Re_extraction Drying 7. Drying under Nitrogen Phase_Separation->Drying Re_extraction->Drying Resuspension 8. Resuspension in MeOH:CHCl3 Drying->Resuspension Analysis 9. LC-MS/MS Analysis Resuspension->Analysis

Caption: Workflow for S1P extraction from tissues.

S1P Signaling Pathway Overview

Sphingosine-1-phosphate exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), known as S1PR1-5, initiating downstream signaling cascades.

S1P_Signaling_Pathway cluster_receptors S1P Receptors (S1PR) cluster_effects Downstream Cellular Effects S1P Sphingosine-1-Phosphate (S1P) S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 S1PR4 S1PR4 S1P->S1PR4 S1PR5 S1PR5 S1P->S1PR5 Cell_Survival Cell Survival & Proliferation S1PR1->Cell_Survival Cell_Migration Cell Migration S1PR1->Cell_Migration Immune_Cell_Trafficking Immune Cell Trafficking S1PR1->Immune_Cell_Trafficking S1PR2->Cell_Migration S1PR3->Cell_Survival Angiogenesis Angiogenesis S1PR3->Angiogenesis S1PR4->Immune_Cell_Trafficking S1PR5->Immune_Cell_Trafficking

Caption: Overview of S1P signaling pathways.

References

Visualizing Sphingolipid E with Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Date: November 19, 2025

Introduction

Sphingolipid E (SLE) is a synthetic pseudoceramide, chemically known as N-(3-(hexadecyloxy)-2-hydroxypropyl)-N-(2-hydroxyethyl)palmitamide, which is analogous to the naturally occurring ceramide type 2.[1][2] Due to its structural similarity to endogenous ceramides, SLE is a molecule of interest in dermatological and cosmetic research, as well as in the development of novel drug delivery systems.[3][4][5][6] Visualizing the subcellular localization and trafficking of SLE is crucial for understanding its mechanism of action, its interaction with cellular membranes, and its efficacy as a drug carrier.

These application notes provide a comprehensive overview of the methodologies for visualizing this compound using fluorescent probes. As no specific fluorescent probes for this compound are commercially available, we propose the synthesis and application of a fluorescently labeled SLE analog. The protocols detailed below are based on established methods for labeling and imaging other sphingolipids, such as ceramides.

Principle of Visualization

The visualization of this compound in cellular systems can be achieved by employing a fluorescently labeled analog of SLE. This approach involves the chemical synthesis of SLE conjugated to a fluorescent dye. Once introduced to cells, the fluorescent SLE analog mimics the behavior of the unlabeled molecule, allowing for its direct visualization using fluorescence microscopy. The choice of the fluorophore is critical and should be based on the specific experimental requirements, such as the desired spectral properties, photostability, and minimal impact on the biological activity of SLE.

Proposed Fluorescent Probe: SLE-BODIPY

We propose the synthesis of a this compound analog conjugated to a BODIPY fluorophore (SLE-BODIPY). BODIPY dyes are well-suited for lipid labeling due to their high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to the polarity of their environment.

Structure of Proposed SLE-BODIPY:

A plausible synthetic route would involve attaching the BODIPY fluorophore to the headgroup of the this compound molecule. This strategic placement aims to minimize interference with the lipid's acyl chains, which are critical for its insertion into cellular membranes.

Data Presentation: Quantitative Properties of Proposed SLE-BODIPY

The following table summarizes the hypothetical quantitative data for the proposed SLE-BODIPY probe. These values are estimates based on the known properties of BODIPY FL.

PropertyValue
Fluorophore BODIPY FL
Excitation Wavelength (λex) ~505 nm
Emission Wavelength (λem) ~515 nm
Quantum Yield (Φ) > 0.9
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹
Recommended Concentration 1-5 µM
Solvent for Stock Solution DMSO

Experimental Protocols

I. Synthesis of SLE-BODIPY (Hypothetical)

A synthetic scheme for SLE-BODIPY would likely involve the reaction of this compound with an activated BODIPY FL derivative. A possible approach is the esterification of the primary alcohol on the N-(2-hydroxyethyl) headgroup of SLE with BODIPY FL carboxylic acid, succinimidyl ester. This reaction would yield the fluorescently labeled this compound. Purification would be essential, likely involving column chromatography to isolate the desired product.

II. Cell Culture and Labeling
  • Cell Culture: Plate cells of interest (e.g., HeLa, HaCaT keratinocytes) on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Culture cells to 60-80% confluency in the appropriate growth medium.

  • Preparation of SLE-BODIPY Staining Solution:

    • Prepare a 1 mM stock solution of SLE-BODIPY in high-quality, anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in a serum-free culture medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Cell Labeling:

    • Aspirate the growth medium from the cultured cells.

    • Wash the cells once with warm phosphate-buffered saline (PBS).

    • Add the SLE-BODIPY staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and experimental goals.

    • After incubation, remove the staining solution and wash the cells two to three times with warm PBS or imaging buffer to remove excess probe.

    • Add fresh, pre-warmed imaging buffer to the cells for live-cell imaging.

III. Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use a confocal laser scanning microscope or a widefield fluorescence microscope equipped with appropriate filter sets for BODIPY FL (e.g., excitation filter 490/20 nm, emission filter 525/50 nm).

  • Imaging:

    • For live-cell imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

    • Acquire images using a 60x or 100x oil immersion objective.

    • Adjust laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • For time-lapse imaging, acquire images at desired intervals to track the dynamic localization of SLE-BODIPY.

IV. Co-localization Studies

To determine the subcellular localization of this compound, co-staining with organelle-specific fluorescent markers is recommended.

  • Labeling with Organelle Markers: Following the SLE-BODIPY labeling protocol, cells can be co-stained with commercially available organelle trackers (e.g., ER-Tracker, Mito-Tracker, Lyso-Tracker) according to the manufacturer's instructions.

  • Image Analysis: Acquire images in separate channels for SLE-BODIPY and the organelle marker. Merge the images and analyze the degree of co-localization using appropriate software (e.g., ImageJ with the Coloc 2 plugin).

Mandatory Visualizations

Sphingolipid_Signaling_Pathway cluster_extracellular Extracellular Signal cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Signal Signal Receptor Receptor Signal->Receptor SMase SMase Receptor->SMase activates Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolyzes to SMase Sphingosine Sphingosine Ceramide->Sphingosine converted by Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Ceramidase Ceramidase S1P S1P Sphingosine->S1P phosphorylated by SphK SphK SphK Cell_Survival Cell_Survival S1P->Cell_Survival Proliferation Proliferation S1P->Proliferation

Caption: Simplified Sphingolipid Signaling Pathway.

Experimental_Workflow Cell_Culture 1. Plate cells on imaging dish Prepare_Probe 2. Prepare SLE-BODIPY staining solution Cell_Culture->Prepare_Probe Labeling 3. Incubate cells with SLE-BODIPY Prepare_Probe->Labeling Washing 4. Wash cells to remove excess probe Labeling->Washing Imaging 5. Acquire images using fluorescence microscopy Washing->Imaging Analysis 6. Analyze subcellular localization and dynamics Imaging->Analysis

Caption: Experimental Workflow for Visualizing this compound.

Alternative Visualization Strategies

Given that the direct fluorescent labeling of this compound is a proposed method, researchers can also consider alternative strategies:

  • Click Chemistry-based Labeling: A derivative of this compound containing a bioorthogonal handle, such as an alkyne or azide group, could be synthesized. This "clickable" SLE analog would be introduced to cells, and after a desired incubation period, the cells would be fixed and permeabilized. A fluorescently labeled counterpart (e.g., an azide- or alkyne-containing fluorophore) would then be "clicked" onto the SLE analog, allowing for its visualization. This method can provide high specificity and signal-to-noise ratio.[7]

  • Development of a Protein-based Biosensor: A fluorescent protein-based biosensor that specifically recognizes and binds to this compound could be engineered. This would involve identifying a protein domain with high affinity for SLE and fusing it to a fluorescent protein (e.g., GFP, mCherry). When expressed in cells, this biosensor would localize to compartments enriched in SLE, enabling its indirect visualization. This approach allows for real-time imaging in living cells without the need for synthetic probes.

Troubleshooting

  • Low Signal:

    • Increase the concentration of the SLE-BODIPY probe.

    • Increase the incubation time.

    • Optimize microscope settings (increase laser power or detector gain).

  • High Background:

    • Decrease the concentration of the probe.

    • Ensure thorough washing after labeling.

    • Use a confocal microscope to reduce out-of-focus fluorescence.

  • Phototoxicity:

    • Reduce laser power and exposure time.

    • Use a more photostable fluorophore if possible.

    • Image at longer intervals for time-lapse experiments.

  • Altered Cellular Morphology:

    • The SLE-BODIPY probe or the solvent (DMSO) may be toxic at high concentrations. Perform a dose-response experiment to determine the optimal, non-toxic concentration.

Conclusion

The visualization of this compound is an important step towards understanding its biological functions and its potential as a therapeutic agent. While specific fluorescent probes for SLE are not yet established, the proposed strategies of using a fluorescently labeled analog like SLE-BODIPY, along with alternative methods such as click chemistry and protein-based biosensors, provide a solid foundation for researchers to investigate the subcellular world of this synthetic pseudoceramide. The detailed protocols and troubleshooting guide provided herein are intended to facilitate the successful implementation of these visualization techniques in the laboratory.

References

Application Notes: Sphingosine-1-Phosphate (S1P) as a Plasma Biomarker for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in a multitude of cellular processes, including cell proliferation, migration, survival, and immune cell trafficking.[1][2] Emerging evidence has highlighted the dysregulation of sphingolipid metabolism in the pathogenesis of various neurodegenerative diseases.[3][4] Notably, alterations in circulating S1P levels have been identified as a promising biomarker for the diagnosis and monitoring of several neurodegenerative conditions.[5][6] This document provides a detailed overview of the application of S1P as a plasma biomarker for a range of neurodegenerative diseases, including idiopathic Parkinson's disease (IPD), dementia with Lewy bodies (DLB), multiple system atrophy (MSA), Alzheimer's disease (AD), and progressive supranuclear palsy (PSP).

Quantitative Data Summary

Recent studies have consistently demonstrated significantly lower levels of plasma S1P in patients with various neurodegenerative diseases when compared to healthy, cognitively normal (CN) individuals.[5][6] This reduction in circulating S1P suggests a common underlying disruption of sphingolipid metabolism across these distinct pathologies, which include synucleinopathies, amyloidopathies, and tauopathies.[6]

A comprehensive study analyzing plasma S1P levels in different neurodegenerative disease cohorts revealed the following key findings:

Disease GroupS1P SpeciesObservationSignificance (p-value)Reference
Idiopathic Parkinson's Disease (IPD)S1P d16.1, S1P d18.1Significantly lower than CN group< 0.0001, < 0.05[5]
Dementia with Lewy Bodies (DLB)S1P d16.1Significantly lower than CN group< 0.0001[5]
Multiple System Atrophy (MSA)S1P d18.1Significantly lower than CN group< 0.05[5]
Alzheimer's Disease (AD)S1P d16.1Significantly lower than CN group< 0.0001[5]
Progressive Supranuclear Palsy (PSP)S1P d18.1Significantly lower than CN group< 0.05[5]

Table 1: Summary of Plasma S1P Level Changes in Neurodegenerative Diseases.

S1P Signaling Pathways in Neurodegeneration

S1P exerts its biological functions by binding to a family of five G protein-coupled receptors (S1PR1-5).[7] In the central nervous system (CNS), these receptors are expressed on various cell types, including neurons, astrocytes, oligodendrocytes, and microglia.[7] The S1P/S1PR signaling axis is critical for neurogenesis, neuronal survival, and the regulation of neuroinflammation.[3][7]

Dysregulation of this pathway is implicated in neurodegenerative processes. For instance, S1P is known to be a neuroprotective factor that can suppress neuronal cell death.[6] Therefore, a reduction in plasma S1P levels may lead to diminished neuroprotective signaling, contributing to the progressive neuronal loss characteristic of these diseases.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_ext S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR Binding G_protein G Proteins S1PR->G_protein Activation Downstream Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK/ERK) G_protein->Downstream Activation Response Cellular Responses: - Neuroprotection - Survival - Proliferation - Immune Modulation Downstream->Response Regulation

Figure 1. Simplified S1P signaling pathway.

Experimental Protocols

Measurement of Plasma S1P by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold standard for accurate quantification of S1P in biological samples is LC-MS/MS. This method offers high sensitivity and specificity.

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Refrigerated centrifuge

  • Internal standard (e.g., S1P-d7)

  • Methanol

  • LC-MS/MS system

Protocol:

  • Blood Collection and Plasma Preparation:

    • Collect whole blood from subjects in EDTA-containing tubes.

    • Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate plasma.

    • Carefully collect the supernatant (plasma) and store at -80°C until analysis.

  • Sample Extraction:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of methanol containing the internal standard (S1P-d7).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases typically consisting of water and methanol/acetonitrile with formic acid.

    • Detect S1P and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

    • Quantify the S1P concentration by comparing the peak area ratio of S1P to the internal standard against a standard curve.

Experimental_Workflow A 1. Blood Collection (EDTA tubes) B 2. Plasma Separation (Centrifugation) A->B C 3. Protein Precipitation & S1P Extraction (Methanol + Internal Standard) B->C D 4. Centrifugation & Supernatant Collection C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis (Quantification) E->F

Figure 2. Workflow for plasma S1P measurement.

Conclusion and Future Perspectives

The consistent finding of decreased plasma S1P levels across a spectrum of neurodegenerative diseases strongly supports its utility as a potential biomarker.[5][6] The measurement of plasma S1P is a minimally invasive procedure that could aid in the early diagnosis and monitoring of disease progression. Furthermore, the S1P signaling pathway represents a promising therapeutic target for the development of novel treatments for these devastating disorders.[8] Future research should focus on validating these findings in larger, longitudinal patient cohorts and exploring the specific mechanisms by which S1P metabolism is disrupted in different neurodegenerative conditions.

References

Application Notes and Protocols for In Vitro Sphingolipid E (S1P) Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various in vitro assays used to characterize the activity of Sphingosine-1-phosphate (S1P) and its analogs. The assays described are essential tools for studying S1P receptor signaling and for the discovery and development of novel therapeutic agents targeting the S1P pathway.

Introduction to Sphingosine-1-Phosphate Signaling

Sphingosine-1-phosphate is a bioactive signaling lipid that regulates a wide array of cellular processes, including cell proliferation, migration, survival, and differentiation. S1P exerts its effects primarily through a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[1] These receptors couple to various heterotrimeric G proteins (Gαi, Gαq, and Gα₁₂/₁₃), leading to the activation of diverse downstream signaling cascades.[2] The S1P signaling pathway is a critical regulator of physiological processes such as angiogenesis, neurogenesis, and immune cell trafficking, making it an attractive target for drug development.[1][3]

S1P Signaling Pathways

S1P receptor activation initiates a cascade of intracellular events. The specific signaling pathway engaged depends on the receptor subtype and the G protein to which it couples. The diagram below illustrates the major signaling pathways activated by S1P receptors.

S1P_Signaling_Pathways cluster_receptor S1P Receptors cluster_gprotein G Proteins cluster_effector Effectors cluster_second_messenger Second Messengers cluster_downstream Downstream Pathways S1P1 S1P₁ Gi Gαi S1P1->Gi S1P2 S1P₂ S1P2->Gi Gq Gαq S1P2->Gq G1213 Gα₁₂/₁₃ S1P2->G1213 S1P3 S1P₃ S1P3->Gi S1P3->Gq S1P3->G1213 S1P4 S1P₄ S1P4->Gi S1P4->G1213 S1P5 S1P₅ S1P5->Gi S1P5->G1213 AC Adenylyl Cyclase Gi->AC PI3K PI3K Gi->PI3K Ras Ras Gi->Ras PLC Phospholipase C Gq->PLC Rho Rho G1213->Rho cAMP ↓ cAMP AC->cAMP IP3_DAG IP₃ & DAG PLC->IP3_DAG Rho_Kinase Rho Kinase Rho->Rho_Kinase Akt Akt PI3K->Akt ERK ERK Ras->ERK Ca2 ↑ Ca²⁺ IP3_DAG->Ca2

Caption: S1P receptor signaling pathways.

Key In Vitro Assays for S1P Activity

A variety of in vitro assays are available to assess the activity of S1P and its mimetics. These assays can be broadly categorized as receptor binding assays, functional assays measuring downstream signaling events, and cell-based phenotypic assays.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. A common method is a competitive binding assay using a radiolabeled ligand.

Experimental Workflow: [³²P]S1P Competitive Binding Assay

Competitive_Binding_Workflow cluster_workflow Workflow Prepare_Reagents Prepare Assay Buffer, [³²P]S1P, and Test Compounds Incubate Incubate S1P Receptor Membranes with Test Compound Prepare_Reagents->Incubate Add_Radioligand Add [³²P]S1P and Incubate Incubate->Add_Radioligand Filter Terminate Reaction by Filtration (GF/B filter plate) Add_Radioligand->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Measure Measure Radioactivity Wash->Measure Analyze Analyze Data (IC₅₀ determination) Measure->Analyze

Caption: Workflow for [³²P]S1P competitive binding assay.

Protocol: [³²P]S1P Competitive Binding Assay [1]

This protocol describes a competitive radioligand binding assay to determine the binding affinity of test compounds for S1P receptors.

Materials:

  • S1P receptor membranes (e.g., from cells overexpressing a specific S1P receptor subtype)

  • [³²P]S1P

  • Test compounds

  • Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA)

  • 96-well glass fiber (GF/B) filtration plates

  • Scintillation counter

Procedure:

  • Dilute the S1P receptor membranes in ice-cold Assay Buffer to a final concentration of 1-2 µg of membrane protein per well.

  • Prepare serial dilutions of the test compounds in Assay Buffer. The final concentration range may vary, for example, from 0.001 nM to 100 µM.

  • In a 96-well plate, add 50 µL of the diluted test compound to the appropriate wells.

  • Add 50 µL of the diluted S1P receptor membranes to each well.

  • Pre-incubate the plate for 30 minutes at room temperature.

  • Prepare a working solution of [³²P]S1P in Assay Buffer to achieve a final concentration of 0.1-0.2 nM.

  • Add 50 µL of the [³²P]S1P working solution to each well to initiate the binding reaction. The final volume in each well will be 150 µL.

  • Incubate the plate for 60 minutes at room temperature.

  • Terminate the binding reaction by rapidly filtering the contents of each well through a 96-well GF/B filtration plate that has been pre-soaked with Assay Buffer.

  • Wash each filter five times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Determine the IC₅₀ value by performing a non-linear regression analysis of the competition binding data.

GTPγS Binding Assays

GTPγS binding assays are functional assays that measure the activation of G proteins upon ligand binding to a GPCR.[4][5] The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.[4] This assay can be used to determine the potency (EC₅₀) and efficacy of agonists.[4][6]

Experimental Workflow: [³⁵S]GTPγS Binding Assay

GTPgS_Binding_Workflow cluster_workflow Workflow Prepare_Membranes Prepare Cell Membranes Expressing S1P Receptor Prepare_Reagents Prepare Assay Buffer, [³⁵S]GTPγS, GDP, and Test Compounds Prepare_Membranes->Prepare_Reagents Incubate Incubate Membranes with Test Compound and GDP Prepare_Reagents->Incubate Add_Radioligand Add [³⁵S]GTPγS and Incubate Incubate->Add_Radioligand Filter Terminate Reaction by Filtration Add_Radioligand->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity Wash->Measure Analyze Analyze Data (EC₅₀ determination) Measure->Analyze

Caption: Workflow for [³⁵S]GTPγS binding assay.

Protocol: [³⁵S]GTPγS Binding Assay [6][7]

This protocol provides a general procedure for a [³⁵S]GTPγS binding assay.

Materials:

  • Cell membranes expressing the S1P receptor of interest

  • [³⁵S]GTPγS

  • Guanosine diphosphate (GDP)

  • Test compounds

  • Assay Buffer: e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4, with 0.1% fatty acid-free BSA

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Thaw the cell membranes on ice and dilute them in Assay Buffer to the desired concentration.

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In a 96-well plate, add the test compounds, diluted membranes, and GDP to the appropriate wells.

  • Pre-incubate the plate at 30°C for a defined period.

  • Prepare a working solution of [³⁵S]GTPγS in Assay Buffer.

  • Initiate the reaction by adding the [³⁵S]GTPγS working solution to each well.

  • Incubate the plate at 30°C for a specific time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a 96-well filter plate.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filter plate and measure the radioactivity using a scintillation counter.

  • Calculate the EC₅₀ values from the concentration-response curves.

Second Messenger Assays

a) Calcium Mobilization Assay

S1P receptors coupled to Gαq activate phospholipase C, leading to the generation of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium concentration.[8] This can be measured using calcium-sensitive fluorescent dyes.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow cluster_workflow Workflow Seed_Cells Seed Cells Expressing S1P Receptor in a 96-well Plate Load_Dye Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fura-2-AM) Seed_Cells->Load_Dye Wash_Cells Wash Cells to Remove Excess Dye Load_Dye->Wash_Cells Add_Compound Add Test Compound Wash_Cells->Add_Compound Measure_Fluorescence Measure Changes in Intracellular Calcium using a Fluorometer Add_Compound->Measure_Fluorescence Analyze Analyze Data (EC₅₀ determination) Measure_Fluorescence->Analyze

References

Application Notes and Protocols for the Genetic Manipulation of Sphingolipid Levels

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Sphingolipid E": The term "this compound" is not a standard scientific nomenclature. These application notes and protocols provide a comprehensive framework for the genetic manipulation of sphingolipid levels in general. Researchers should identify the specific sphingolipid of interest and its associated metabolic enzymes to apply these protocols effectively.

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles as structural components of cellular membranes and as signaling molecules involved in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] The metabolic network of sphingolipids is complex, with key intermediates like ceramide and sphingosine-1-phosphate (S1P) often exerting opposing effects on cell fate.[1][2] The ability to precisely manipulate the levels of specific sphingolipids through genetic engineering is a powerful tool for elucidating their physiological functions and for the development of novel therapeutic strategies for diseases associated with dysregulated sphingolipid metabolism.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to genetically alter and quantify sphingolipid levels.

Data Presentation: Key Genes in Sphingolipid Metabolism

The following table summarizes key enzymes involved in the de novo sphingolipid biosynthesis pathway, which are common targets for genetic manipulation to alter sphingolipid levels.[5][6][7][8]

Gene(s)EnzymeFunctionPotential Effect of Genetic Manipulation
SPTLC1, SPTLC2, SPTLC3Serine Palmitoyltransferase (SPT)Catalyzes the first and rate-limiting step of de novo sphingolipid biosynthesis: the condensation of serine and palmitoyl-CoA.[5][8][9]Knockdown/Knockout: Decreased overall sphingolipid synthesis.[3][9]
DEGS1Dihydroceramide Desaturase 1Introduces a double bond into dihydroceramide to form ceramide, a central hub in sphingolipid metabolism.[6][9]Knockdown/Knockout: Accumulation of dihydroceramide and reduction of ceramide and downstream sphingolipids.[9]
CerS1-6Ceramide SynthasesA family of six enzymes that acylate the sphingoid backbone to produce ceramides with specific fatty acid chain lengths.[3][6]Isoform-specific Knockdown/Knockout: Alteration of the ceramide acyl-chain composition, which can impact specific downstream signaling pathways.[3]
ORMDL1-3ORMDL proteinsNegative regulators of SPT activity.[10]Knockout: Increased SPT activity and a dramatic increase in the levels of sphingolipid precursors.[10]

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism and Signaling

The following diagram illustrates the de novo sphingolipid biosynthesis pathway and the central role of ceramide in generating other bioactive sphingolipids. Genetic manipulation of the enzymes in this pathway allows for the targeted alteration of specific sphingolipid species.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT (SPTLC1/2/3) Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P S1P Sphingosine->S1P SPHK1/2

Caption: De novo sphingolipid biosynthesis pathway.

Experimental Workflow for Genetic Manipulation and Analysis

This diagram outlines the general workflow for genetically modifying cells to alter sphingolipid levels and subsequently analyzing the phenotypic and metabolic consequences.

Experimental_Workflow cluster_methods Genetic Manipulation Methods Target Gene Selection Target Gene Selection Genetic Manipulation Genetic Manipulation Target Gene Selection->Genetic Manipulation Cell Line Generation Cell Line Generation Genetic Manipulation->Cell Line Generation CRISPR/Cas9 Knockout CRISPR/Cas9 Knockout Genetic Manipulation->CRISPR/Cas9 Knockout Lentiviral shRNA Knockdown Lentiviral shRNA Knockdown Genetic Manipulation->Lentiviral shRNA Knockdown Validation of Gene Knockdown/Knockout Validation of Gene Knockdown/Knockout Cell Line Generation->Validation of Gene Knockdown/Knockout Sphingolipid Quantification Sphingolipid Quantification Validation of Gene Knockdown/Knockout->Sphingolipid Quantification Phenotypic Analysis Phenotypic Analysis Sphingolipid Quantification->Phenotypic Analysis

Caption: Workflow for genetic manipulation of sphingolipids.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of a Sphingolipid Biosynthesis Gene

This protocol provides a general framework for generating a stable knockout cell line for a gene involved in sphingolipid metabolism using the CRISPR/Cas9 system.[10][11][12]

Materials:

  • HEK293T cells (or other cell line of interest)

  • LentiCRISPRv2 plasmid

  • Guide RNA (gRNA) sequences targeting the gene of interest (design using online tools)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lipofectamine 3000 or other transfection reagent

  • Puromycin

  • DMEM with 10% FBS and 1% penicillin/streptomycin

  • 6-well and 10-cm tissue culture plates

  • qPCR reagents

  • Western blot reagents

Procedure:

  • gRNA Design and Cloning:

    • Design and clone two to three gRNAs targeting an early exon of the target gene into the LentiCRISPRv2 vector according to the manufacturer's protocol.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the LentiCRISPRv2 construct containing the gRNA and the packaging plasmids (psPAX2 and pMD2.G) using Lipofectamine 3000.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter.

  • Transduction and Selection:

    • Transduce the target cells with the lentiviral particles in the presence of polybrene (8 µg/mL).

    • After 24 hours, replace the medium with fresh medium containing puromycin to select for transduced cells. The concentration of puromycin should be determined by a kill curve for the specific cell line.

    • Culture the cells in selection medium for 7-10 days until non-transduced control cells are eliminated.

  • Validation of Knockout:

    • Genomic DNA: Isolate genomic DNA and perform PCR followed by Sanger sequencing or T7 endonuclease I assay to confirm indel formation at the target site.

    • mRNA Expression: Isolate RNA and perform RT-qPCR to quantify the mRNA level of the target gene.

    • Protein Expression: Perform Western blotting to confirm the absence of the target protein.

Protocol 2: Lentiviral shRNA-Mediated Knockdown of a Sphingolipid Biosynthesis Gene

This protocol describes the use of lentiviral-delivered shRNA for stable knockdown of a target gene.[13][14]

Materials:

  • pLKO.1-puro vector containing shRNA targeting the gene of interest

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent

  • Puromycin

  • Culture medium and plates

Procedure:

  • shRNA Selection and Lentivirus Production:

    • Obtain or clone validated shRNA sequences targeting the gene of interest into the pLKO.1-puro vector. A non-targeting scrambled shRNA should be used as a control.

    • Produce lentiviral particles as described in Protocol 1, Step 2.

  • Transduction and Selection:

    • Transduce the target cells with the shRNA-expressing lentivirus as described in Protocol 1, Step 3.

    • Select for stable integrants using puromycin.

  • Validation of Knockdown:

    • mRNA Expression: Assess the knockdown efficiency at the mRNA level using RT-qPCR. A knockdown of >70% is generally considered effective.[9]

    • Protein Expression: Confirm the reduction in protein levels via Western blotting.

Protocol 3: Quantification of Sphingolipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipid species.[15][16][17][18]

Materials:

  • Cell pellets or tissue samples

  • Internal standards for each class of sphingolipid to be quantified

  • Methanol, chloroform, and other HPLC-grade solvents

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation (Lipid Extraction):

    • Homogenize cell pellets or tissues in a methanol/chloroform solution.

    • Add internal standards to the samples prior to extraction.

    • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the different sphingolipid species using a suitable HPLC column (e.g., C18).

    • Use a gradient elution program with mobile phases typically consisting of water, methanol, and acetonitrile with additives like formic acid and ammonium formate.

    • Detect and quantify the sphingolipids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each sphingolipid and internal standard should be established.

  • Data Analysis:

    • Integrate the peak areas for each sphingolipid and its corresponding internal standard.

    • Calculate the concentration of each sphingolipid species relative to the amount of starting material (e.g., pmol/mg protein or pmol/10^6 cells).

Quantitative Data Summary

The following table provides an example of how to present quantitative data from sphingolipid analysis following genetic manipulation.

Sphingolipid SpeciesControl (pmol/mg protein)Gene Knockout (pmol/mg protein)Fold Changep-value
Dihydroceramide (d18:0/16:0)10.5 ± 1.252.3 ± 5.84.98<0.001
Ceramide (d18:1/16:0)150.2 ± 15.175.6 ± 8.30.50<0.01
Sphingomyelin (d18:1/16:0)350.8 ± 30.5180.4 ± 20.10.51<0.01
Glucosylceramide (d18:1/16:0)25.1 ± 2.912.3 ± 1.50.49<0.05
Sphingosine5.2 ± 0.62.5 ± 0.30.48<0.05
Sphingosine-1-Phosphate2.1 ± 0.31.0 ± 0.10.48<0.05

Data are presented as mean ± SD from n=3 independent experiments. Statistical significance was determined by a Student's t-test.

Conclusion

The genetic manipulation of sphingolipid levels is a powerful approach to investigate their diverse biological roles. The protocols outlined in this document provide a solid foundation for researchers to design and execute experiments to alter the expression of key enzymes in sphingolipid metabolism and to accurately quantify the resulting changes in sphingolipid profiles. The use of precise and sensitive analytical techniques like LC-MS/MS is crucial for obtaining reliable quantitative data. By combining these genetic and analytical tools, researchers can continue to unravel the complexities of sphingolipid biology and their implications for human health and disease.

References

Application Notes and Protocols: Click Chemistry-Based Labeling of Sphingolipid E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that play crucial roles in cell structure, signaling, and recognition.[1][2] Sphingolipid E is a synthetic pseudo-ceramide, analogous to the naturally occurring ceramide type 2.[3] The study of its specific functions and interactions within cellular systems is of significant interest in various research fields, including drug development. Click chemistry, a set of powerful, reliable, and selective reactions, offers a robust method for labeling and tracking biomolecules like sphingolipids within complex biological environments.[4][5][6][7] This document provides detailed application notes and protocols for the labeling of a clickable analog of this compound using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common type of click chemistry.[4]

Principle of the Method

The core of this method involves the metabolic incorporation of a synthetically modified this compound analog, which contains a bioorthogonal functional group (e.g., an azide or alkyne). This "clickable" this compound analog is introduced to cells and integrated into relevant metabolic pathways. Following incorporation, the cells are fixed, and a "click" reaction is performed to attach a reporter molecule (e.g., a fluorophore or biotin) to the modified this compound. This allows for the visualization, identification, and quantification of this compound localization and its metabolites.[4][8]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material Supplier Catalog No. Storage
Clickable this compound Analog (e.g., Azido-Sphingolipid E)Custom SynthesisN/A-20°C
Alkyne-Fluorophore (e.g., Alkyne-TAMRA)VariousN/A-20°C, Desiccated, Protected from Light
Copper (II) Sulfate (CuSO₄)Sigma-AldrichC1297Room Temperature
Sodium AscorbateSigma-AldrichA76312-8°C
Tris(2-carboxyethyl)phosphine (TCEP)Sigma-AldrichC4706Room Temperature
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)Sigma-Aldrich678937-20°C
Dulbecco's Modified Eagle Medium (DMEM)GibcoVarious2-8°C
Fetal Bovine Serum (FBS)GibcoVarious-20°C
Penicillin-StreptomycinGibco15140122-20°C
Phosphate-Buffered Saline (PBS)Gibco10010023Room Temperature
Paraformaldehyde (PFA)Electron Microscopy Sciences15710Room Temperature
Bovine Serum Albumin (BSA)Sigma-AldrichA79062-8°C
Triton X-100Sigma-AldrichT8787Room Temperature
DAPI (4',6-diamidino-2-phenylindole)InvitrogenD13062-8°C, Protected from Light
Glass-bottom dishes or coverslipsVariousN/ARoom Temperature

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azido-Sphingolipid E

This protocol outlines the steps for introducing the clickable this compound analog into cultured cells.

  • Cell Culture: Plate the cells of interest onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Prepare a stock solution of Azido-Sphingolipid E in a suitable solvent (e.g., ethanol or DMSO). Dilute the stock solution in pre-warmed complete cell culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) to a final concentration in the range of 10-50 µM.

  • Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell type and experimental goals and should be determined empirically.

  • Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove any unincorporated Azido-Sphingolipid E.

Protocol 2: Cell Fixation and Permeabilization

This protocol describes the fixation and permeabilization of cells to allow for the subsequent click reaction.

  • Fixation: Fix the cells by adding a 4% PFA solution in PBS and incubating for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells by incubating with a 0.1% Triton X-100 solution in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol details the "click" reaction to conjugate a fluorescent probe to the incorporated Azido-Sphingolipid E.

  • Preparation of Click Reaction Cocktail: Prepare the click reaction cocktail fresh just before use. For a 1 mL final volume, mix the following components in order:

    • PBS: 950 µL

    • Alkyne-Fluorophore (10 mM stock): 1 µL (final concentration 10 µM)

    • Copper (II) Sulfate (50 mM stock): 20 µL (final concentration 1 mM)

    • Sodium Ascorbate (500 mM stock, freshly prepared): 20 µL (final concentration 10 mM)

    • Optional: TBTA (1.7 mM stock in DMSO) can be added to protect the fluorophore and enhance the reaction.

  • Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Nuclear Staining (Optional): Stain the cell nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.

  • Final Washes: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips on a microscope slide with a suitable mounting medium. The cells are now ready for visualization using fluorescence microscopy.

Data Presentation

The following table summarizes typical quantitative parameters for the click chemistry labeling of this compound.

Parameter Concentration/Time Purpose
Azido-Sphingolipid E Labeling Concentration10 - 50 µMMetabolic incorporation into cellular membranes and pathways.
Labeling Incubation Time4 - 24 hoursAllows for sufficient uptake and metabolism of the clickable analog.
Alkyne-Fluorophore Concentration1 - 10 µMVisualization of the labeled this compound.
Copper (II) Sulfate (CuSO₄) Concentration1 mMCatalyst for the CuAAC reaction.
Sodium Ascorbate Concentration10 mMReducing agent to generate the active Cu(I) catalyst.
Click Reaction Time30 - 60 minutesDuration for the cycloaddition reaction to proceed to completion.

Visualizations

Click Chemistry Reaction

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide Azido-Sphingolipid E (Incorporated in cell) Product Labeled this compound (Fluorescently Tagged) Azide->Product + Alkyne Alkyne-Fluorophore Alkyne->Product Catalyst Cu(I) (Generated from CuSO4 + Sodium Ascorbate) Catalyst->Product

Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Workflow

G A 1. Metabolic Labeling Incubate cells with Azido-Sphingolipid E B 2. Fixation & Permeabilization Prepare cells for click reaction A->B C 3. Click Reaction Add alkyne-fluorophore and catalyst B->C D 4. Washing Remove excess reagents C->D E 5. Imaging Visualize labeled this compound via fluorescence microscopy D->E

Caption: Workflow for labeling this compound using click chemistry.

Sphingolipid Signaling Pathway

G Sphingomyelin Sphingomyelin Ceramide Ceramide (and Analogs like this compound) Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis (Cell Death) Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase Proliferation Cell Proliferation & Survival S1P->Proliferation

Caption: A simplified overview of the sphingolipid signaling pathway.

Troubleshooting

Problem Possible Cause Solution
No or weak fluorescent signal Inefficient metabolic labeling.Optimize the concentration of Azido-Sphingolipid E and incubation time.
Incomplete click reaction.Prepare fresh sodium ascorbate solution. Ensure correct concentrations of all click reagents. Increase reaction time.
Photobleaching of the fluorophore.Minimize exposure of samples to light. Use an anti-fade mounting medium.
High background fluorescence Incomplete removal of unincorporated probe.Increase the number and duration of wash steps after metabolic labeling and the click reaction.
Non-specific binding of the fluorophore.Include a blocking step with BSA after permeabilization.
Cell toxicity or morphological changes High concentration of the clickable analog or solvent.Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final solvent concentration is low (<0.1%).
Copper toxicity.Use a copper chelator in the final wash steps. Consider using copper-free click chemistry (SPAAC) for live-cell imaging.

Conclusion

Click chemistry provides a powerful and versatile tool for the specific and sensitive labeling of this compound and other sphingolipids in a cellular context.[4][5] The protocols outlined in this document offer a foundation for researchers to investigate the subcellular localization, trafficking, and metabolic fate of this compound. These methods can be adapted for various downstream applications, including fluorescence microscopy, flow cytometry, and mass spectrometry, thereby facilitating a deeper understanding of the biological roles of this synthetic ceramide analog.[9][10]

References

Developing Antibodies Against Sphingolipid E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of specific antibodies against Sphingolipid E, a synthetic pseudoceramide. The following sections detail the rationale, experimental protocols, and expected outcomes for generating and characterizing these valuable research tools.

Introduction to this compound

This compound is a synthetic pseudoceramide analogous to the naturally occurring ceramide type 2.[1] Its chemical name is N-(3-(hexadecyloxy)-2-hydroxypropyl)-N-(2-hydroxyethyl)palmitamide, with the chemical formula C37H75NO4.[1] Sphingolipids, including ceramides, are integral components of cell membranes and play crucial roles in a multitude of cellular processes such as signal transduction, cell growth, differentiation, and apoptosis.[2][3][4] Bioactive sphingolipids like ceramide and sphingosine-1-phosphate often exhibit opposing functions, creating a tightly regulated signaling network.[5] Synthetic pseudoceramides like this compound are of interest for their potential to modulate these pathways and for their applications in drug delivery.[6] Studies have suggested that some pseudoceramides may not induce apoptosis in the same manner as natural ceramides, making them interesting candidates for therapeutic and research applications.[6][7]

The development of specific antibodies against this compound will enable researchers to:

  • Develop quantitative assays to measure this compound levels in biological samples.

  • Investigate the cellular uptake and localization of this compound.

  • Elucidate the specific signaling pathways modulated by this compound.

  • Develop potential diagnostic and therapeutic tools.

Principle of Antibody Production against Haptens

This compound, being a small molecule (hapten), is not immunogenic on its own.[8][9] To elicit a robust immune response, it must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[10][11][12] This hapten-carrier conjugate is then used to immunize an animal, typically a mouse or rabbit, to stimulate the production of antibodies that recognize the this compound hapten.

Experimental Protocols

Protocol 1: Hapten-Carrier Conjugation

This protocol describes a two-step process for conjugating this compound to a carrier protein. First, a carboxyl group is introduced to one of the hydroxyl groups of this compound. Second, the carboxylated this compound is conjugated to the primary amines of the carrier protein using EDC/NHS chemistry.

Materials:

  • This compound

  • Succinic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[13][14]

  • N-Hydroxysuccinimide (NHS)[13][14]

  • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bars

  • Glass reaction vials

  • Rotary evaporator

Procedure:

Step 1: Carboxylation of this compound

  • Dissolve this compound (10 mg) and succinic anhydride (1.5 molar equivalent) in anhydrous pyridine (2 mL) in a glass vial.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Remove the pyridine by rotary evaporation.

  • Dissolve the residue in DCM and wash with 0.1 M HCl followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield carboxylated this compound.

  • Confirm the structure and purity of the product using Thin Layer Chromatography (TLC) and Mass Spectrometry.

Step 2: EDC/NHS Conjugation to Carrier Protein

  • Dissolve the carboxylated this compound (5 mg) in Dimethylformamide (DMF, 0.5 mL).

  • In a separate vial, dissolve EDC (1.5 molar equivalents to carboxylated this compound) and NHS (1.5 molar equivalents) in DMF (0.5 mL).

  • Add the EDC/NHS solution to the carboxylated this compound solution and stir at room temperature for 4 hours to activate the carboxyl group.

  • Dissolve the carrier protein (KLH or BSA, 10 mg) in PBS (pH 7.4, 2 mL).

  • Slowly add the activated this compound solution to the carrier protein solution while gently stirring.

  • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purify the conjugate by dialysis against PBS (3 x 1 L changes) for 48 hours at 4°C to remove unreacted hapten and crosslinking reagents.

  • Determine the concentration of the conjugate using a protein assay (e.g., BCA assay) and estimate the hapten-to-carrier ratio using MALDI-TOF mass spectrometry.

Protocol 2: Immunization and Monoclonal Antibody Production

This protocol outlines the generation of monoclonal antibodies using hybridoma technology.

Materials:

  • This compound-KLH conjugate (immunogen)

  • This compound-BSA conjugate (for screening)

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)[12]

  • BALB/c mice (6-8 weeks old)

  • Myeloma cell line (e.g., Sp2/0-Ag14)

  • Polyethylene glycol (PEG)

  • HAT (Hypoxanthine-Aminopterin-Thymidine) medium

  • HT (Hypoxanthine-Thymidine) medium

  • 96-well cell culture plates

  • ELISA reagents (see Protocol 3)

Procedure:

  • Immunization:

    • Emulsify the this compound-KLH conjugate (100 µg in 100 µL PBS) with an equal volume of FCA.

    • Inject the emulsion intraperitoneally (i.p.) into BALB/c mice on day 0.

    • Boost the mice on days 21 and 42 with 50 µg of the conjugate emulsified in FIA.

    • On day 56, administer a final boost of 50 µg of the conjugate in PBS i.p.

  • Hybridoma Production:

    • Three days after the final boost, sacrifice the mice and aseptically remove the spleens.

    • Prepare a single-cell suspension of splenocytes.

    • Fuse the splenocytes with myeloma cells at a 5:1 ratio using PEG.

    • Plate the fused cells in 96-well plates in HAT medium to select for hybridomas.

  • Screening:

    • After 10-14 days, screen the hybridoma culture supernatants for the presence of anti-Sphingolipid E antibodies using an indirect ELISA (see Protocol 3) with this compound-BSA as the coating antigen.

    • Select and expand the positive clones.

  • Cloning and Expansion:

    • Subclone the positive hybridomas by limiting dilution to ensure monoclonality.

    • Expand the positive monoclonal hybridomas and cryopreserve them.

    • Produce larger quantities of the monoclonal antibody by in vitro cell culture or by generating ascites in mice.

  • Antibody Purification and Characterization:

    • Purify the monoclonal antibody from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

    • Determine the antibody isotype.

    • Characterize the antibody's specificity and affinity.

Protocol 3: Indirect ELISA for Antibody Screening

Materials:

  • This compound-BSA conjugate

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (PBS with 0.05% Tween-20, PBST)

  • Hybridoma supernatants or purified antibody

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the this compound-BSA conjugate to 5 µg/mL in coating buffer.

    • Add 100 µL per well to a 96-well ELISA plate.

    • Incubate overnight at 4°C.[15]

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.[16]

  • Primary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of hybridoma supernatant or diluted purified antibody to the wells.

    • Incubate for 2 hours at room temperature.[16]

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP-conjugated anti-mouse IgG (diluted according to the manufacturer's instructions) to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.[11]

  • Stopping and Reading:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a plate reader.[17]

Data Presentation

The following tables present hypothetical yet representative quantitative data that could be obtained during the development and characterization of anti-Sphingolipid E antibodies.

Table 1: Immunization Titer by Indirect ELISA

Mouse IDPre-immune Serum (OD 450nm)Post-3rd Boost Serum Titer (1:10,000 dilution, OD 450nm)
Mouse 10.0521.895
Mouse 20.0612.103
Mouse 30.0551.542
Mouse 40.0582.311
Mouse 50.0650.987

Table 2: Characterization of Purified Monoclonal Antibodies

Clone IDIsotypeAffinity (Kd)Specificity (Cross-reactivity with Ceramide type 2)
SLE-Mab-1IgG12.5 x 10⁻⁸ M< 5%
SLE-Mab-2IgG2a5.1 x 10⁻⁹ M< 2%
SLE-Mab-3IgG2b8.9 x 10⁻⁸ M< 10%

Visualizations

Sphingolipid_E_Antibody_Development_Workflow cluster_Antigen_Prep Antigen Preparation cluster_Immunization Immunization & Hybridoma Production cluster_Screening Screening & Selection cluster_Production Antibody Production & Purification SphE This compound Conjugate This compound-KLH Conjugate SphE->Conjugate Conjugation Carrier Carrier Protein (KLH) Carrier->Conjugate Immunize Immunize Mouse Conjugate->Immunize Spleen Isolate Splenocytes Immunize->Spleen Fusion Hybridoma Fusion Spleen->Fusion Myeloma Myeloma Cells Myeloma->Fusion HAT HAT Selection Fusion->HAT ELISA ELISA Screening HAT->ELISA Positive Positive Clones ELISA->Positive Clone Subcloning Positive->Clone Expand Expansion Clone->Expand Purify Purification Expand->Purify Antibody Monoclonal Antibody Purify->Antibody

Caption: Workflow for the development of monoclonal antibodies against this compound.

Ceramide_Signaling_Pathway cluster_extracellular Extracellular Stress cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Stress Stress Stimuli (e.g., UV, cytokines) SMase Sphingomyelinase (SMase) Stress->SMase activates Ceramide Ceramide SMase->Ceramide hydrolyzes Sphingomyelin to Sphingomyelin Sphingomyelin Ceramide_Signaling Ceramide-Mediated Signaling Ceramide->Ceramide_Signaling SphE This compound (Pseudoceramide) SphE->Ceramide_Signaling modulates? Apoptosis Apoptosis Ceramide_Signaling->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide_Signaling->CellCycleArrest Differentiation Differentiation Ceramide_Signaling->Differentiation

References

Application of Sphingosine-1-Phosphate (S1P) in Lipidomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P), a bioactive sphingolipid metabolite, has emerged as a critical signaling molecule in a myriad of physiological and pathological processes.[1] As a key player in the field of lipidomics, S1P regulates diverse cellular functions including cell proliferation, migration, survival, and immune cell trafficking.[2][3] Dysregulation of S1P signaling is implicated in various diseases such as autoimmune disorders, cancer, and cardiovascular diseases, making it a prominent target for drug development.[4][5]

These application notes provide a comprehensive overview of the role of S1P in lipidomics studies, complete with detailed experimental protocols for its quantification and analysis. The information is intended to guide researchers in accurately measuring this pivotal lipid mediator and understanding its complex signaling networks.

I. Quantitative Data on S1P Analysis

The accurate quantification of S1P is paramount for its study in a lipidomics context. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific S1P analysis.[1][6]

Table 1: Typical Concentrations of S1P in Human Biological Samples
Biological MatrixS1P Concentration RangeReference(s)
Plasma100 - 1200 nM[2][5][7]
Serum1400 - 1800 nM[7]
Lymph~100 nM[5]

Note: S1P concentrations in serum are significantly higher than in plasma due to its release from platelets during coagulation.[2][7]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for S1P Quantification in Human Serum
ParameterValueReference(s)
Linearity Range25 - 600 ng/mL (r² > 0.9996)[8][9][10]
Lower Limit of Quantification (LLOQ)25 ng/mL[8][9][10]
Intra- and Inter-day Precision (CV%)< 10%[8][9][10]
Intra- and Inter-day Accuracy< 10%[8][9][10]
Recovery80% - 98%[9][10]

II. Experimental Protocols

A. Protocol for S1P Extraction from Plasma/Serum

This protocol describes a common protein precipitation method for extracting S1P from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • Methanol (ice-cold)

  • Internal Standard (IS) solution (e.g., C17-S1P or d7-S1P in methanol)

  • Tris-buffered saline (TBS; 50 mM Tris-HCl pH 7.5, 0.15 M NaCl)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma or serum samples on ice.[11]

  • Dilute 10 µL of the sample with 55 µL of TBS in a microcentrifuge tube.[7]

  • Add 200 µL of ice-cold methanol containing the internal standard (e.g., 20 nM C17-S1P).[7]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[7]

  • Incubate the samples on ice for 20 minutes.[12]

  • Centrifuge at 17,000 x g for 2 minutes at 4°C.[7]

  • Carefully transfer 150 µL of the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[7]

B. Protocol for S1P Extraction from Cultured Cells

This protocol outlines a lipid extraction method for cultured cells.

Materials:

  • Cultured cell pellet (minimum of 10x10^6 cells recommended)[11]

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • 18.5% HCl

  • Internal Standard (IS) solution (e.g., 10 µM C17-S1P in methanol)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Wash the cell pellet twice with PBS.

  • Resuspend the cell pellet in 1 mL of PBS in a glass centrifuge tube.[13]

  • Add 10 µL of the internal standard solution.[13]

  • Add 300 µL of 18.5% HCl.[13]

  • Add 1 mL of methanol and 2 mL of chloroform.[13]

  • Vortex the mixture for 10 minutes at maximum speed.[13]

  • Centrifuge at 1,900 x g for 3 minutes to separate the phases.[13]

  • Carefully transfer the lower organic (chloroform) phase to a new glass tube.[13]

  • To the remaining aqueous phase, add another 2 mL of chloroform, vortex, and centrifuge again.[13]

  • Combine the second chloroform phase with the first one.[13]

  • Evaporate the solvent to dryness using a vacuum concentrator at 60°C or under a stream of nitrogen.[13]

  • Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of methanol:chloroform (4:1, v/v) for LC-MS/MS analysis.[13]

C. Protocol for LC-MS/MS Quantification of S1P

This protocol provides a general framework for the LC-MS/MS analysis of S1P. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm).[8]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Methanol with 0.1% formic acid.[8]

  • Flow Rate: 500 µL/min.[8]

  • Column Temperature: 60°C.[7]

  • Injection Volume: 1-5 µL.[7][8]

  • Gradient Elution:

    • 0-0.5 min: 10% B to 100% B

    • 0.5-15 min: Hold at 100% B

    • 15.1-20 min: Re-equilibrate at 10% B[13]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[13]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[7]

  • MRM Transitions:

    • S1P: m/z 380.4 → 264.4[14]

    • C17-S1P (IS): m/z 366.4 → 250.4[15]

    • d7-S1P (IS): m/z 387.0 → 271.0[16]

  • Ion Source Parameters (example):

    • Ion Spray Voltage: 4,500 V[13]

    • Ion Source Heater Temperature: 450°C[13]

    • Curtain Gas: 45 psi[13]

    • Ion Source Gas 1: 30 psi[13]

    • Ion Source Gas 2: 60 psi[13]

Data Analysis:

  • Quantify S1P concentrations by generating a calibration curve using known concentrations of S1P standards and a fixed concentration of the internal standard. The ratio of the S1P peak area to the internal standard peak area is plotted against the S1P concentration.

III. S1P Signaling Pathways and Experimental Workflows

S1P Metabolism and Signaling

S1P is synthesized from sphingosine through the action of sphingosine kinases (SphK1 and SphK2).[3] It can act intracellularly or be transported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[3][4] This "inside-out" signaling triggers a cascade of downstream events that regulate cellular responses.[17]

S1P_Metabolism_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space S1P_ext S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR Binds G_protein G Proteins S1PR->G_protein Activates Downstream Downstream Effectors G_protein->Downstream Modulates Sphingosine Sphingosine SphK Sphingosine Kinases (SphK1/2) Sphingosine->SphK S1P_intra S1P S1P_Lyase S1P Lyase S1P_intra->S1P_Lyase Degraded by Transporter Transporters (e.g., SPNS2, ABC) S1P_intra->Transporter Exported by Intra_targets Intracellular Targets S1P_intra->Intra_targets Acts on SphK->S1P_intra Phosphorylates Degradation Degradation Products S1P_Lyase->Degradation Transporter->S1P_ext Transport

Figure 1: S1P Metabolism and Signaling Pathway

Experimental Workflow for S1P Quantification

The following diagram illustrates the typical workflow for the quantification of S1P from biological samples using LC-MS/MS.

S1P_Quantification_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (Protein Precipitation or LLE) Sample->Extraction Add Internal Standard Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase C18) Dry_Reconstitute->LC_Separation Inject Sample MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Result S1P Concentration Data_Analysis->Result

Figure 2: S1P Quantification Workflow

S1P Receptor Downstream Signaling

S1P receptors couple to various heterotrimeric G proteins, leading to the activation of multiple downstream signaling pathways that mediate the diverse biological effects of S1P.

S1P_Receptor_Signaling S1P S1P S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 Gi Gαi S1PR1->Gi G12_13 Gα12/13 S1PR2->G12_13 S1PR3->Gi Gq Gαq S1PR3->Gq PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt Ras_ERK Ras/ERK Pathway Gi->Ras_ERK Rho Rho Pathway G12_13->Rho PLC PLC Pathway Gq->PLC Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation Ras_ERK->Cell_Proliferation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rho->Cytoskeletal_Rearrangement Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization

Figure 3: S1P Receptor Downstream Signaling

IV. Conclusion

The study of Sphingosine-1-phosphate is a vibrant and critical area of lipidomics research with significant implications for human health and disease. The accurate and precise quantification of S1P is essential for elucidating its complex roles and for the development of novel therapeutics targeting its signaling pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to embark on or advance their investigations into this fascinating and important bioactive lipid.

References

Application Notes & Protocols: Experimental Models for Studying Sphingolipid E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that serve not only as structural components of cellular membranes but also as critical signaling molecules in a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2][3][4] Bioactive sphingolipids such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P) are central to signaling cascades, and their balance is often described as a "rheostat" that determines cell fate.[5]

This document focuses on "Sphingolipid E," a synthetic pseudoceramide analogous to the naturally occurring ceramide type 2.[6][7] Its structure allows it to form a metastable lamellar structure, making it a candidate for use as a drug carrier to modulate the penetration of molecules through the stratum corneum.[6] These notes provide an overview of modern experimental models and detailed protocols to investigate the metabolism, signaling functions, and therapeutic potential of this compound and other novel sphingolipid analogs.

Section 1: In Vitro Models for this compound Research

Application Note: Cellular Models

Choosing the right cellular model is critical for elucidating the specific functions of this compound. The selection depends on the biological question, whether it relates to metabolism, signaling, or therapeutic delivery.

  • Keratinocyte and Skin Models: For studying this compound's role in skin barrier function, primary human epidermal keratinocytes (NHEKs) or immortalized lines like HaCaT are ideal. 3D reconstructed human epidermis (RHE) models provide a more complex, tissue-like environment to assess the effects on stratification and lipid composition.

  • Cancer Cell Lines: To investigate pro-apoptotic or anti-proliferative effects, a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, U87 glioblastoma) should be used. These studies can reveal cell-type specific responses to this compound.

  • Immune Cells: To explore immunomodulatory roles, primary cells like human peripheral blood mononuclear cells (PBMCs) or cell lines such as Jurkat (T cells) and U937 (monocytes) are suitable.

A key experimental strategy involves the use of inhibitors of major sphingolipid metabolizing enzymes to understand how this compound is processed. For example, inhibiting ceramidases can reveal if this compound is converted to other bioactive molecules.[8]

Protocol 1: Assessing the Effect of this compound on Cancer Cell Viability

This protocol details a method to determine the cytotoxic or cytostatic effects of this compound on a cancer cell line using a standard MTS assay.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound (dissolved in an appropriate vehicle, e.g., DMSO or ethanol)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Trypsinize and count HeLa cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Recommended final concentrations: 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM. Also prepare a vehicle control.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 2 hours at 37°C. Protect the plate from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (medium only). Normalize the results to the vehicle control to determine the percent viability for each concentration.

Quantitative Data Summary

Concentration of this compoundCell Viability (% of Control)Standard Deviation
Vehicle Control100%± 4.5%
0.1 µM98.2%± 5.1%
1 µM95.5%± 4.8%
10 µM75.3%± 6.2%
25 µM42.1%± 5.5%
50 µM15.8%± 3.9%

Section 2: Analytical Methods for this compound Detection

Application Note: Mass Spectrometry-Based Sphingolipidomics

Mass spectrometry (MS) is the gold standard for the sensitive and specific quantification of sphingolipids.[9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the separation and detection of hundreds of distinct sphingolipid species from a single biological sample.[10] This is crucial because the cellular effects of this compound may be due to its conversion into other bioactive metabolites. A comprehensive sphingolipidomic analysis is required to understand its metabolic fate and mechanism of action.[11]

Protocol 2: Lipid Extraction from Cultured Cells for LC-MS/MS Analysis

This protocol provides a method for extracting total lipids, including this compound and its potential metabolites, from cultured cells for subsequent analysis.

Materials:

  • Cultured cells treated with this compound

  • Ice-cold phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards (e.g., C17-sphingosine, C17-S1P, C12-ceramide)

  • Glass vials with Teflon-lined caps

  • Centrifuge capable of 4°C operation

Procedure:

  • Cell Harvesting: Aspirate the culture medium. Wash cells twice with 5 mL of ice-cold PBS.

  • Cell Lysis & Standard Spiking: Add 1 mL of ice-cold methanol to the culture dish. Scrape the cells and transfer the cell suspension to a glass vial. Add a known quantity of internal standards to the suspension.

  • Phase Separation: Add 3.3 mL of MTBE to the vial. Vortex vigorously for 1 minute.

  • Add 800 µL of LC-MS grade water. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 4,000 x g for 15 minutes at 4°C to separate the phases.

  • Extraction: Carefully collect the upper (organic) phase, which contains the lipids, and transfer it to a new clean glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., Methanol/Acetonitrile 1:1 v/v).

  • The sample is now ready for injection into the LC-MS/MS system.

Quantitative Data Summary (Hypothetical)

AnalyteControl Cells (pmol/mg protein)This compound Treated (pmol/mg protein)Fold Change
This compoundNot Detected85.2-
Ceramide (d18:1/16:0)120.4195.61.62
Sphingomyelin (d18:1/16:0)850.1845.30.99
Sphingosine5.715.82.77
Sphingosine-1-Phosphate1.24.94.08

Section 3: Visualizing Pathways and Workflows

Diagram 1: Hypothetical Signaling Pathway of this compound

This diagram illustrates a potential mechanism where extracellular this compound is internalized and metabolized, leading to an increase in pro-apoptotic sphingolipids like ceramide and sphingosine, which in turn activate downstream effectors like Caspase-3.

Sphingolipid_E_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SphE_ext This compound Transport Lipid Transporter SphE_ext->Transport Internalization SphE_int This compound Transport->SphE_int Ceramidase Ceramidase-like Enzyme SphE_int->Ceramidase Metabolism Ceramide Ceramide Ceramidase->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Caspase3 Caspase-3 Activation Sphingosine->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling cascade for this compound-induced apoptosis.

Diagram 2: Experimental Workflow for Sphingolipidomics

This diagram outlines the key steps from sample preparation to data analysis in a typical sphingolipidomics experiment designed to study the effects of this compound.

Lipidomics_Workflow Start Cell Culture (e.g., HeLa cells) Treatment Treat with this compound (24h, 10 µM) Start->Treatment Harvest Harvest Cells & Wash with PBS Treatment->Harvest Extraction Lipid Extraction (MTBE Method) Harvest->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProc Data Processing (Peak Integration, Normalization) Analysis->DataProc Stats Statistical Analysis (t-test, Volcano Plot) DataProc->Stats End Pathway Analysis & Biological Interpretation Stats->End

Caption: Workflow for analyzing changes in sphingolipid profiles after treatment.

References

Illuminating the Path: Advanced Techniques for Studying Sphingolipid Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical regulators of a myriad of cellular processes, including signal transduction, cell proliferation, apoptosis, and migration. Their intricate trafficking pathways, which govern their subcellular localization and function, are of profound interest in both basic research and drug development. Dysregulation of sphingolipid transport is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. This document provides a detailed overview of cutting-edge techniques to study sphingolipid E (a general term for various sphingolipid species) trafficking, complete with experimental protocols and data presentation guidelines.

Introduction to Sphingolipid Trafficking

The synthesis of sphingolipids begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus. From the Golgi, these lipids are distributed to other cellular compartments, including the plasma membrane, endosomes, and lysosomes, via vesicular and non-vesicular transport mechanisms. Understanding the dynamics of these pathways is crucial for elucidating the physiological roles of sphingolipids and for the development of targeted therapeutics.

Key Methodologies for Studying Sphingolipid Trafficking

Several powerful techniques are available to investigate the complex trafficking routes of sphingolipids. These methods can be broadly categorized into fluorescence-based approaches, click chemistry-based labeling, and mass spectrometry techniques.

Fluorescence-Based Methods

Fluorescence microscopy offers a direct way to visualize the subcellular localization and movement of sphingolipids in living or fixed cells.

a) Fluorescently Labeled Sphingolipid Analogs:

This classic approach involves introducing sphingolipids conjugated to a fluorescent dye, such as BODIPY, into cells. These analogs mimic the behavior of their endogenous counterparts, allowing for real-time tracking of their transport through various organelles.[1][2]

b) Genetically Encoded Biosensors:

Genetically encoded biosensors are fusion proteins composed of a sphingolipid-binding domain and a fluorescent protein (e.g., GFP, RFP).[3][4] These probes are expressed directly in cells and localize to compartments enriched in the specific sphingolipid they recognize, providing a less invasive way to monitor lipid distribution.[3][4][5] A notable example is the use of a non-toxic, sphingomyelin-specific protein derived from Equinatoxin II (EQ-SM) fused to a fluorescent protein to monitor sphingomyelin trafficking from the Golgi to the plasma membrane.[6][7]

Protocol 1: Live-Cell Imaging of Sphingolipid Trafficking using BODIPY-Labeled Analogs

Objective: To visualize the endocytosis and subsequent intracellular trafficking of a fluorescent sphingolipid analog in real-time.

Materials:

  • Cultured cells (e.g., HeLa, fibroblasts) grown on glass-bottom dishes

  • BODIPY-labeled sphingolipid analog (e.g., BODIPY-LacCer)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Confocal microscope equipped with a temperature and CO2-controlled chamber

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes to reach 60-70% confluency on the day of the experiment.

  • Labeling:

    • Prepare a 1 µM working solution of BODIPY-labeled sphingolipid analog in live-cell imaging medium.

    • Wash the cells once with pre-warmed imaging medium.

    • Incubate the cells with the labeling solution at 37°C for 30 minutes.

  • Washing: Wash the cells three times with pre-warmed imaging medium to remove unbound probe.

  • Imaging:

    • Immediately transfer the dish to the confocal microscope stage pre-heated to 37°C with 5% CO2.

    • Acquire images at desired time intervals (e.g., every 5-10 minutes) to track the internalization and transport of the fluorescent lipid. Co-localization with organelle-specific markers can be performed to identify the trafficking pathway.

Data Analysis:

  • Quantify the fluorescence intensity in different cellular compartments over time using image analysis software (e.g., ImageJ, CellProfiler).

  • Analyze co-localization with organelle markers to determine the trafficking route.

Click Chemistry-Based Labeling

Click chemistry offers a powerful and less perturbative method for labeling and visualizing sphingolipids.[8][9] This approach utilizes sphingolipid precursors containing a small, bioorthogonal functional group (e.g., an alkyne or azide).[10][11] These precursors are fed to cells and incorporated into complex sphingolipids through the cell's natural metabolic pathways.[11] After fixation, the cells are treated with a fluorescently tagged complementary molecule (e.g., an azide- or alkyne-fluorophore) that "clicks" onto the modified sphingolipid, allowing for its visualization.[10][12] The "fix and click" method avoids the use of bulky fluorophores during the trafficking process, which might otherwise alter the lipid's behavior.

Protocol 2: "Fix and Click" Labeling of Newly Synthesized Sphingolipids

Objective: To visualize the subcellular distribution of newly synthesized sphingolipids using a clickable metabolic precursor.

Materials:

  • Cultured cells grown on coverslips

  • Clickable sphingolipid precursor (e.g., pacSphingosine - photoactivatable and clickable sphingosine)

  • Cell culture medium

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Click reaction cocktail:

    • Fluorescent azide or alkyne (e.g., Alexa Fluor 488 Azide)

    • Copper (II) sulfate (CuSO4)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

Procedure:

  • Metabolic Labeling:

    • Incubate cells with the clickable sphingolipid precursor (e.g., 5 µM pacSphingosine) in cell culture medium for a desired period (e.g., 1-4 hours) to allow for metabolic incorporation.

  • Fixation:

    • Wash cells with PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use.

    • Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides using mounting medium containing DAPI.

  • Imaging:

    • Visualize the fluorescently labeled sphingolipids using a fluorescence or confocal microscope.

Workflow for "Fix and Click" Sphingolipid Labeling

FixAndClick_Workflow cluster_cell Cellular Processes cluster_chemistry Chemical Reaction cluster_analysis Analysis MetabolicLabeling Metabolic Labeling (Incubate with clickable precursor) Fixation Fixation (e.g., PFA) MetabolicLabeling->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization ClickReaction Click Reaction (Add fluorescent probe) Permeabilization->ClickReaction Imaging Fluorescence Microscopy ClickReaction->Imaging

Caption: Workflow of the "Fix and Click" method for labeling sphingolipids.

Mass Spectrometry-Based Methods

Mass spectrometry (MS) has become a cornerstone for the sensitive and quantitative analysis of sphingolipids.[13][14] While traditional MS approaches rely on lipid extraction from bulk cell populations, Mass Spectrometry Imaging (MSI) has emerged as a powerful tool to visualize the spatial distribution of lipids directly in tissue sections or on cell cultures.[15][16]

a) Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is the gold standard for identifying and quantifying individual sphingolipid species from cell or tissue extracts.[15][17] This technique provides detailed information about the lipidome but lacks spatial resolution.[16]

b) Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI):

MALDI-MSI allows for the label-free mapping of sphingolipids within a sample.[13][16][18] A matrix is applied to the surface of a tissue section, and a laser is rastered across the sample. At each point, lipids are desorbed and ionized, and their mass-to-charge ratio is measured. This generates a molecular map of the tissue, revealing the distribution of different sphingolipid species.[13]

Protocol 3: Sample Preparation for MALDI-MSI of Sphingolipids

Objective: To prepare tissue sections for the analysis of sphingolipid distribution by MALDI-MSI.

Materials:

  • Fresh frozen tissue samples

  • Cryostat

  • Indium tin oxide (ITO) coated glass slides

  • MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine (9-AA))

  • Automated matrix sprayer or nebulizer

Procedure:

  • Tissue Sectioning:

    • Using a cryostat, cut fresh frozen tissue into thin sections (10-12 µm).

    • Thaw-mount the tissue sections onto ITO-coated glass slides.

  • Matrix Application:

    • Uniformly coat the tissue section with the MALDI matrix solution using an automated sprayer. The choice of matrix depends on the specific class of sphingolipids being analyzed.[16]

  • Data Acquisition:

    • Analyze the slides using a MALDI-TOF mass spectrometer equipped with imaging capabilities.

    • Define the region of interest and the raster step size.

    • Acquire mass spectra at each pixel across the tissue section.

Data Analysis:

  • Generate ion intensity maps for specific m/z values corresponding to different sphingolipid species.

  • Correlate the molecular images with the histology of the tissue section.

Quantitative Data Summary

Technique Information Obtained Advantages Limitations Typical Quantitative Output
Fluorescent Analogs Real-time trafficking pathways, endocytic routes, organelle localization.[1][19]Live-cell imaging, dynamic information.Bulky fluorophore may alter lipid behavior.[6]Fluorescence intensity over time in ROIs, co-localization coefficients.
Genetically Encoded Biosensors Subcellular distribution of specific sphingolipids, dynamic changes in lipid pools.[3][4]High specificity, less invasive than lipid analogs.Overexpression artifacts, may buffer lipid pools.Ratiometric imaging, fluorescence intensity changes.
Click Chemistry Localization of newly synthesized sphingolipids.[8][12]Minimal perturbation, high specificity.Requires fixation, no live-cell imaging of the final product.Fluorescence intensity, co-localization with organelle markers.
LC-MS Absolute or relative quantification of individual sphingolipid species.[17][20]High sensitivity and specificity, comprehensive lipidome coverage.[17]No spatial information, requires lipid extraction.[16]Concentration (e.g., pmol/mg protein), fold change.
MALDI-MSI Spatial distribution of sphingolipids within tissues and cells.[13][15]Label-free, provides spatial context.Lower sensitivity and resolution than LC-MS, challenges with quantification.[16][18]Ion intensity maps, relative abundance in different regions.

Sphingolipid Trafficking Pathways

Sphingolipids are synthesized and transported through a complex network of intracellular pathways. The diagram below illustrates the major routes of sphingolipid trafficking.

Sphingolipid Biosynthesis and Trafficking Pathway

Sphingolipid_Trafficking cluster_synthesis De Novo Synthesis cluster_sorting Sorting and Distribution cluster_recycling Recycling and Degradation ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Ceramide Transport (Vesicular & CERT) TGN Trans-Golgi Network (TGN) Golgi->TGN PM Plasma Membrane (PM) TGN->PM Secretory Pathway Endosome Endosome TGN->Endosome Endocytic Pathway PM->Endosome Endocytosis Endosome->TGN Recycling Lysosome Lysosome Endosome->Lysosome Degradation

Caption: Major pathways of sphingolipid biosynthesis and intracellular trafficking.

Conclusion

The study of sphingolipid trafficking is a dynamic and rapidly evolving field. The techniques outlined in this document provide a powerful toolkit for researchers to investigate the intricate movements of these essential lipids. The choice of method will depend on the specific biological question being addressed. A multi-faceted approach, combining live-cell imaging, high-resolution chemical labeling, and spatially resolved mass spectrometry, will undoubtedly provide the most comprehensive understanding of sphingolipid trafficking in health and disease, paving the way for novel therapeutic interventions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sphingolipid Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of sphingolipids by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in sample preparation for sphingolipid analysis by LC-MS/MS?

A1: The addition of appropriate internal standards (IS) at the very beginning of the sample preparation process is the most critical step.[1] This accounts for variability in extraction efficiency and compensates for matrix effects and variations in ionization efficiency.[2][3] Stable isotope-labeled (SIL) internal standards are considered the gold standard because they co-elute with the analyte and experience the same matrix effects, providing the most accurate correction.[1] If SIL standards are not available, a close structural analog from the same lipid class should be used.[1]

Q2: Which extraction method is recommended for a broad range of sphingolipids?

A2: Classic liquid-liquid extraction methods like the Bligh & Dyer or Folch methods are effective for a wide variety of lipids, including sphingolipids.[1] For more polar sphingolipids, a butanolic extraction has been shown to be effective.[2] A single-phase extraction using a methanol/chloroform mixture has also been demonstrated to work well.[4] The optimal method will depend on the specific sphingolipid classes of interest and the sample matrix.[1]

Q3: How can I minimize interference from phospholipids, a major source of matrix effects?

A3: Several strategies can be employed to reduce phospholipid interference:

  • Alkaline Hydrolysis: A mild alkaline treatment can selectively hydrolyze glycerophospholipids while leaving most sphingolipids intact.[1][5]

  • Solid-Phase Extraction (SPE): Specific SPE cartridges can be used to retain and remove phospholipids from the sample extract.[1]

  • Phospholipid Removal Plates: Commercially available plates contain a sorbent that specifically binds and removes phospholipids.[1]

Q4: What are the advantages of using Hydrophilic Interaction Liquid Chromatography (HILIC) over Reversed-Phase (RP) chromatography for sphingolipid analysis?

A4: While RP chromatography is widely used, HILIC offers several advantages for sphingolipid analysis. HILIC separates compounds based on the polarity of their head groups, which allows for the co-elution of analytes and their respective internal standards, a crucial aspect for accurate quantification.[2] HILIC also uses polar solvents that are often more compatible with electrospray ionization (ESI), potentially improving ionization efficiency.[2] Furthermore, HILIC can provide good peak shapes and short analysis times.[2]

Q5: What are the characteristic product ions to look for when setting up a multiple reaction monitoring (MRM) method for common sphingolipids in positive ion mode?

A5: In positive ion mode ESI-MS/MS, several sphingolipid classes produce characteristic fragment ions that are useful for MRM analysis. For many ceramides and long-chain bases, fragmentation involves dehydration and cleavage, leading to a prominent ion at m/z 264.[6][7] Sphingomyelin characteristically loses its phosphocholine headgroup, resulting in a highly abundant ion at m/z 184.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of sphingolipids.

Problem: High Coefficient of Variation (%CV) in Replicate Samples

Potential Cause Recommended Solution
Inconsistent Sample Preparation Standardize the lipid extraction protocol to ensure precise and consistent execution for all samples.[1] Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction efficiency.[1]
Matrix Effects Optimize the sample cleanup procedure to effectively remove interfering matrix components like phospholipids.[1] Consider using techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or specialized phospholipid removal plates.[1]
Instrument Instability Regularly perform system suitability tests by injecting a standard mixture to monitor for consistent retention times, peak shapes, and signal intensities.[1]

Problem: Poor Peak Shape (e.g., Fronting, Tailing, or Splitting)

Potential Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample to avoid overloading the analytical column.[1]
Column Contamination Flush the column with a strong solvent to remove potential contaminants.[1] If the issue persists, the column may need to be replaced.[1]
Inappropriate Mobile Phase Ensure the mobile phase composition is optimal for the column and the analytes. The sample should be reconstituted in a solvent that is compatible with the initial mobile phase conditions.

Problem: Low Signal Intensity or Ion Suppression

Potential Cause Recommended Solution
Ion Suppression from Matrix Enhance the sample cleanup procedure to remove co-eluting matrix components that can suppress the ionization of the target analytes.[1] Modify the LC gradient to achieve better chromatographic separation between the analytes and the suppressive matrix components.[1]
Suboptimal MS Parameters Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for each analyte and internal standard.[6] Collision energy, in particular, often needs to be increased for sphingolipids with longer N-acyl chains.[6][8]
Sample Stability Issues Ensure proper storage of samples and stock solutions. Stock solutions of individual sphingolipids are typically prepared in methanol and stored at -20°C.[2] Assess the stability of sphingolipids in the sample matrix under the experimental conditions.[2]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Bligh & Dyer Method)

This protocol is a classic method for the extraction of a broad range of lipids.[1]

  • To 100 µL of plasma, add 10 µL of the internal standard mixture.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) solution and vortex thoroughly.

  • Add 125 µL of chloroform and vortex.

  • Add 125 µL of water and vortex.

  • Centrifuge the sample at 1,000 x g for 5 minutes to induce phase separation.

  • Carefully collect the lower organic phase into a new tube.

  • Dry the organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 9:1, v/v).[1]

Protocol 2: LC-MS/MS Analysis using HILIC

This protocol provides a general framework for HILIC-based separation of sphingolipids.[2]

  • Column: HILIC silica column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[2]

  • Mobile Phase A: Acetonitrile with 0.2% formic acid.[2]

  • Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium formate.[2]

  • Flow Rate: 800 µl/min.[2]

  • Gradient:

    • 0 - 0.1 min: 100% A

    • 0.1 - 2.5 min: Linear gradient to 50% A

    • 2.5 - 3.5 min: Hold at 50% A

    • 3.51 - 4.5 min: Re-equilibrate at 100% A[2]

  • Mass Spectrometer: A triple quadrupole or Q-TRAP mass spectrometer operating in positive ESI mode is commonly used.[2]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each analyte and internal standard.

Visualizations

Sphingolipid_Signaling_Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK1/2 Sphingosine->Apoptosis S1P->Sphingosine SPPase Proliferation Proliferation S1P->Proliferation

Caption: Simplified sphingolipid signaling pathway highlighting the roles of key metabolites.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample Add_IS Add Internal Standards Sample->Add_IS Extraction Lipid Extraction (e.g., Bligh & Dyer) Add_IS->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Dry_Reconstitute Dry & Reconstitute Cleanup->Dry_Reconstitute LC_Separation LC Separation (e.g., HILIC) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Standard Curve) Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General experimental workflow for sphingolipid analysis by LC-MS/MS.

Troubleshooting_Guide Start Poor Results? Check_CV High %CV? Start->Check_CV Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Intensity Low Intensity? Start->Check_Intensity Sol_CV Review Sample Prep Consistency Check_CV->Sol_CV Yes End Optimized Results Check_CV->End No Sol_Peak_Shape Check for Column Overload/Contamination Check_Peak_Shape->Sol_Peak_Shape Yes Check_Peak_Shape->End No Sol_Intensity Optimize MS Parameters & Sample Cleanup Check_Intensity->Sol_Intensity Yes Check_Intensity->End No Sol_CV->End Sol_Peak_Shape->End Sol_Intensity->End

Caption: A logical troubleshooting guide for common issues in sphingolipid MS analysis.

References

Troubleshooting Sphingolipid E extraction protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sphingolipid E extraction protocols. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the extraction and analysis of sphingolipids.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your sphingolipid extraction experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Extracted Sphingolipids Incomplete cell lysis.Ensure complete cell lysis by optimizing the method (e.g., increase sonication time, use glass beads for yeast, or perform freeze-thaw cycles).[1]
Inefficient solvent extraction.Verify the correct solvent ratios (e.g., chloroform:methanol). Consider testing different established protocols like Folch, Bligh & Dyer, or MTBE methods to see which works best for your sample type.[2]
Suboptimal phase separation.Ensure complete separation of aqueous and organic phases. Centrifugation can help sharpen the interface.[2]
Sample overload.Using too much starting material can decrease extraction efficiency. Try reducing the amount of tissue or cells.[3]
Poor Peak Shape in LC-MS Analysis (Tailing or Fronting) Column contamination.A buildup of matrix components can cause peak tailing. Flush the column with a strong solvent or replace it if the problem persists.[4]
Column overload.Injecting a sample that is too concentrated can lead to peak fronting. Dilute the sample or decrease the injection volume.[4]
Inappropriate mobile phase.The mobile phase composition can affect peak shape. Ensure it is optimized for sphingolipid separation. A common system uses ammonium formate and formic acid in water and methanol.[5]
High Signal Variability Between Replicates Inconsistent sample preparation.Standardize every step of the extraction protocol. Add internal standards at the beginning of the process to account for variability in extraction efficiency.[4]
Instrument instability.Perform regular system suitability tests with a standard mixture to ensure consistent retention times, peak shapes, and signal intensities.[4]
Presence of Interfering Compounds (e.g., Phospholipids) Carryover of phospholipids.Perform alkaline methanolysis to hydrolyze and remove interfering glycerophospholipids.[5][6]
Insufficient sample cleanup.Employ solid-phase extraction (SPE) to separate sphingolipid classes and remove contaminants.[7]
Weak or Undetectable Signal in Downstream Analysis (e.g., TLC, MS) Low abundance of target sphingolipid.Increase the amount of starting material or the volume of the sample applied to your analytical platform.[1]
Poor ionization in mass spectrometry.The chemical nature of some sphingoid bases can make them difficult to ionize. Derivatization can sometimes improve detection.[6]

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for my samples?

A1: The optimal extraction method depends on the specific sphingolipid class of interest and the biological matrix.

  • The Folch and Bligh & Dyer methods are widely used "gold standard" liquid-liquid extraction (LLE) techniques suitable for a broad range of lipids.[8][2]

  • The MTBE (methyl-tert-butyl ether) method is another effective LLE protocol.[3]

  • For complex samples, a solid-phase extraction (SPE) step can be included to fractionate different sphingolipid classes.[7] It is recommended to test a few methods to determine the most efficient one for your specific application.

Q2: How can I minimize the degradation of my sphingolipid samples?

A2: Sample handling is critical to prevent degradation. Contaminants in extraction solvents, such as phosgene from chloroform or peroxides from ethers, can degrade sphingolipids. Use high-purity solvents and handle samples on ice whenever possible. For blood samples, be aware that sphingosine-1-phosphate (S1P) can be generated after drawing the blood, potentially leading to overestimation.[9]

Q3: What should I use as an internal standard?

A3: The gold standard is a stable isotope-labeled (SIL) internal standard that corresponds to your analyte of interest, as it will co-elute and experience the same matrix effects. If a specific SIL standard is not available, a SIL standard of a closely related species within the same lipid class is the next best choice. If no SIL standards are available, a non-labeled structural analog with a different chain length can be used after thorough validation.[4]

Q4: Can I extract all sphingolipids with a single protocol?

A4: It is challenging to extract all sphingolipid subspecies with uniformly high yields using a single protocol. This is due to the vast structural diversity, ranging from very hydrophobic species like ceramides to water-soluble gangliosides.[10] Often, protocols need to be tailored to the specific class of sphingolipids being analyzed.

Q5: What are some key considerations for sphingolipid analysis by mass spectrometry?

A5: For accurate quantification, it's important to be aware of isobaric species (molecules with the same mass but different structures) which may not be distinguishable by mass alone. Chromatographic separation is crucial. Additionally, the fragmentation patterns of different sphingolipid subclasses can vary, which can affect quantification when using a single internal standard per class.[11][12]

Experimental Protocols

Detailed Sphingolipid Extraction Protocol (Adapted from Bligh & Dyer)

This protocol is a general method for the extraction of total lipids from plasma or cell pellets.

Materials:

  • Chloroform (high purity)

  • Methanol (high purity)

  • Deionized water

  • Internal standard mix (containing appropriate SIL standards for the sphingolipids of interest)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For plasma: To 100 µL of plasma in a glass tube, add 10 µL of the internal standard mix.[4]

    • For cell pellets: Homogenize the cell pellet in an appropriate buffer before adding the internal standard.

  • Monophasic Mixture Formation:

    • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample.[4]

    • Vortex thoroughly for 1 minute to ensure mixing and initiate extraction.

  • Phase Separation:

    • Add 125 µL of chloroform and vortex for 30 seconds.[4]

    • Add 125 µL of water and vortex for another 30 seconds.[4]

    • Centrifuge at 1,000 x g for 5 minutes at room temperature to separate the phases. You should observe a lower organic phase and an upper aqueous phase.[4]

  • Collection of Organic Phase:

    • Carefully aspirate the lower organic phase containing the lipids and transfer it to a new clean glass tube. Be cautious not to disturb the interface.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., 100 µL of methanol:chloroform 9:1, v/v for LC-MS).[4]

Visualizations

Sphingolipid_Metabolism_Pathway Simplified Sphingolipid Metabolism Pathway Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA KDS 3-ketodihydrosphingosine Serine_Palmitoyl_CoA->KDS SPT Dihydrosphingosine Dihydrosphingosine (Sphinganine) KDS->Dihydrosphingosine KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Complex_GSL Complex Glycosphingolipids Glucosylceramide->Complex_GSL Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SPP Degradation Degradation S1P->Degradation S1P Lyase

Caption: A simplified diagram of the core sphingolipid metabolism pathway.

Troubleshooting_Workflow Sphingolipid Extraction Troubleshooting Workflow Start Start: Low Sphingolipid Yield or Poor Data Quality Check_Lysis Was cell/tissue lysis complete? Start->Check_Lysis Optimize_Lysis Optimize Lysis Protocol (e.g., sonication, beads) Check_Lysis->Optimize_Lysis No Check_Extraction Is the extraction protocol optimal? Check_Lysis->Check_Extraction Yes Optimize_Lysis->Check_Lysis Test_Protocols Test alternative protocols (Folch, Bligh & Dyer, MTBE) Check_Extraction->Test_Protocols No Check_Cleanup Are interfering substances present? Check_Extraction->Check_Cleanup Yes Test_Protocols->Check_Extraction Add_Cleanup Incorporate cleanup step (Alkaline Hydrolysis, SPE) Check_Cleanup->Add_Cleanup Yes Check_Standards Are internal standards correct? Check_Cleanup->Check_Standards No Add_Cleanup->Check_Cleanup Use_SIL Use appropriate SIL standards Check_Standards->Use_SIL No Check_Downstream Is downstream analysis optimized? Check_Standards->Check_Downstream Yes Use_SIL->Check_Standards Optimize_Analysis Optimize MS parameters or chromatography Check_Downstream->Optimize_Analysis No Success Problem Resolved Check_Downstream->Success Yes Optimize_Analysis->Check_Downstream

Caption: A decision tree for troubleshooting sphingolipid extraction experiments.

References

Technical Support Center: Improving Sphingolipid Stability in Samples

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Sphingolipid E": This guide provides comprehensive information on improving the stability of sphingolipids in general. The term "this compound" does not correspond to a standard nomenclature in lipid biology. The principles and protocols outlined here are applicable to a wide range of sphingolipid classes and should serve as a valuable resource for your specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of sphingolipids in my samples?

A1: Sphingolipid degradation is primarily caused by two main factors:

  • Enzymatic Activity: Endogenous enzymes such as sphingomyelinases, ceramidases, and kinases remain active in samples after collection if not properly handled.[1][2][3] These enzymes can alter the structure and concentration of your target sphingolipid.

  • Chemical Instability: Sphingolipids, like other lipids, are susceptible to oxidation, especially those with unsaturated acyl chains.[4][5] Exposure to light, oxygen, and elevated temperatures can accelerate this degradation.[4][5]

Q2: How should I store my samples to ensure the long-term stability of sphingolipids?

A2: Proper storage is critical for preserving sphingolipid integrity. For long-term storage, it is recommended to store lipid extracts in an organic solvent containing antioxidants at -20°C or, ideally, at -80°C in airtight containers to minimize exposure to light and oxygen.[4][5][6] For tissue samples, flash-freezing in liquid nitrogen immediately after collection is the preferred method.[4]

Q3: Can multiple freeze-thaw cycles affect the stability of my sphingolipid samples?

A3: Yes, multiple freeze-thaw cycles should be avoided. Repeated freezing and thawing can disrupt cellular structures, leading to the release of degradative enzymes and increasing the chance of oxidation, which can compromise the stability of sphingolipids. It is best to aliquot samples into single-use volumes before freezing.

Q4: Are there any additives I can use to improve the stability of sphingolipids in my samples?

A4: Yes, several additives can help preserve sphingolipid stability:

  • Antioxidants: To prevent oxidative degradation, antioxidants like butylated hydroxytoluene (BHT) can be added to the extraction solvent.[4][6]

  • Enzyme Inhibitors: For sample matrices where enzymatic activity is a concern, such as plasma or tissue homogenates, the addition of a cocktail of broad-spectrum enzyme inhibitors or specific inhibitors like phenylmethanesulfonyl fluoride (PMSF) can be beneficial.[6]

Troubleshooting Guides

Problem: High Variability in Quantitative Results (%CV > 15%)

Possible Cause Troubleshooting Steps
Inconsistent Sample Handling Ensure all samples are processed under identical conditions (e.g., temperature, time from collection to processing).
Matrix Effects in Mass Spectrometry Utilize stable isotope-labeled internal standards that co-elute with your analyte to normalize for variations in ionization efficiency.[7] Improve sample cleanup procedures to remove interfering substances.[7]
Instrument Instability Perform regular system suitability tests with a standard mixture to verify consistent performance of your analytical instrument (e.g., LC-MS).[7]

Problem: Low Recovery of Sphingolipids After Extraction

Possible Cause Troubleshooting Steps
Inefficient Extraction Protocol The diverse polarity of sphingolipids makes a single extraction method challenging.[8][9][10] For a broad range of sphingolipids, a two-step extraction or a single-phase method using a mixture of polar and non-polar solvents (e.g., methanol/chloroform) may be necessary.[9][11]
Analyte Adsorption to Surfaces Use low-adsorption tubes and pipette tips, and consider silanizing glassware to minimize the loss of lipids.
Incomplete Phase Separation During liquid-liquid extraction, ensure complete separation of the aqueous and organic phases to maximize the recovery of lipids in the organic layer. Centrifugation can aid in this process.

Detailed Experimental Protocols

Protocol 1: Sphingolipid Extraction from Plasma/Serum

This protocol is adapted from established methods for the extraction of a broad range of sphingolipids from plasma or serum.[11][12]

Materials:

  • Plasma/Serum sample

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Internal standard cocktail (containing stable isotope-labeled sphingolipids)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum, add 1.5 mL of a pre-chilled methanol/chloroform mixture (2:1, v/v) containing the internal standard cocktail.

  • Vortex the mixture vigorously for 2 minutes.

  • Incubate the samples at 48°C for 1 hour to facilitate extraction.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet proteins.

  • Carefully transfer the supernatant (containing the extracted lipids) to a new tube.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., mobile phase for LC-MS).

Protocol 2: Assessing Sphingolipid Stability

This protocol provides a framework for evaluating the stability of your target sphingolipid under different storage conditions.

Materials:

  • A pooled sample representative of your study samples.

  • Storage containers (e.g., cryovials).

  • Freezers set at -20°C and -80°C.

  • Analytical instrument for sphingolipid quantification (e.g., LC-MS/MS).

Procedure:

  • Create a large, homogenous pooled sample.

  • Aliquot the pooled sample into multiple storage vials.

  • Analyze a subset of the aliquots immediately (Time 0) to establish a baseline concentration of your sphingolipid of interest.

  • Store the remaining aliquots under different conditions you wish to test (e.g., -20°C, -80°C, room temperature).

  • At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve a set of aliquots from each storage condition.

  • Process and analyze the samples using your validated quantitative method.

  • Compare the measured concentrations at each time point to the baseline (Time 0) concentration to determine the percentage of degradation.

Data Presentation: Example Stability Assessment

Storage ConditionTime PointMean Concentration (ng/mL)% Degradation
Room Temperature24 hours8515%
-20°C1 month982%
-80°C3 months99.50.5%

Visualizations

cluster_0 Sphingolipid Degradation Pathway Complex_SL Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide Ceramide Complex_SL->Ceramide Hydrolases Sphingosine Sphingosine Ceramide->Sphingosine Ceramidases S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinases Degradation_Products Degradation Products (Ethanolamine Phosphate, Fatty Aldehyde) S1P->Degradation_Products S1P Lyase cluster_1 Experimental Workflow for Stability Assessment Sample_Collection Sample Collection Sample_Homogenization Sample Homogenization (if applicable) Sample_Collection->Sample_Homogenization Aliquoting Aliquoting Sample_Homogenization->Aliquoting Time_0_Analysis Time 0 Analysis (Baseline) Aliquoting->Time_0_Analysis Storage Storage at Different Conditions (-20°C, -80°C, etc.) Aliquoting->Storage Time_Point_Analysis Analysis at Time Points (e.g., 1 week, 1 month) Storage->Time_Point_Analysis Data_Analysis Data Analysis and Comparison to Baseline Time_Point_Analysis->Data_Analysis cluster_2 Troubleshooting Logic for Stability Issues rect_node rect_node Start High Sample Variability? Check_Handling Consistent Sample Handling? Start->Check_Handling Check_IS Using Stable Isotope IS? Check_Handling->Check_IS Yes Review_Protocols Review and Standardize Handling Protocols Check_Handling->Review_Protocols No Check_Cleanup Sufficient Sample Cleanup? Check_IS->Check_Cleanup Yes Implement_IS Implement Appropriate Internal Standards Check_IS->Implement_IS No Optimize_Cleanup Optimize Sample Cleanup Method Check_Cleanup->Optimize_Cleanup No Resolved Issue Resolved Check_Cleanup->Resolved Yes Review_Protocols->Resolved Implement_IS->Resolved Optimize_Cleanup->Resolved

References

Technical Support Center: Enhancing Chromatographic Resolution of Sphingolipid E

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Sphingolipid E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of this synthetic pseudo-ceramide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution challenging?

This compound is a synthetic pseudo-ceramide with the chemical name N-(3-(hexadecyloxy)-2-hydroxypropyl)-N-(2-hydroxyethyl)palmitamide. It is analogous to the naturally occurring ceramide type 2.[1][2] Chromatographic resolution can be challenging due to its structural similarity to other lipids and potential for co-elution with endogenous ceramides or other lipid species in biological matrices. Its amphipathic nature, with both hydrophobic acyl chains and a polar headgroup, requires careful optimization of chromatographic conditions to achieve sharp, symmetrical peaks.[3][4]

Q2: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the common causes and solutions?

Poor peak shape is a frequent issue in lipid chromatography. Here are the primary causes and how to address them:

  • Column Contamination: Residual matrix components can accumulate on the column, leading to peak tailing.

    • Solution: Implement a robust column washing protocol with a strong solvent after each analytical run. If the problem persists, consider replacing the column.[5]

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase, causing peak tailing.

    • Solution: Modify the mobile phase by adding additives like a small percentage of a competing acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to minimize these interactions.[6][7]

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak fronting or splitting.

    • Solution: Reconstitute the dried lipid extract in a solvent that is as close in composition to the initial mobile phase as possible.[5]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

Q3: How can I improve the separation between this compound and other co-eluting lipids?

Improving resolution often involves a multi-faceted approach targeting the three key parameters of chromatography: efficiency, selectivity, and retention.

  • Optimize the Stationary Phase:

    • Reversed-Phase (RP) Chromatography: C18 and C8 columns are commonly used for separating lipids based on the length and saturation of their acyl chains.[8][9] For complex mixtures, longer columns or columns with smaller particle sizes can enhance efficiency.[10][11]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating lipids based on the polarity of their headgroups. This can be particularly useful for separating this compound from other lipid classes.[12][13][14]

  • Adjust the Mobile Phase Composition:

    • Gradient Elution: A gradient elution, typically with a mixture of an aqueous solvent and an organic solvent (e.g., acetonitrile, methanol, isopropanol), is crucial for resolving complex lipid mixtures.[9][15]

    • Mobile Phase Additives: Small amounts of additives like formic acid, acetic acid, ammonium formate, or ammonium hydroxide can improve peak shape and selectivity by modifying the ionization of the analyte and interactions with the stationary phase.[6][16]

  • Modify the Gradient Profile: Adjusting the slope of the gradient can improve the separation of closely eluting peaks. A shallower gradient can increase the resolution between peaks that are not well-separated.

Q4: I am experiencing ion suppression in my LC-MS analysis of this compound. What can I do to mitigate this?

Ion suppression is a common matrix effect in LC-MS, where co-eluting compounds interfere with the ionization of the analyte of interest, leading to reduced signal intensity.[17][18]

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

    • Liquid-Liquid Extraction (LLE): This is a common method for extracting lipids from biological samples.[19][20]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively retaining and eluting the lipids of interest.[19][20]

  • Enhance Chromatographic Separation: If interfering compounds cannot be completely removed during sample preparation, optimizing the chromatography to separate them from the this compound peak is essential. Try adjusting the gradient or using a different column chemistry (e.g., switching from RP to HILIC).[21]

  • Use Stable Isotope-Labeled Internal Standards: A stable isotope-labeled version of this compound is the ideal internal standard as it will co-elute and experience similar ion suppression, allowing for accurate quantification.

Q5: What are some common adducts I might observe for this compound in ESI-MS?

In positive mode electrospray ionization (ESI+), you can expect to see the protonated molecule [M+H]+. Other common adducts include sodium [M+Na]+, potassium [M+K]+, and ammonium [M+NH4]+.[22][23][24] In negative mode ESI-, you might observe the deprotonated molecule [M-H]- or adducts with formate [M+HCOO]- or acetate [M+CH3COO]- if these are present in your mobile phase.[16] The presence of multiple adducts can complicate the mass spectrum, but can also be used for confirmation of the molecular weight.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the chromatographic analysis of this compound.

Problem Potential Cause Recommended Solution(s)
Poor Resolution / Peak Overlap Inadequate separation between this compound and other components.- Optimize Gradient: Make the gradient shallower around the elution time of this compound.- Change Stationary Phase: Switch between C18, C8, or HILIC columns to alter selectivity.- Adjust Mobile Phase: Try different organic solvents (e.g., acetonitrile vs. methanol) or add modifiers like formic acid or ammonium formate.[6][16]- Increase Column Efficiency: Use a longer column or a column with smaller particles.[10]
Peak Tailing - Secondary interactions with the stationary phase.- Column contamination.- Dead volume in the system.- Mobile Phase Modification: Add a small amount of a competing acid or base to the mobile phase.- Column Wash: Implement a thorough column wash protocol after each run.- System Check: Ensure all fittings and connections are properly made to minimize dead volume.[5]
Peak Fronting - Column overload.- Injection solvent stronger than mobile phase.- Reduce Sample Load: Dilute the sample or decrease the injection volume.- Solvent Matching: Reconstitute the sample in a solvent similar in strength to the initial mobile phase.[5]
Split Peaks - Partially clogged column frit.- Column void.- Injection solvent issues.- Replace Frit/Column: If the frit is clogged, it may need to be replaced. A void at the head of the column requires column replacement.- Injection Solvent: Ensure the injection solvent is compatible with the mobile phase.[5]
Low Signal Intensity / Ion Suppression - Matrix effects from co-eluting compounds.- Inefficient ionization.- Improve Sample Cleanup: Use LLE or SPE to remove interfering substances.[19][20]- Optimize Chromatography: Enhance separation of this compound from matrix components.- Optimize MS Source Parameters: Adjust parameters like spray voltage and gas flows.- Mobile Phase Additives: Add modifiers like ammonium formate to enhance ionization.[16]
Retention Time Drift - Inadequate column equilibration.- Changes in mobile phase composition.- Column degradation.- Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Fresh Mobile Phase: Prepare fresh mobile phase daily.- Monitor Column Performance: Track column performance over time; replace if degradation is significant.

Experimental Protocols

General Lipid Extraction Protocol for this compound Analysis

This protocol is a modified Bligh and Dyer method suitable for the extraction of this compound from biological samples like plasma or cell pellets.

  • To 100 µL of sample (e.g., plasma), add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

  • Add an appropriate amount of a suitable internal standard (ideally, a stable isotope-labeled this compound).

  • Vortex the mixture vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of water and vortex for 30 seconds.

  • Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids, into a clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform or a solvent matching the initial mobile phase conditions).

Recommended Chromatographic Conditions for this compound

The following tables summarize typical starting conditions for reversed-phase and HILIC chromatography for ceramides and their analogs. These should be optimized for your specific instrument and application.

Table 1: Reversed-Phase Chromatography (RPC) Conditions

Parameter Recommendation 1 Recommendation 2
Column C18, 2.1 x 100 mm, 1.7 µmC8, 2.1 x 150 mm, 5 µm[9]
Mobile Phase A Water with 0.1% Formic Acid & 10 mM Ammonium FormateWater with 0.2% Formic Acid[9]
Mobile Phase B Acetonitrile/Isopropanol (10:90, v/v) with 0.1% Formic Acid & 10 mM Ammonium FormateAcetonitrile/Isopropanol (60:40, v/v) with 0.2% Formic Acid[9]
Flow Rate 0.3 mL/min0.3 mL/min[9]
Column Temperature 50 °C40 °C
Gradient 30% B to 100% B over 15 min, hold for 5 min, then re-equilibrate.50% B to 100% B over 3 min, hold for 12 min, then re-equilibrate.[9]

Table 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Conditions

Parameter Recommendation 1 Recommendation 2
Column Silica, 2.1 x 100 mm, 1.8 µmAmide, 2.1 x 150 mm, 2.6 µm[12]
Mobile Phase A Acetonitrile with 0.1% Formic AcidAcetonitrile/Isopropanol/Water (10:88:2, v/v/v) with 0.02% Formic Acid & 2 mM Ammonium Formate
Mobile Phase B Water with 0.1% Formic Acid & 20 mM Ammonium FormateAcetonitrile/Water (1:1, v/v) with 0.1% Formic Acid & 10 mM Ammonium Formate
Flow Rate 0.4 mL/min0.25 mL/min
Column Temperature 45 °C40 °C
Gradient 5% B to 50% B over 10 min, hold for 5 min, then re-equilibrate.10% B to 75% B over 20 min, hold for 5 min, then re-equilibrate.

Visualizations

Ceramide Signaling Pathway

Since this compound is a pseudo-ceramide, it is likely to mimic the biological activities of endogenous ceramides, which are central signaling molecules involved in cellular processes such as apoptosis, cell cycle arrest, and inflammation.[3][25][26][27]

Ceramide_Signaling Stress Stress Stimuli (e.g., UV, TNF-α) SMase Sphingomyelinase (SMase) Stress->SMase activates Sphingomyelin Sphingomyelin Ceramide Ceramide (or this compound) Sphingomyelin->Ceramide hydrolyzes Ceramidase Ceramidase Ceramide->Ceramidase PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates Caspases Caspase Cascade Ceramide->Caspases activates DeNovo De Novo Synthesis DeNovo->Ceramide Sphingosine Sphingosine Ceramidase->Sphingosine Akt Akt (Pro-survival) PP2A->Akt inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits Caspases->Apoptosis

Caption: Simplified ceramide signaling pathway leading to apoptosis.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting poor chromatographic resolution of this compound.

Troubleshooting_Workflow Start Start: Poor Resolution CheckSystem Check System Suitability (Pressure, Peak Shape of Standard) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Troubleshoot LC System (Leaks, Pump, Detector) SystemOK->FixSystem No OptimizeMethod Optimize Chromatographic Method SystemOK->OptimizeMethod Yes FixSystem->CheckSystem AdjustGradient Adjust Gradient Profile (Shallower Gradient) OptimizeMethod->AdjustGradient ResolutionImproved Resolution Improved? AdjustGradient->ResolutionImproved ChangeMobilePhase Change Mobile Phase (Solvent, Additives) ChangeMobilePhase->ResolutionImproved ChangeColumn Change Column (Different Chemistry/Dimensions) ChangeColumn->ResolutionImproved ImproveSamplePrep Improve Sample Preparation (SPE, LLE) ImproveSamplePrep->OptimizeMethod ResolutionImproved->ChangeMobilePhase No ResolutionImproved->ChangeColumn No ResolutionImproved->ImproveSamplePrep No End End: Analysis Complete ResolutionImproved->End Yes

Caption: Logical workflow for troubleshooting poor chromatographic resolution.

References

Technical Support Center: Synthesis of Sphingolipid E Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Sphingolipid E and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic pseudo-ceramide, structurally analogous to the naturally occurring ceramide type 2 (Ceramide NS). Its chemical name is N-(3-(hexadecyloxy)-2-hydroxypropyl)-N-(2-hydroxyethyl)palmitamide[1]. Unlike natural ceramides, which have a sphingosine backbone, this compound is built on a 3-amino-1,2-propanediol derivative. It is developed for applications in dermatology and cosmetics to mimic the functions of natural ceramides in maintaining the skin's barrier function[2][3].

Q2: What is the primary application of this compound?

A2: this compound is primarily used in topical formulations to restore and maintain the skin's barrier function. It is often incorporated into moisturizers and other skincare products to address conditions associated with a compromised skin barrier, such as dryness and atopic dermatitis[2][4][5]. Its structure allows it to integrate into the lamellar structures of the stratum corneum's intercellular lipids[2].

Q3: What are the key starting materials for the synthesis of this compound?

A3: The synthesis of this compound typically involves two key precursors: a long-chain fatty acid (palmitic acid or its activated form) and a custom-synthesized amino alcohol backbone, specifically N-(2-hydroxyethyl)-3-(hexadecyloxy)-2-hydroxypropan-1-amine.

Q4: Why use a pseudo-ceramide like this compound instead of natural ceramides?

A4: The use of synthetic pseudo-ceramides like this compound offers several advantages over natural ceramides, including lower cost, higher purity, greater stability, and improved solubility in cosmetic formulations[3][6]. Natural ceramides can be expensive to source and purify, and their stability can be a concern in complex formulations[6].

Troubleshooting Guide for this compound Synthesis

The synthesis of this compound can be broadly divided into two main stages: 1) Synthesis of the amino alcohol backbone, and 2) N-acylation of the backbone with a long-chain fatty acid.

Stage 1: Synthesis of the Amino Alcohol Backbone

A plausible synthetic route for the amino alcohol backbone, N-(2-hydroxyethyl)-3-(hexadecyloxy)-2-hydroxypropan-1-amine, is outlined below.

Experimental Workflow: Synthesis of the Amino Alcohol Backbone

experimental_workflow_backbone start Start: Solketal and Epichlorohydrin step1 Step 1: Williamson Ether Synthesis Reagents: Solketal, Epichlorohydrin, NaH Solvent: THF start->step1 step2 Step 2: Epoxide Ring Opening Reagents: Product from Step 1, Ethanolamine Solvent: Ethanol step1->step2 step3 Step 3: Deprotection Reagents: Product from Step 2, Aqueous HCl Solvent: Methanol step2->step3 product Product: Amino Alcohol Backbone step3->product

Caption: Workflow for the synthesis of the amino alcohol backbone of this compound.

Problem Possible Cause(s) Troubleshooting Solution(s)
Low yield in Step 1 (Williamson Ether Synthesis) - Incomplete deprotonation of solketal.- Reaction temperature too low.- Impure reagents or solvent.- Ensure NaH is fresh and used in a slight excess.- Gradually warm the reaction mixture to drive the reaction to completion.- Use freshly distilled THF and high-purity reagents.
Formation of side products in Step 2 (Epoxide Ring Opening) - Reaction of ethanolamine at the wrong carbon of the epoxide.- Polymerization of the epoxide.- Use a mild Lewis acid catalyst to promote regioselective opening.- Add the epoxide slowly to a solution of ethanolamine to minimize polymerization.
Incomplete deprotection in Step 3 - Insufficient acid concentration or reaction time.- Presence of acid-sensitive functional groups.- Increase the concentration of HCl or prolong the reaction time while monitoring by TLC.- Use a milder deprotection method if other sensitive groups are present.
Difficulty in purifying the final amino alcohol backbone - Product is highly polar and water-soluble.- Presence of residual salts.- Use ion-exchange chromatography for purification.- Perform a thorough aqueous workup to remove salts before chromatography.
Stage 2: N-acylation to form this compound

This stage involves the amidation of the synthesized amino alcohol backbone with palmitic acid.

Experimental Workflow: N-acylation

experimental_workflow_acylation start Start: Amino Alcohol Backbone and Palmitic Acid step1 Step 1: Activation of Palmitic Acid Reagents: Palmitic Acid, DCC/EDC, HOBt Solvent: DCM/DMF start->step1 step2 Step 2: Amidation Reaction Reagents: Activated Palmitic Acid, Amino Alcohol Backbone Solvent: DCM/DMF step1->step2 step3 Step 3: Purification Method: Column Chromatography Eluent: Gradient of Chloroform/Methanol step2->step3 product Product: this compound step3->product

Caption: Workflow for the N-acylation step to synthesize this compound.

Problem Possible Cause(s) Troubleshooting Solution(s)
Low yield of this compound - Incomplete activation of palmitic acid.- Steric hindrance at the secondary amine.- Low reactivity of the amino alcohol.- Use a more efficient coupling agent like HATU or COMU.- Increase the reaction temperature and time.- Ensure the amino alcohol is fully dissolved in the reaction solvent.
Formation of O-acylated side products - Acylation of the hydroxyl groups of the amino alcohol.- Use protecting groups for the hydroxyl functions before amidation, followed by deprotection.- Optimize reaction conditions (lower temperature, specific catalyst) to favor N-acylation.
Difficulty in removing the coupling agent byproducts (e.g., DCU) - DCU (dicyclohexylurea) is often poorly soluble.- Filter the reaction mixture before workup.- Use a water-soluble carbodiimide like EDC, so the urea byproduct can be removed with an aqueous wash.
Challenges in purifying the final product - this compound is an amphiphilic molecule, leading to tailing on silica gel.- Co-elution with unreacted fatty acid.- Use a modified silica gel (e.g., C18-functionalized) for chromatography.- Perform a preliminary purification by liquid-liquid extraction to remove the bulk of the fatty acid.- Recrystallization from a suitable solvent system can also be effective.

Quantitative Data Summary

The following table summarizes typical yields and purity levels that can be expected during the synthesis of ceramides and pseudo-ceramides, based on literature for similar compounds.

Reaction Step Parameter Typical Value Reference Method
N-acylation of Sphingoid Bases Yield60-75%Carbodiimide coupling[7][8][9][10]
Purity (after chromatography)>95%HPLC-MS
Purification by Column Chromatography Recovery80-90%Silica Gel Chromatography
Final Product Purity Purity (after recrystallization)>98%NMR, Elemental Analysis

Experimental Protocols

Protocol 1: General Procedure for N-acylation using Carbodiimide Coupling

This protocol is a general method for the synthesis of ceramides and pseudo-ceramides.

  • Activation of Fatty Acid:

    • Dissolve palmitic acid (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC or EDC (1.2 equivalents) and stir the mixture for 30 minutes at 0 °C.

  • Amidation Reaction:

    • Dissolve the amino alcohol backbone (1.0 equivalent) in anhydrous DCM.

    • Add the amino alcohol solution to the activated fatty acid mixture dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • If DCC was used, filter the reaction mixture to remove the DCU precipitate.

    • Wash the organic layer sequentially with 5% HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of chloroform/methanol as the eluent.

Protocol 2: Analysis by Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 or 8:2 v/v) is typically effective.

  • Visualization: Stain with a solution of phosphomolybdic acid or ceric ammonium molybdate followed by gentle heating.

Signaling Pathways

This compound, as a pseudo-ceramide, is designed to mimic the structural and functional properties of natural ceramides, particularly Ceramide NS (Ceramide 2). Natural ceramides are central hubs in sphingolipid metabolism and act as important signaling molecules involved in various cellular processes.

Ceramide-Mediated Signaling Pathways

ceramide_signaling cluster_stimuli External Stimuli cluster_synthesis Ceramide Generation cluster_effectors Downstream Effectors cluster_outcomes Cellular Outcomes Stress (UV, ROS) Stress (UV, ROS) De Novo Synthesis De Novo Synthesis Stress (UV, ROS)->De Novo Synthesis Cytokines (TNF-α) Cytokines (TNF-α) Sphingomyelin Hydrolysis Sphingomyelin Hydrolysis Cytokines (TNF-α)->Sphingomyelin Hydrolysis Ceramide Ceramide De Novo Synthesis->Ceramide Sphingomyelin Hydrolysis->Ceramide PP1_PP2A PP1 / PP2A (Protein Phosphatases) Ceramide->PP1_PP2A activates PKCzeta PKCζ (Protein Kinase C) Ceramide->PKCzeta activates CathepsinD Cathepsin D Ceramide->CathepsinD activates Apoptosis Apoptosis PP1_PP2A->Apoptosis Senescence Senescence PP1_PP2A->Senescence Cell Cycle Arrest Cell Cycle Arrest PKCzeta->Cell Cycle Arrest CathepsinD->Apoptosis

Caption: Key signaling pathways activated by ceramide, leading to cellular responses such as apoptosis and cell cycle arrest.

Sphingolipid Metabolic Network

sphingolipid_metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide de novo synthesis Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase

Caption: The central role of ceramide in the interconnected sphingolipid metabolic network.

References

How to minimize background noise in Sphingolipid E assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sphingolipid E Assays

Welcome to the technical support center for this compound assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise and achieve reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background noise in this compound ELISA assays?

High background in ELISA-based this compound assays can stem from several factors, often related to non-specific binding of assay components. Key sources include:

  • Inadequate Blocking: If the blocking buffer doesn't effectively cover all unoccupied surfaces of the microplate wells, antibodies can bind non-specifically, leading to a high background signal.[1][2]

  • Insufficient Washing: Failure to thoroughly wash the plate between steps can leave behind unbound antibodies or other reagents, contributing to background noise.[3][4][5]

  • Contaminated Reagents: Use of poor-quality water, or reagents that are old, contaminated, or improperly prepared can introduce interfering substances.[1][3][5]

  • Excessive Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to non-specific binding.[1][4]

  • Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in the sample.[4]

  • Substrate Overdevelopment: Incubating the substrate for too long can lead to a high background signal.[1]

Q2: How can I minimize background noise in mass spectrometry-based this compound assays (Sphingolipidomics)?

Minimizing background in mass spectrometry (MS)-based sphingolipid analysis is crucial for accurate quantification. Key strategies include:

  • Efficient Lipid Extraction: A robust lipid extraction protocol is essential to isolate sphingolipids from other cellular components. A common method is a modified Bligh-Dyer extraction using a chloroform and methanol mixture.[6]

  • Removal of Interfering Lipids: Abundant glycerophospholipids can interfere with sphingolipid analysis. Mild alkaline hydrolysis can be used to remove these contaminants and enrich the sphingolipid content in your sample.[7][8]

  • Use of Internal Standards: The addition of stable isotope-labeled internal standards for different sphingolipid classes helps to normalize the data and correct for variability in sample preparation and instrument response.[7][9]

  • Optimized Chromatographic Separation: Proper liquid chromatography (LC) conditions are necessary to separate different sphingolipid species and resolve them from other interfering molecules.[7][9][10]

  • Optimized Mass Spectrometry Parameters: Fine-tuning MS parameters, such as collision energy and ion source settings, for each specific sphingolipid is critical for achieving maximum sensitivity and minimizing noise.[9][11]

Troubleshooting Guides

High Background in this compound ELISA Assays

If you are experiencing high background in your this compound ELISA, follow these troubleshooting steps:

Troubleshooting Workflow for High ELISA Background

ELISA_Troubleshooting Start High Background Detected Check_Washing Review Washing Protocol Start->Check_Washing Check_Blocking Evaluate Blocking Step Check_Washing->Check_Blocking Issue Persists Resolved Problem Resolved Check_Washing->Resolved Issue Resolved Check_Antibody Optimize Antibody Concentrations Check_Blocking->Check_Antibody Issue Persists Check_Blocking->Resolved Issue Resolved Check_Reagents Inspect Reagent Quality Check_Antibody->Check_Reagents Issue Persists Check_Antibody->Resolved Issue Resolved Check_Incubation Verify Incubation Times & Temps Check_Reagents->Check_Incubation Issue Persists Check_Reagents->Resolved Issue Resolved Check_Incubation->Resolved Issue Resolved

Caption: A logical workflow for troubleshooting high background in ELISA assays.

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles to at least 4-5. Ensure each well is filled with at least 400 µL of wash buffer. Verify the performance of the plate washer.[3][5]
Inadequate Blocking Increase the blocking incubation time. Consider trying a different blocking agent (e.g., 5-10% normal serum of the same species as the secondary antibody).[2][4]
Antibody Concentration Too High Perform a titration experiment to determine the optimal concentration for your primary and secondary antibodies.[1][4]
Contaminated Reagents Use high-quality, fresh reagents. Ensure the water used for buffers is of high purity.[3][5]
Substrate Overdevelopment Reduce the substrate incubation time. Read the plate immediately after adding the stop solution.[1][4]
Cross-Reactivity of Secondary Antibody Run a control with only the secondary antibody to check for non-specific binding. Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species.[4]
Minimizing Noise in this compound Mass Spectrometry Assays

For researchers utilizing mass spectrometry, the following guide addresses common issues leading to high background noise.

Workflow for Reducing Noise in MS-based Sphingolipid Analysis

MS_Noise_Reduction Start High Background Noise in MS Data Sample_Prep Optimize Sample Preparation Start->Sample_Prep Lipid_Extraction Refine Lipid Extraction Sample_Prep->Lipid_Extraction Cleanup Incorporate Sample Cleanup Step Lipid_Extraction->Cleanup LC_Optimization Optimize LC Separation Cleanup->LC_Optimization MS_Optimization Optimize MS Parameters LC_Optimization->MS_Optimization Data_Analysis Review Data Analysis MS_Optimization->Data_Analysis End Clean Signal Achieved Data_Analysis->End

Caption: A systematic approach to reducing background noise in mass spectrometry-based sphingolipid assays.

Potential Issue Recommended Solution
Incomplete Lipid Extraction Ensure vigorous vortexing and sufficient incubation time during the extraction process. A common solvent mixture is methanol:chloroform (2:1, v/v).[9]
Interference from Other Lipids To remove glycerophospholipids, which can suppress sphingolipid ionization, consider a mild alkaline hydrolysis step after the initial extraction.[7][8]
Poor Chromatographic Resolution Optimize the gradient elution and consider using a different column, such as a reversed-phase C18 column, to improve the separation of sphingolipid species.[9]
Suboptimal MS Parameters Perform tuning and optimization for each sphingolipid analyte to determine the ideal collision energy and other MS settings for multiple reaction monitoring (MRM).[9]
Matrix Effects The sample matrix can suppress or enhance the ionization of target analytes. The use of stable isotope-labeled internal standards for each class of sphingolipid is the most effective way to correct for matrix effects.[7][9]

Experimental Protocols

Protocol: Lipid Extraction from Plasma for Sphingolipid Analysis

This protocol is a standard method for extracting lipids from plasma samples.

  • Sample Preparation: To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard mixture.

  • Solvent Addition: Add 1 mL of a cold methanol:chloroform (2:1, v/v) solvent mixture.

  • Vortexing: Vortex the mixture vigorously for 2 minutes.

  • Incubation: Incubate the mixture on ice for 30 minutes to allow for protein precipitation.

  • Phase Separation: Add 300 µL of chloroform and 300 µL of water to induce phase separation.

  • Centrifugation: Vortex for 1 minute and then centrifuge at 3,000 x g for 10 minutes.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform, 9:1, v/v).[9]

Signaling Pathway Context: The Sphingolipid Rheostat

Understanding the interplay of key sphingolipids is crucial for interpreting your assay results. The balance between ceramide, sphingosine, and sphingosine-1-phosphate (S1P) acts as a cellular "rheostat" regulating cell fate.

Sphingolipid_Rheostat Cer Ceramide CDase Ceramidase Cer->CDase Apoptosis Apoptosis Cell Cycle Arrest Cer->Apoptosis Sph Sphingosine CerS Ceramide Synthase (CerS) Sph->CerS SphK Sphingosine Kinase (SphK) Sph->SphK S1P Sphingosine-1-Phosphate (S1P) SPP S1P Phosphatase S1P->SPP Proliferation Proliferation Survival, Migration S1P->Proliferation CerS->Cer CDase->Sph SphK->S1P SPP->Sph

Caption: The sphingolipid rheostat, illustrating the balance between pro-apoptotic ceramide and pro-survival S1P.[12]

References

Technical Support Center: Validating Sphingolipid E (S1P) Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for validating the specificity of Sphingolipid E (S1P) antibodies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (S1P) and why is it a challenging antibody target?

Sphingosine-1-phosphate (S1P) is a pleiotropic bioactive lipid molecule involved in numerous physiological processes, including cell growth, migration, and trafficking.[1][2] Dysregulated S1P levels are associated with pathologies like cancer, cardiovascular diseases, and inflammatory conditions.[3] Generating specific antibodies to S1P is difficult because it is a small lipid molecule (<400 Da), which makes it a less robust immunogen compared to larger protein antigens.[3]

Q2: Why is rigorous validation of S1P antibody specificity essential?

Validating antibody specificity is crucial to ensure that the antibody detects only S1P and not other structurally related lipids. Non-specific antibodies can lead to unreliable and misleading experimental results, contributing to the "reproducibility crisis" in science.[4] Given the structural similarity among sphingolipids, cross-reactivity is a significant concern.[3][5] Therefore, stringent validation is necessary to confirm that the antibody's binding is specific to S1P.

Q3: What are the primary methods for validating S1P antibody specificity?

The key methods for validating S1P antibody specificity include:

  • Competitive ELISA: This is the gold standard for assessing cross-reactivity. The assay measures the ability of other structurally similar lipids (e.g., LPA, ceramide, sphingosine) to compete with S1P for binding to the antibody.[3]

  • Western Blot (WB): While S1P itself cannot be run on a Western blot, antibodies are often raised against S1P conjugated to a carrier protein. For antibodies targeting S1P receptors (e.g., S1PR1), Western blotting is used to verify that the antibody recognizes a single protein band at the correct molecular weight.[6][7] The use of knockout (KO) cell lines that do not express the target receptor is the best negative control.[1][7]

  • Immunoprecipitation (IP): This technique is used to confirm that the antibody can pull down its target from a complex mixture like a cell lysate.[6] Subsequent analysis by Western blot confirms the identity of the precipitated protein.

  • Immunofluorescence (IF) / Immunohistochemistry (IHC): These methods are used to verify the specific staining of the target in cells or tissues.[6] Comparing staining in wild-type (WT) versus knockout (KO) cells or tissues is a critical validation step.[2][6]

Q4: What are common causes of non-specific binding?

Non-specific binding can arise from several factors:

  • Cross-reactivity: The antibody may bind to other molecules with similar structural motifs (epitopes).[5] This is a major concern for S1P antibodies due to the existence of many structurally related lipids.[3]

  • High Antibody Concentration: Using excessively high concentrations of either primary or secondary antibodies can lead to non-specific binding.[8][9]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on a membrane (WB) or in a well (ELISA) can cause high background.[8][10]

  • Hydrophobic Interactions: Antibodies may non-specifically bind to membranes or plastic surfaces through hydrophobic interactions.

General Antibody Validation Workflow

Antibody Validation Workflow cluster_0 Initial Screening cluster_1 Specificity & Cross-Reactivity cluster_2 Application-Specific Validation cluster_3 Gold Standard Confirmation InitialScreen Initial Screen (e.g., Direct ELISA) CompELISA Competitive ELISA vs. Related Lipids InitialScreen->CompELISA Assess Specificity WB Western Blot vs. S1P Receptors InitialScreen->WB IP Immunoprecipitation (IP) CompELISA->IP If Specific IF_IHC Immunofluorescence (IF) / Immunohistochemistry (IHC) CompELISA->IF_IHC WB->IP WB->IF_IHC KO_Validation Knockout (KO) Cell/Tissue Validation IP->KO_Validation IF_IHC->KO_Validation

Caption: General workflow for validating S1P antibody specificity.

Data Presentation: S1P Antibody Specificity

The following table summarizes specificity data for a well-characterized monoclonal anti-S1P antibody (LT1002) as determined by competitive ELISA. This demonstrates the type of data researchers should seek or generate.

Competitor LipidDescription% Inhibition of LT1002 Binding to S1PCross-Reactivity
S1P Target Analyte 100% N/A
LPALysophosphatidic acid< 10%No
C1PCeramide-1-Phosphate< 10%No
SPHSphingosine< 10%No
DH-S1PDihydro-S1P< 10%No
SPCSphingosylphosphorylcholine< 10%No
Data is representative and compiled based on characterization studies of highly specific anti-S1P monoclonal antibodies.[3]

Troubleshooting Guides

Competitive ELISA Troubleshooting

Q: I see weak or no signal, even in my positive control wells.

Possible Cause Solution
Reagent Inactivity Ensure antibodies and S1P-coated plates have been stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles.[11] Prepare fresh reagents.[12]
Incorrect Reagent Addition Double-check that all reagents were added in the correct order and volume as per the protocol.[13]
Insufficient Incubation Ensure incubation times and temperatures are as specified in the protocol.[13][14]
Improper Washing Overly aggressive washing can strip the coated antigen or bound antibody from the plate.[14] Ensure the wash buffer is not too harsh.

Q: My assay shows high background in all wells.

Possible Cause Solution
Insufficient Washing Increase the number of wash steps or the soaking time between washes to remove unbound antibodies and reagents.[10][13]
Inadequate Blocking Increase the blocking time or try a different blocking agent (e.g., BSA, non-fat milk).[10]
High Antibody Concentration The primary or secondary antibody concentration may be too high. Perform a titration to determine the optimal concentration.
Contamination Ensure all buffers are fresh and free of contaminants. Avoid cross-contamination between wells.[12][14]
Western Blot Troubleshooting (for S1P Receptor Antibodies)

Q: I don't see any bands, or the bands are very faint.

Possible Cause Solution
Poor Protein Transfer Confirm successful transfer from the gel to the membrane using a reversible stain like Ponceau S.[15] If using PVDF, ensure the membrane was pre-activated with methanol.
Low Target Expression The target protein (e.g., S1PR1) may not be highly expressed in your cell line.[16] Load more protein onto the gel or choose a cell line with higher expression.[17] Confirm expression by other means if possible.[16]
Inactive Antibody The primary or secondary antibody may have lost activity. Check storage conditions and consider running a dot blot to confirm activity.[17]
Incorrect Secondary Ensure the secondary antibody is compatible with the host species and isotype of the primary antibody.[8]

Q: I see multiple bands or non-specific bands.

Possible Cause Solution
High Antibody Concentration Too much primary or secondary antibody can lead to non-specific binding.[9][18] Optimize concentrations by performing a titration.
Insufficient Washing Increase the number or duration of wash steps to remove non-specifically bound antibodies.
Insufficient Blocking Increase blocking time or try a different blocking agent. Adding a mild detergent like Tween 20 to the wash buffer can also help.[15]
Protein Degradation Samples may have degraded. Prepare fresh lysates and always add protease inhibitors.[18]
Gold Standard Check The most definitive way to confirm specificity is to test the antibody on a lysate from a knockout (KO) cell line lacking the target protein. The specific band should be absent in the KO lane.[1][7]
Immunofluorescence (IF) Troubleshooting

Q: My staining is weak or I see no signal.

Possible Cause Solution
Low Target Expression The protein may not be abundant in your cells.[16] Consider using a signal amplification method.[11]
Inadequate Fixation/Permeabilization The fixation or permeabilization protocol may be masking the epitope or be insufficient. Optimize fixation time and try different permeabilization agents (e.g., Triton X-100 vs. methanol).[16][19]
Photobleaching Fluorophores can fade upon exposure to light. Minimize light exposure and use an anti-fade mounting medium.[16][19]
Incorrect Antibody Dilution The primary antibody may be too dilute. Try a higher concentration or a longer incubation time (e.g., overnight at 4°C).[16][19]

Q: I have high background or non-specific staining.

Possible Cause Solution
High Antibody Concentration Titrate the primary antibody to find the optimal concentration that gives a strong signal with low background.[8]
Insufficient Blocking Increase the blocking time and use normal serum from the same species as the secondary antibody for blocking.[8][16]
Autofluorescence Some cells or tissues have endogenous molecules that fluoresce. View an unstained sample to check for autofluorescence.[19][20]
Secondary Antibody Cross-Reactivity Run a control where you omit the primary antibody to see if the secondary antibody is binding non-specifically.[11]
Gold Standard Check The best way to confirm staining specificity is to use knockout (KO) cells.[6] The specific staining pattern should be absent in the KO cells compared to wild-type (WT).[2][6]

Experimental Protocols

Protocol 1: Competitive ELISA for S1P Antibody Specificity

This protocol is designed to assess the specificity of an anti-S1P antibody by measuring its cross-reactivity with other structurally related lipids.

Materials:

  • S1P-coated 96-well plates

  • Anti-S1P antibody (primary antibody)

  • Competitor lipids (e.g., LPA, C1P, SPH, DH-S1P) dissolved in appropriate solvent

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Preparation: Allow all reagents to reach room temperature.[21] Prepare serial dilutions of the competitor lipids and a standard dilution of the anti-S1P primary antibody in assay buffer.

  • Blocking: If plates are not pre-blocked, add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature. Wash plates 3 times with wash buffer.

  • Competition Step: In a separate mixing plate, add a fixed concentration of the anti-S1P antibody to wells containing the various competitor lipids at different concentrations. Also include a "no competitor" control (antibody only) and a "blank" control (buffer only). Incubate for 30-60 minutes.

  • Incubation: Transfer 100 µL of the antibody/competitor mixtures from the mixing plate to the S1P-coated assay plate. Incubate for 1 hour at room temperature.[21]

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibodies.

  • Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step (Step 5).

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stop Reaction: Add 100 µL of stop solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a plate reader.

  • Analysis: Calculate the percent inhibition for each competitor lipid relative to the "no competitor" control. High inhibition indicates high cross-reactivity.

S1P Signaling Pathway and Validation Logic

S1P Signaling and Validation cluster_pathway S1P Signaling Pathway cluster_validation Antibody Validation Logic S1P S1P S1PR S1P Receptor (S1PR1-5) (GPCR) S1P->S1PR Binds G_Protein G-Protein Activation S1PR->G_Protein Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Downstream Cell_Response Cellular Responses (Growth, Migration, Survival) Downstream->Cell_Response Ab Anti-S1P Ab Ab->S1P SPECIFIC BINDING (Desired) Related_Lipid Related Lipid (e.g., LPA) Ab->Related_Lipid CROSS-REACTIVITY (Undesired)

Caption: S1P signaling pathway and the logic of antibody specificity.

Competitive ELISA Workflow Diagram

Competitive ELISA Workflow Plate Start: S1P-Coated Plate Mix 1. Mix Anti-S1P Ab with Competitor Lipid Incubate1 2. Add mixture to plate Incubate 1 hr Mix->Incubate1 Wash1 3. Wash Plate (3x) Incubate1->Wash1 AddSecondary 4. Add HRP-Secondary Ab Incubate 1 hr Wash1->AddSecondary Wash2 5. Wash Plate (5x) AddSecondary->Wash2 AddSubstrate 6. Add TMB Substrate Incubate in dark Wash2->AddSubstrate Stop 7. Add Stop Solution AddSubstrate->Stop Read End: Read Absorbance (450nm) Stop->Read

Caption: Step-by-step workflow for a competitive ELISA experiment.

References

Addressing solubility issues of Sphingolipid E in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sphingolipid E. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges and other common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic pseudo-ceramide that is structurally analogous to the naturally occurring ceramide type 2.[1] It is often used in research to mimic the biological activities of endogenous ceramides, which are key signaling molecules involved in processes like cell proliferation, differentiation, and apoptosis.[2][3][4]

Q2: Why is this compound difficult to dissolve in aqueous solutions?

Like many sphingolipids, especially those with long fatty acyl chains, this compound is highly hydrophobic.[5] This low polarity makes it poorly soluble in water-based solutions such as cell culture media and aqueous buffers, often leading to precipitation.[5][6] This insolubility is a common challenge for researchers working with sphingolipids in live-cell studies.[6]

Q3: What are the recommended organic solvents for creating a this compound stock solution?

For many sphingolipids, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are viable solvents.[7] A universal solvent system for analytical purposes (not for live cells) is a mixture of chloroform/methanol (2:1, v/v).[6][7] For cell-based work, ethanol is often used as the initial solvent before further dilution or complexation.[7][8]

Q4: My this compound stock solution precipitated when I added it to my cell culture medium. What happened and how can I fix it?

This is a common issue known as "solvent shock." When a concentrated organic stock solution is added directly to an aqueous medium, the rapid change in solvent polarity can cause the hydrophobic compound to fall out of solution.[8][9] To prevent this, avoid direct addition. Instead, use a carrier molecule like bovine serum albumin (BSA) or a specific delivery vehicle like an ethanol/dodecane mixture to enhance solubility and ensure proper delivery to cells.[7]

Q5: How can I improve the delivery of this compound to cells in culture?

Several methods have been developed to overcome the poor aqueous solubility of sphingolipids for in vitro applications:

  • BSA-Lipid Complexes: Dissolve this compound in ethanol and then inject this solution into a vortexing solution of fatty acid-free BSA. This creates a soluble complex that can be easily added to cell culture media.[7]

  • Ethanol/Dodecane Vehicle: A solution of ethanol:dodecane (98:2 v/v) can be used to dissolve the lipid before it is mixed thoroughly with the culture medium.[7]

  • Detergent Solubilization: For certain applications, a zwitterionic detergent such as CHAPS can be used to create micelles that carry the lipid.[7]

Q6: How should I properly store this compound and its stock solutions?

  • Dry Compound: For short-term storage (days to weeks), keep the compound at 0-4°C. For long-term storage (months to years), store it at -20°C in a dry, dark place.[1]

  • Stock Solutions: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C for long-term use.[1][7]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding stock solution to aqueous buffer or media. 1. Solvent Shock: The organic solvent of the stock is not miscible with the aqueous medium. 2. High Concentration: The final concentration exceeds the solubility limit of this compound in the medium. 3. Media Components: Interaction with salts (e.g., calcium, magnesium) in the media can cause precipitation.[9][10]1. Use a carrier molecule like fatty acid-free BSA or a detergent like CHAPS. (See Protocol 2). 2. Prepare the lipid/BSA complex before adding it to the final medium. 3. Try using a vehicle such as ethanol/dodecane (98:2 v/v). (See Protocol 3). 4. Decrease the final working concentration of this compound.
Stock solution appears cloudy or contains visible particles. 1. Incomplete Dissolution: The compound has not fully dissolved in the chosen solvent. 2. Incorrect Solvent: The selected solvent is not appropriate for this compound. 3. Degradation: The compound may have degraded due to improper storage or handling.1. Gently warm the solution (up to 40°C) and/or sonicate for a few minutes to aid dissolution.[7] 2. Verify the appropriate solvent (e.g., Ethanol, DMSO, DMF). 3. Prepare a fresh stock solution from the dry compound.
Inconsistent or non-reproducible experimental results. 1. Inaccurate Concentration: Poor solubility leads to an unknown and variable amount of active compound in solution. 2. Compound Degradation: The stock solution has degraded over time or due to multiple freeze-thaw cycles. 3. Cell Health: High concentrations of organic solvents (like DMSO or ethanol) or precipitates can be toxic to cells.[6]1. Always prepare fresh dilutions from a validated stock solution for each experiment. 2. Use a carrier-based delivery method (e.g., BSA) to ensure consistent bioavailability. 3. Aliquot stock solutions to minimize freeze-thaw cycles. Store properly at -20°C. 4. Ensure the final concentration of the organic solvent in your culture medium is non-toxic (typically <0.5%).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 110483-07-3[1]
Chemical Formula C₃₇H₇₅NO₄[1]
Molecular Weight 598.01 g/mol [1]
Synonym N-(3-(hexadecyloxy)-2-hydroxypropyl)-N-(2-hydroxyethyl)palmitamide[1]
Type Synthetic Pseudo-Ceramide[1]

Table 2: Qualitative Solubility of Sphingolipids in Various Solvents

SolventSolubility ProfileSuitability for Cell Culture
Water / Aqueous Buffers Very Poor / Insoluble[5][6]Not suitable for direct dissolution
Chloroform / Methanol / Water Good (Universal analytical solvent)[6]No (Toxic to live cells)[6]
Ethanol Soluble (but may precipitate in media)[8]Yes (as an initial solvent, keep final conc. low)
DMSO / DMF Soluble[7]Yes (as an initial solvent, keep final conc. low)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol

  • Weigh the required amount of this compound powder in a sterile glass vial.

  • Add the appropriate volume of absolute ethanol (200 proof) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously.

  • If necessary, gently warm the vial to 37-40°C and sonicate for 3-5 minutes to ensure complete dissolution.[7]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in small aliquots at -20°C.

Protocol 2: Solubilization of this compound using Bovine Serum Albumin (BSA)

This method creates a lipid-BSA complex that is soluble in aqueous media and suitable for cell-based assays.[7]

  • Prepare a stock solution of this compound in ethanol (e.g., 10 mM) as described in Protocol 1.

  • Prepare a solution of fatty acid-free BSA in your desired buffer or serum-free medium (e.g., 10 mg/mL).

  • In a sterile tube, place the required volume of the BSA solution.

  • While vigorously vortexing the BSA solution, slowly inject the required volume of the this compound ethanol stock solution directly into the BSA solution.[7] The molar ratio of lipid to BSA can be optimized but is often around 5:1.

  • Continue vortexing for at least 1 minute after the addition is complete.

  • The resulting this compound-BSA complex can now be added to your cell culture medium.

Protocol 3: Cell Culture Delivery using an Ethanol/Dodecane Vehicle

This method uses a lipophilic vehicle to aid dispersion in culture medium.[7]

  • Prepare a stock solution of this compound in a vehicle of ethanol:dodecane (98:2 v/v).

  • Warm your cell culture medium (e.g., DMEM/F-12) to 37°C.

  • Add the this compound stock solution to the medium in a tube (the final concentration of the vehicle should be low, e.g., <1%).

  • Mix thoroughly by vigorous agitation or vortexing to disperse the lipid.[7]

  • Immediately transfer the medium containing the dispersed lipid to your cell culture dishes.

Visualizations

G start Start: Need to use This compound in vitro prep_stock Prepare concentrated stock in Ethanol or DMSO (Protocol 1) start->prep_stock is_soluble Does this compound precipitate in your aqueous medium? direct_add Add stock directly to medium is_soluble->direct_add Yes success Successful Solubilization: Proceed with Experiment is_soluble->success No prep_stock->is_soluble precipitate Precipitate Forms! (Solvent Shock) direct_add->precipitate use_carrier Choose a solubilization method precipitate->use_carrier Troubleshoot bsa_method Use BSA Carrier (Protocol 2) use_carrier->bsa_method For cell culture vehicle_method Use Ethanol/Dodecane Vehicle (Protocol 3) use_carrier->vehicle_method Alternative for cells bsa_method->success vehicle_method->success

Caption: Workflow for troubleshooting this compound solubility issues.

Caption: Simplified overview of the sphingolipid metabolic and signaling pathway.

References

Artifacts in Sphingolipid E analysis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding artifacts during the analysis of sphingolipids.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in sphingolipid analysis?

A1: Artifacts in sphingolipid analysis can arise from several sources throughout the experimental workflow. The most common sources include pre-analytical variables during sample handling and storage, matrix effects during mass spectrometry analysis, in-source fragmentation of analytes, isobaric interferences between different lipid species, and suboptimal extraction procedures.[1][2][3][4][5]

Q2: How do pre-analytical factors affect sphingolipid measurements?

A2: Pre-analytical factors such as sample collection methods, storage time and temperature, centrifugation speed, and freeze-thaw cycles can significantly impact the measured levels of certain sphingolipids.[2][6] For instance, levels of sphingosine-1-phosphate (S1P) and sphinganine-1-phosphate (SA1P) can be artificially elevated in whole blood and serum samples in a time and temperature-dependent manner.[2][6] In contrast, ceramides and dihydroceramides tend to be more stable under various pre-analytical conditions.[2][6] The choice of anticoagulant can also influence the results, with serum samples showing double the S1P concentration compared to plasma due to platelet activation during coagulation.[7]

Q3: What are matrix effects and how can they be minimized?

A3: Matrix effects are a major challenge in liquid chromatography-mass spectrometry (LC-MS) based sphingolipid analysis. They occur when components of the biological matrix (e.g., salts, phospholipids) co-elute with the target analytes and either suppress or enhance their ionization, leading to inaccurate quantification.[1][3][8] To minimize matrix effects, several strategies can be employed:

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): These are the gold standard as they have nearly identical physicochemical properties to the analyte and co-elute, experiencing the same matrix effects, thus providing the most accurate correction.[1]

  • Optimized Sample Cleanup: Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the use of specialized phospholipid removal plates can effectively remove interfering matrix components.[1][8]

  • Alkaline Hydrolysis: A mild alkaline treatment can selectively hydrolyze glycerophospholipids, a major source of interference, while leaving most sphingolipids intact.[1][9][10][11][12]

Q4: What is in-source fragmentation and how can it be addressed?

A4: In-source fragmentation (ISF) is the breakdown of lipid ions in the ion source of the mass spectrometer before they are mass-analyzed.[13][14] Ceramides are particularly susceptible to in-source fragmentation, often losing a water molecule.[4][15] This can lead to an underestimation of the intact ceramide species. The extent of ISF can be instrument-dependent.[4][15] To address this, it is important to optimize instrument parameters and potentially use fragmentation models to correct for these structural differences.[15]

Q5: How can I differentiate between isobaric sphingolipid species?

A5: Isobaric sphingolipids have the same nominal mass but different structures, which can lead to misidentification and inaccurate quantification.[4][15] High-resolution mass spectrometry (HRMS) can help distinguish between some isobaric species by providing accurate mass measurements.[3][8] However, chromatographic separation is often essential.[4][15] Techniques like reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) can be optimized to separate different sphingolipid classes and even isomers within a class.[1][16]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Recovery for Sphingosine-1-Phosphate (S1P)

Symptoms:

  • Broad, tailing peaks for S1P.

  • Low signal intensity and poor reproducibility.

Possible Causes and Solutions:

CauseSolution
Polar Nature of S1P S1P is notoriously difficult to analyze due to its polar phosphate head group.[1] Consider using hydrophilic interaction liquid chromatography (HILIC) for better retention and peak shape.[16][17]
Suboptimal Extraction S1P recovery can be poor with standard lipid extraction methods. A butanol-based extraction or a single-phase extraction may improve recovery.[16][17]
Zwitterionic Nature The zwitterionic nature of S1P can lead to peak broadening.[18][19] Some methods use derivatization or dephosphorylation to improve chromatographic behavior.[18][19]
Issue 2: Inaccurate Quantification of Ceramides

Symptoms:

  • High variability in ceramide measurements between replicates.

  • Underestimation of certain ceramide species.

Possible Causes and Solutions:

CauseSolution
In-Source Fragmentation Ceramides are prone to losing a water molecule in the ion source.[4][15] Optimize MS source conditions (e.g., temperature, voltages) to minimize fragmentation. Consider using a correction model if fragmentation is consistent.[15]
Isobaric Overlap Different ceramide species can have the same mass.[4][15] Optimize your LC method to achieve chromatographic separation of isobaric species. Utilize high-resolution MS to distinguish between species with different elemental compositions.[3][8]
Lack of Appropriate Internal Standards Using a single internal standard for all ceramides can be inaccurate due to differences in ionization efficiency and fragmentation.[4][15] Use a panel of stable isotope-labeled internal standards that cover the range of ceramide species in your sample.

Experimental Protocols

Protocol 1: Sphingolipid Extraction from Plasma (Bligh & Dyer Method)

This protocol is a widely used method for the extraction of a broad range of lipids.

Materials:

  • Plasma sample

  • Chloroform

  • Methanol

  • Water

  • Internal standard mix

Procedure:

  • To 100 µL of plasma, add 10 µL of the internal standard mix.

  • Add 375 µL of chloroform:methanol (1:2, v/v) and vortex thoroughly.

  • Add 125 µL of chloroform and vortex.

  • Add 125 µL of water and vortex.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.[1]

  • Carefully collect the lower organic phase into a new tube.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 9:1, v/v).[1]

Protocol 2: Alkaline Hydrolysis for Phospholipid Removal

This protocol can be used as a sample cleanup step to reduce matrix effects from phospholipids.

Materials:

  • Dried lipid extract

  • 0.6 M KOH in methanol

Procedure:

  • Reconstitute the dried lipid extract in 1 mL of 0.6 M KOH in methanol.

  • Incubate at room temperature for 60 minutes.[12] This selectively hydrolyzes the ester linkages in glycerophospholipids.

  • Neutralize the reaction by adding an appropriate amount of acid (e.g., formic acid).

  • Proceed with further sample processing or direct analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue) add_is Add Internal Standards sample->add_is extraction Lipid Extraction (e.g., Bligh & Dyer) add_is->extraction cleanup Optional Cleanup (e.g., Alkaline Hydrolysis, SPE) extraction->cleanup reconstitute Dry & Reconstitute cleanup->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: A generalized experimental workflow for sphingolipid analysis.

troubleshooting_guide cluster_preanalytical Pre-analytical Issues cluster_analytical Analytical Issues cluster_solutions Potential Solutions start Inaccurate Quantification sample_handling Check Sample Handling (Storage, Thawing) start->sample_handling is_addition Verify Internal Standard Addition start->is_addition matrix_effects Investigate Matrix Effects start->matrix_effects fragmentation Assess In-source Fragmentation start->fragmentation isobaric Check for Isobaric Overlap start->isobaric optimize_cleanup Optimize Sample Cleanup matrix_effects->optimize_cleanup use_sil_is Use SIL Internal Standards matrix_effects->use_sil_is optimize_ms Optimize MS Parameters fragmentation->optimize_ms improve_chromo Improve Chromatographic Separation isobaric->improve_chromo

Caption: A troubleshooting decision tree for inaccurate sphingolipid quantification.

sphingolipid_pathway serine Serine + Palmitoyl-CoA sphinganine Sphinganine serine->sphinganine ceramide Ceramide sphinganine->ceramide sm Sphingomyelin ceramide->sm gc Glucosylceramide ceramide->gc sphingosine Sphingosine ceramide->sphingosine s1p Sphingosine-1-Phosphate sphingosine->ceramide sphingosine->s1p

Caption: A simplified diagram of the core sphingolipid metabolic pathway.

References

Technical Support Center: Optimizing Cell Lysis for Sphingolipid Preservation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for the preservation of sphingolipids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during cell lysis for sphingolipid analysis.

Problem Potential Cause Recommended Solution
Low overall sphingolipid yield Incomplete cell lysis.- For adherent cells, ensure complete scraping or enzymatic detachment. - For cells in suspension, ensure the correct cell density is used for the chosen lysis method. - Consider switching to a more rigorous lysis method (e.g., from detergent-based to mechanical disruption).[1][2] - Optimize incubation times and temperatures for the selected lysis protocol.[3]
Degradation of sphingolipids.- Work quickly and keep samples on ice or at 4°C throughout the procedure to minimize enzymatic activity.[3] - Include a cocktail of protease and phosphatase inhibitors in your lysis buffer.[1] - For long-term storage, snap-freeze cell pellets in liquid nitrogen and store at -80°C.
Poor recovery of specific sphingolipids (e.g., Sphingosine-1-Phosphate) Suboptimal extraction method for polar sphingolipids.- For highly polar sphingolipids like S1P, consider a butanolic extraction method which may offer better recovery.[4] - Ensure the pH of the extraction solvent is appropriate for the charge of the target sphingolipid.
Analyte instability.- S1P can be "sticky" and prone to loss. Using low-adhesion microcentrifuge tubes can be beneficial.[4] - Minimize the number of transfer steps in your protocol.
High variability between replicate samples Inconsistent cell lysis.- Ensure uniform application of the lysis method to all samples. For sonication, keep the probe depth and power settings consistent. For homogenization, use a consistent number of strokes.[5] - For detergent lysis, ensure thorough mixing and consistent incubation times.[3]
Inaccurate sample normalization.- Normalize samples by protein concentration (e.g., BCA assay) or cell number prior to extraction.[6]
Presence of interfering substances in downstream analysis (e.g., mass spectrometry) Contamination from lysis buffer components.- Use high-purity, LC-MS grade solvents and reagents. - If using detergents, ensure they are compatible with downstream analysis or are removed prior to injection. Non-ionic detergents are generally preferred over ionic detergents like SDS for mass spectrometry.[1]
Carryover of abundant phospholipids.- Perform a mild alkaline hydrolysis step to selectively degrade glycerophospholipids while preserving most sphingolipids.[4][7][8] - Utilize solid-phase extraction (SPE) cartridges designed for phospholipid removal.[4]

Frequently Asked Questions (FAQs)

Q1: What is Sphingolipid E and why is its preservation important?

While "this compound" is not a standard nomenclature in lipid biology, it may refer to a specific, novel, or proprietary sphingolipid being investigated. The principles for preserving sphingolipids are generally applicable across the class. Sphingolipids, including ceramides, sphingomyelin, and sphingosine-1-phosphate, are critical signaling molecules involved in cell proliferation, apoptosis, and inflammation.[9][10] Their accurate measurement is crucial for understanding disease pathology and for the development of therapeutics.

Q2: Which cell lysis method is best for preserving sphingolipids?

The optimal method depends on the cell type and the specific sphingolipids of interest. A comparison of common methods is provided below:

Lysis Method Principle Advantages Disadvantages Best For
Solvent Extraction (e.g., Bligh-Dyer) Single-phase extraction with a mixture of chloroform and methanol to disrupt membranes and solubilize lipids.[7][11]- Efficient for a broad range of lipids. - Can be performed as a one-step lysis and extraction.- Use of hazardous chlorinated solvents. - May require optimization for quantitative recovery of all species.[8]Most cell types, general sphingolipid profiling.
Detergent-Based Lysis Use of detergents (e.g., Triton X-100, NP-40) to solubilize cell membranes.[1][12]- Generally gentle and preserves protein integrity. - Simple and rapid procedure.- Detergents can interfere with downstream analysis like mass spectrometry. - May not be efficient for cells with tough walls.Mammalian cells, applications where protein analysis from the same lysate is needed.
Mechanical Homogenization (Dounce, Potter-Elvehjem) Cells are sheared by forcing them through a narrow space.[2][13]- No detergents are required. - Relatively gentle mechanical method.- Can be time-consuming and requires specialized equipment. - May not be suitable for high-throughput applications.Cultured cells, soft tissues.
Sonication High-frequency sound waves create cavitation bubbles that disrupt cells.[5]- Efficient for a wide range of cell types, including those with tougher walls. - No detergents required.- Can generate significant heat, potentially leading to degradation if not properly cooled.[5] - Can shear DNA, which may not be ideal for all applications.Bacteria, yeast, mammalian cells.
Freeze-Thaw Cycles Repeated cycles of freezing and thawing create ice crystals that rupture cell membranes.[2][14]- Simple and does not require special equipment. - No detergents.- Often results in incomplete lysis and may require multiple cycles.[2] - Can lead to protein denaturation.Mammalian cells, bacteria (less efficient).

Q3: How can I minimize the activity of enzymes that degrade sphingolipids during cell lysis?

Minimizing enzymatic degradation is critical for accurate sphingolipid measurement. Key strategies include:

  • Temperature Control: Perform all lysis and extraction steps on ice or at 4°C.

  • Rapid Processing: Minimize the time between cell harvesting and lipid extraction.

  • Inhibitors: While specific inhibitors for sphingolipid-metabolizing enzymes are available, a common practice is to use a broad-spectrum protease and phosphatase inhibitor cocktail in the lysis buffer.

  • Solvent Quenching: Initiating lysis with a cold organic solvent mixture (e.g., methanol/chloroform) can simultaneously disrupt cells and denature degradative enzymes.

Q4: My downstream analysis is by LC-MS/MS. Are there any specific considerations for cell lysis?

Yes, for LC-MS/MS analysis, it is crucial to avoid substances that can cause ion suppression or otherwise interfere with detection.

  • Avoid Ionic Detergents: Strong ionic detergents like SDS should be avoided as they are difficult to remove and can severely interfere with electrospray ionization.

  • Use High-Purity Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade) to minimize background noise.

  • Phospholipid Removal: Phospholipids are often much more abundant than sphingolipids and can cause significant ion suppression. Consider methods to remove them, such as mild alkaline hydrolysis or solid-phase extraction.[4]

Experimental Protocols

Protocol 1: One-Step Methanol/Chloroform Lysis and Extraction

This protocol is suitable for the general analysis of most sphingolipid classes from cultured cells.

  • Cell Harvesting: Aspirate the culture medium. For adherent cells, wash twice with ice-cold PBS and then scrape cells into a fresh volume of ice-cold PBS. For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Cell Count/Normalization: Aliquot a small portion of the cell suspension for cell counting or protein quantification (BCA assay).

  • Lysis and Extraction:

    • Transfer a known number of cells (e.g., 1-10 million) to a glass tube with a Teflon-lined cap.

    • Add 800 µL of a cold 1:2 (v/v) chloroform/methanol mixture.[14]

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker for 1 hour at room temperature.

  • Phase Separation:

    • Add 200 µL of chloroform and vortex.

    • Add 200 µL of water and vortex.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.[4]

  • Collection:

    • Carefully collect the lower organic phase, which contains most of the sphingolipids, into a new glass tube.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis (e.g., methanol:chloroform 9:1, v/v).[4]

Protocol 2: Gentle Lysis using Sonication

This protocol is effective for a wide range of cell types and avoids the use of detergents.

  • Cell Harvesting and Normalization: Follow steps 1 and 2 from Protocol 1.

  • Resuspension: Resuspend the cell pellet in 1 mL of ice-cold PBS containing protease and phosphatase inhibitors.

  • Sonication:

    • Place the tube containing the cell suspension in an ice-water bath.

    • Insert the sonicator probe into the suspension.

    • Perform sonication using short pulses (e.g., 3-4 cycles of 15 seconds on, 30 seconds off) to prevent overheating. The optimal power and duration will depend on the cell type and sonicator model and should be empirically determined.

  • Lipid Extraction: Proceed with lipid extraction from the lysate using the phase separation steps (4-6) outlined in Protocol 1.

Visualizations

Sphingolipid_Signaling_Pathway Simplified Sphingolipid Signaling Pathway cluster_de_novo De Novo Synthesis (ER) cluster_membrane Cell Membrane cluster_cytosol Cytosolic Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine + Palmitoyl-CoA->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis_Growth_Arrest Apoptosis_Growth_Arrest Ceramide->Apoptosis_Growth_Arrest Induces Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase Proliferation_Survival Proliferation_Survival S1P->Proliferation_Survival Promotes

Caption: A diagram of the central hubs in sphingolipid metabolism and signaling.

Lysis_Workflow General Experimental Workflow for Sphingolipid Analysis Cell_Harvest 1. Cell Harvesting (Scraping/Centrifugation) Normalization 2. Normalization (Protein Assay/Cell Count) Cell_Harvest->Normalization Cell_Lysis 3. Cell Lysis (Solvent/Sonication/etc.) Normalization->Cell_Lysis Lipid_Extraction 4. Lipid Extraction (Phase Separation) Cell_Lysis->Lipid_Extraction Drying 5. Drying (Nitrogen Stream) Lipid_Extraction->Drying Reconstitution 6. Reconstitution Drying->Reconstitution Analysis 7. Downstream Analysis (LC-MS/MS) Reconstitution->Analysis

Caption: A sequential workflow for cell lysis and sphingolipid extraction.

Troubleshooting_Logic Troubleshooting Low Sphingolipid Yield Start Low Yield Detected Check_Lysis Was cell pellet fully disrupted? Start->Check_Lysis Check_Degradation Were samples kept cold and processed quickly? Check_Lysis->Check_Degradation Yes Improve_Lysis Optimize Lysis Method: - Increase sonication power/time - Switch to a more robust method - Ensure complete homogenization Check_Lysis->Improve_Lysis No Prevent_Degradation Improve Sample Handling: - Work on ice - Add inhibitors - Minimize time to extraction Check_Degradation->Prevent_Degradation No Re_Extract Re-extract new sample with optimized protocol Check_Degradation->Re_Extract Yes Improve_Lysis->Re_Extract Prevent_Degradation->Re_Extract

Caption: A decision tree for troubleshooting low sphingolipid recovery.

References

Technical Support Center: Refinement of Sphingolipid E Metabolic Labeling Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sphingolipid E metabolic labeling techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for metabolic labeling of sphingolipids?

A1: The two primary methods for metabolic labeling of sphingolipids are traditional radiolabeling and click chemistry-based labeling.

  • Radiolabeling: This classic approach utilizes radioactive precursors, such as [¹⁴C]serine or [³H]sphingosine, which are incorporated into newly synthesized sphingolipids.[1] The labeled lipids are then typically separated by thin-layer chromatography (TLC) and visualized by autoradiography.[1]

  • Click Chemistry: This modern technique employs modified sphingolipid precursors containing a bioorthogonal handle, like an azide or alkyne group (e.g., ω-azidosphinganine).[2][3][4] These handles do not interfere with cellular metabolism.[2][4] After incorporation, a reporter molecule (e.g., a fluorophore) with a complementary handle is "clicked" on, allowing for detection by fluorescence microscopy or mass spectrometry.[2][5]

Q2: What are the advantages of using click chemistry over traditional radiolabeling?

A2: Click chemistry offers several advantages over radiolabeling:

  • Non-Radioactive: It eliminates the need for handling radioactive materials and the associated safety precautions and disposal requirements.

  • Versatility in Detection: It allows for various detection methods, including fluorescence microscopy for visualizing subcellular localization and mass spectrometry for detailed structural analysis.[2][3][4]

  • Reduced Perturbation: The small size of the azide or alkyne tag is less likely to alter the natural behavior of the lipid compared to bulky fluorescent reporters used in some other methods.[6]

  • Temporal and Spatial Control: The "click" reaction can be performed after the biological processes have been stopped, providing a snapshot of the metabolic state at a specific time.[6]

Q3: How do I choose the right metabolic label for my experiment?

A3: The choice of label depends on your specific research question and available instrumentation:[5]

  • For tracking metabolic flux and general biosynthesis rates where subcellular localization is not the primary focus, radiolabeled precursors like [¹⁴C]serine or [³H]sphingosine are robust and well-established options.[1][7]

  • To visualize the subcellular localization of newly synthesized sphingolipids, click chemistry probes like azido-sphinganine followed by conjugation to a fluorophore are ideal.[2][3][4]

  • For detailed analysis of metabolic intermediates and complex sphingolipid species, stable-isotope labeled precursors (e.g., ¹⁵N or ¹³C) coupled with mass spectrometry provide high-resolution data.[8][9]

Q4: What is the typical cellular location for de novo sphingolipid synthesis?

A4: The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER).[8][10] The initial steps, including the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine and its subsequent reduction and acylation to form ceramide, occur on the cytosolic face of the ER.[11][12] Ceramide is then transported to the Golgi apparatus for the synthesis of more complex sphingolipids like sphingomyelin and glycosphingolipids.[10][13]

Troubleshooting Guide

Problem 1: Low signal or low radioactivity of extracted lipids.

  • Potential Cause: Inefficient cellular uptake of the metabolic label.

    • Solution: Optimize the concentration of the label and the incubation time. Ensure cells are healthy and not overly confluent, which can reduce metabolic activity. For yeast, pulse-chase analysis or scaling up the reaction mixture might improve labeling.[10]

  • Potential Cause: Poor lipid extraction efficiency.

    • Solution: Ensure complete cell lysis before extraction.[10] Use a well-established lipid extraction protocol, such as the Bligh-Dyer or Folch method, and ensure the correct solvent ratios. For radiolabeled lipids, a common extraction involves a chloroform/methanol/HCl mixture.[1]

  • Potential Cause: Low metabolic activity of the cells.

    • Solution: Use cells in their logarithmic growth phase. Avoid conditions that reduce metabolic activity, such as low temperatures, unless experimentally required.[10]

Problem 2: High background or non-specific labeling in click chemistry experiments.

  • Potential Cause: Excess unreacted click-chemistry probe or reporter.

    • Solution: Thoroughly wash the cells after incubation with the metabolic probe and after the click reaction to remove any unbound reagents.[6]

  • Potential Cause: The copper catalyst used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be toxic to cells.

    • Solution: Use a copper-free click chemistry reaction, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes cyclooctyne reagents like DBCO.[2] If using CuAAC, optimize the copper concentration and consider using copper-chelating ligands to minimize toxicity.

Problem 3: Altered cellular function or morphology after labeling.

  • Potential Cause: The metabolic label or its concentration is causing cellular stress or toxicity.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the label. For fatty acid labels like palmitate, be aware that concentrations above 0.1mM can have biological effects.[14] Monitor cell viability using methods like trypan blue exclusion or an MTT assay.

  • Potential Cause: Bulky fluorescent tags on sphingolipid analogs are altering their metabolism and localization.

    • Solution: Switch to a less-perturbing labeling method like click chemistry, where the small bioorthogonal handle is introduced metabolically before the larger fluorophore is attached.[5][6]

Problem 4: Difficulty separating or identifying labeled sphingolipid species.

  • Potential Cause: Inadequate separation using thin-layer chromatography (TLC).

    • Solution: Optimize the TLC solvent system to achieve better separation of the sphingolipid species of interest. Using a two-dimensional TLC can also improve resolution.[7] Include known sphingolipid standards on the TLC plate to aid in identification.[7]

  • Potential Cause: Co-migration of different lipid classes.

    • Solution: For mass spectrometry-based analysis, use liquid chromatography (LC-MS) to separate lipid species before detection. This allows for the differentiation of isomers and isobars.[8] For TLC, consider pre-treating the lipid extract to remove interfering lipid classes, for instance, by mild alkaline hydrolysis to remove glycerolipids.[7]

Experimental Protocols & Data

Table 1: Parameters for Radiolabeling of Sphingolipids in Mammalian Cells
Parameter[¹⁴C]Serine Labeling[³H]Sphingosine Labeling
Cell Type Mammalian Cells (e.g., CHO)Mammalian Cells (e.g., CHO)
Cell Seeding Density 1 x 10⁵ cells/well (24-well plate)1 x 10⁵ cells/well (6-well plate)
Radioactive Label 1 µCi L-[U-¹⁴C]serine per well0.5 µCi D-erythro-[3-³H]-C18-sphingenine per well
Incubation Time 24 hours24 hours
Incubation Conditions 37°C, CO₂ incubator37°C, CO₂ incubator
Cell Harvesting TrypsinizationCell scraper
Lipid Extraction 2-propanol-hexane-water (55/35/10, v/v/v)Chloroform/methanol/HCl (100/200/1, v/v/v)
Analysis Method TLC followed by autoradiographyTLC followed by autoradiography
Reference [1][1]
Detailed Protocol: Metabolic Labeling with [¹⁴C]Serine
  • Cell Culture: Culture mammalian cells (e.g., CHO cells) in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.[1]

  • Labeling: Add 1 µCi of [¹⁴C]serine to each well.[1]

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.[1]

  • Harvesting: Harvest the cells by trypsinization. Centrifuge the cell suspension at 700 x g for 5 minutes at 4°C.[1]

  • Washing: Wash the cell pellet with ice-cold PBS.[1]

  • Lipid Extraction: Resuspend the cells in 750 µL of 2-propanol-hexane-water (55/35/10, v/v/v). Sonicate for 20 minutes and then centrifuge at 10,000 x g for 3 minutes.[1]

  • Drying: Transfer the supernatant to a new tube and dry it using a centrifugal concentrator.[1]

  • Analysis: Resuspend the dried lipids in a small volume of chloroform/methanol and spot them on a Silica Gel 60 TLC plate. Develop the plate using an appropriate solvent system and visualize the radiolabeled lipids by autoradiography.[1]

Visualizations

Sphingolipid_De_Novo_Synthesis cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Serine L-Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Serine_PalmitoylCoA_mid PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS ComplexSL Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->ComplexSL Transport & Further Metabolism

Caption: De novo sphingolipid synthesis pathway in eukaryotic cells.

Click_Chemistry_Workflow Start Start: Culture Cells AddProbe 1. Add Azide- or Alkyne- Tagged Sphingolipid Precursor Start->AddProbe Incubate 2. Incubate for Metabolic Incorporation AddProbe->Incubate FixWash 3. Fix Cells and Wash to Remove Excess Probe Incubate->FixWash ClickReaction 4. Perform Click Reaction with Fluorophore-Tagged Reagent FixWash->ClickReaction FinalWash 5. Wash to Remove Excess Reagents ClickReaction->FinalWash Analysis 6. Analysis FinalWash->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Imaging MassSpec Mass Spectrometry Analysis->MassSpec Quantification

Caption: Experimental workflow for click chemistry-based sphingolipid labeling.

References

Technical Support Center: Analysis of Low-Abundance Sphingolipid E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for dealing with the challenges associated with the low abundance of Sphingolipid E in various samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low-abundance this compound?

The primary challenges stem from its low concentration relative to other lipids and matrix components. This can lead to poor signal-to-noise ratios, ion suppression in mass spectrometry, and potential loss of the analyte during sample preparation. Careful optimization of extraction and analytical methods is crucial for reliable quantification.

Q2: Which sample storage conditions are optimal for preventing this compound degradation?

To minimize enzymatic and oxidative degradation, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. For long-term storage, the addition of an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent can provide extra protection. It is also advisable to process samples as quickly as possible and avoid repeated freeze-thaw cycles.

Q3: What is the most effective method for extracting this compound from complex matrices like plasma or tissue?

A two-step liquid-liquid extraction method, such as a modified Bligh-Dyer or Folch procedure, is generally effective for total lipid extraction. For specifically targeting sphingolipids and improving recovery, an acidic extraction using a solvent system like ethyl acetate/isopropanol/water is highly recommended. The choice of method may need to be optimized depending on the specific sample matrix.

Q4: How can I enrich my sample for this compound to improve detection?

Solid-phase extraction (SPE) is a common and effective method for enriching low-abundance lipids. Using a normal-phase SPE cartridge can help separate sphingolipids from more abundant neutral lipids and phospholipids. For highly specific enrichment, if an antibody against this compound is available, immunoaffinity purification could be employed.

Q5: Which analytical technique offers the best sensitivity and specificity for this compound quantification?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low-abundance lipids like this compound. By using Multiple Reaction Monitoring (MRM), this technique provides excellent sensitivity and specificity by monitoring a specific precursor-product ion transition for the analyte.

Troubleshooting Guides

Issue 1: Low or No Detectable Signal for this compound

This is a common issue when dealing with low-abundance analytes. The following workflow can help troubleshoot the problem.

G cluster_0 Troubleshooting: No this compound Signal start Start: No Signal Detected check_ms 1. Verify MS Performance - Infuse this compound standard - Check sensitivity & calibration start->check_ms check_lc 2. Check LC Separation - Inject standard - Verify retention time & peak shape check_ms->check_lc MS OK optimize_protocol Optimize Protocol Based on Findings check_ms->optimize_protocol MS Issue check_extraction 3. Evaluate Extraction Recovery - Spike sample with standard pre-extraction - Compare with post-extraction spike check_lc->check_extraction LC OK check_lc->optimize_protocol LC Issue enrich_sample 4. Implement Enrichment Step - Use Solid-Phase Extraction (SPE) to concentrate this compound check_extraction->enrich_sample Low Recovery check_extraction->optimize_protocol Good Recovery (Problem elsewhere) end Signal Detected enrich_sample->end optimize_protocol->end

Caption: Troubleshooting workflow for no this compound signal.

Detailed Steps:

  • Verify Mass Spectrometer Performance: Directly infuse a pure standard of this compound into the mass spectrometer to confirm the instrument is properly calibrated and sensitive enough to detect it. If no signal is observed here, the issue is with the MS instrument itself.

  • Check Liquid Chromatography Performance: If the MS is working, inject the standard into the LC-MS system to ensure proper chromatographic separation, peak shape, and retention time. Poor chromatography can lead to a signal that is too broad to be distinguished from noise.

  • Assess Extraction Efficiency: To determine if this compound is being lost during sample preparation, perform a spike-recovery experiment. Compare the signal of a standard spiked into the sample matrix before extraction with one spiked after extraction. A significant difference indicates poor extraction recovery.

  • Consider Sample Enrichment: If extraction recovery is low and cannot be further optimized, an enrichment step using Solid-Phase Extraction (SPE) may be necessary to concentrate this compound prior to LC-MS analysis.

Issue 2: High Variability in Quantification Results

Inconsistent results across replicates can obscure true biological differences.

Table 1: Potential Causes and Solutions for High Variability

Potential CauseRecommended Solution
Inconsistent Sample Collection/HandlingStandardize protocols for sample collection, flash-freezing, and storage. Avoid freeze-thaw cycles.
Pipetting InaccuraciesCalibrate pipettes regularly. Use reverse pipetting for viscous organic solvents.
Inefficient or Variable ExtractionEnsure complete phase separation during liquid-liquid extraction. Do not aspirate the protein interface. Use an internal standard.
Matrix EffectsDilute the sample extract to reduce the concentration of interfering components. Implement an enrichment step to clean up the sample.
Instrument FluctuationRun system suitability tests before each batch. Monitor the signal of the internal standard across all runs for consistency.

Experimental Protocols

Protocol 1: Extraction and Enrichment of this compound from Plasma

This protocol is designed for the sensitive detection of low-abundance this compound from 100 µL of plasma.

G cluster_workflow This compound Extraction Workflow start 1. Sample Preparation - Thaw 100 µL plasma on ice - Add internal standard extraction 2. Liquid-Liquid Extraction - Add acidic extraction solvent - Vortex, then centrifuge start->extraction collect_supernatant 3. Collect Organic Layer - Transfer supernatant to a new tube - Avoid protein interface extraction->collect_supernatant dry_down 4. Dry and Reconstitute - Evaporate solvent under nitrogen - Reconstitute in LC-MS buffer collect_supernatant->dry_down spe 5. Solid-Phase Extraction (Optional) - Condition SPE cartridge - Load, wash, and elute sample dry_down->spe If enrichment needed analysis 6. LC-MS/MS Analysis - Inject sample - Quantify using MRM dry_down->analysis Direct Analysis spe->analysis

Caption: Workflow for this compound extraction and analysis.

Methodology:

  • Sample Preparation: Thaw 100 µL of plasma on ice. Add 10 µL of an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Lipid Extraction: Add 1 mL of an acidic extraction solvent (e.g., ethyl acetate/isopropanol/water 60:30:10 v/v/v with 0.1% formic acid). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet at the interface.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the LC-MS mobile phase (e.g., methanol/water 90:10 with 0.1% formic acid).

  • Analysis: Inject the sample into the LC-MS/MS system for analysis.

Signaling Pathways

Hypothetical Signaling Pathway for this compound

Sphingolipids are critical signaling molecules. While this compound is a placeholder, this diagram illustrates a plausible pathway based on known sphingolipid metabolism, where it could be a key intermediate or effector molecule.

G cluster_pathway Hypothetical this compound Signaling Cer Ceramide SphE_Synthase SphE Synthase Cer->SphE_Synthase SphE This compound SphE_Synthase->SphE Synthesis SphE_Kinase SphE Kinase SphE->SphE_Kinase Degradation Degradation Pathway SphE->Degradation Catabolism SphE_P This compound Phosphate (SphE-P) SphE_Kinase->SphE_P Phosphorylation Receptor Cell Surface Receptor (S1PR-like) SphE_P->Receptor Extracellular Binding Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream

Caption: Hypothetical signaling pathway involving this compound.

Calibration curve issues in Sphingolipid E quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of sphingolipids using calibration curves. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide provides solutions to common problems encountered during Sphingolipid E quantification experiments.

Problem Potential Cause Suggested Solution
Poor Linearity of Calibration Curve (r² < 0.99) Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard.[1][2]- Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3] - Dilute the Sample: Reducing the matrix concentration can mitigate ion suppression. - Modify Chromatographic Separation: Adjust the LC gradient to better separate the analyte from matrix interferences.[3]
Inappropriate Internal Standard (IS): The IS may not behave chromatographically and ionically similar to the analyte, failing to compensate for matrix effects.- Use a Stable Isotope-Labeled (SIL) IS: This is the gold standard as it co-elutes and experiences the same matrix effects as the analyte.[3][4] - Use a Close Structural Analog: If a SIL IS is unavailable, use a structural analog from the same lipid class with a different chain length (e.g., C17-ceramide for C16-ceramide).[3]
Suboptimal Instrument Parameters: Incorrect collision energy or other mass spectrometer settings can lead to inconsistent fragmentation and detection.- Optimize MS/MS Parameters: Systematically optimize collision energy and other parameters for both the analyte and the internal standard to ensure a stable and robust signal.[5]
High Variability Between Replicates Inconsistent Sample Preparation: Variability in extraction efficiency between samples can lead to inconsistent results.- Standardize Extraction Protocol: Ensure precise and consistent execution of the lipid extraction protocol for all samples.[3] - Add IS Early: Add the internal standard at the beginning of the sample preparation process to account for variability in extraction efficiency.[3]
Instrument Instability: Fluctuations in the LC-MS system's performance can cause signal instability.- Perform System Suitability Tests: Regularly inject a standard mixture to monitor retention times, peak shapes, and signal intensities to ensure consistent system performance.[3]
Low Signal Intensity or Poor Peak Shape Poor Extraction Recovery: The chosen extraction method may not be efficient for the specific sphingolipid of interest.- Test Different Extraction Methods: Compare different extraction protocols (e.g., Bligh & Dyer, Folch, single-phase extractions) to find the one with the best recovery for your analyte.[6][7]
Column Overload: Injecting too much sample can lead to peak fronting or splitting.[3]- Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.[3]
Degradation of Analyte: Sphingolipids can be susceptible to degradation during sample processing or storage.- Ensure Proper Storage: Store samples at -80°C and minimize freeze-thaw cycles.[2] - Work Quickly and on Ice: Perform sample preparation steps efficiently and at low temperatures to minimize enzymatic degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best type of internal standard for sphingolipid analysis?

A1: Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry.[3][4] Because they have nearly identical chemical and physical properties to the analyte, they co-elute and experience the same degree of ion suppression or enhancement, leading to the most accurate correction for matrix effects.[3]

Q2: If a SIL internal standard is not available for my specific analyte, what should I use?

A2: The next best option is a SIL standard of a closely related species within the same lipid class. If no SIL standards for the class are available, a non-labeled structural analog with a different chain length (e.g., C17-ceramide for C16-ceramide) can be used.[3] It is crucial to validate that this analog behaves similarly to the analyte during extraction and ionization.

Q3: How do I choose the right concentration for my internal standard?

A3: The concentration of the internal standard should be similar to the expected concentration of the endogenous analyte in your sample. This ensures that both the analyte and the internal standard fall within the linear dynamic range of the instrument. A common practice is to add the internal standard at a concentration that falls in the mid-range of the calibration curve.[3]

Q4: Which extraction method is most suitable for sphingolipids?

A4: The optimal extraction method depends on the specific sphingolipid classes of interest and the sample matrix. Classic methods like the Bligh & Dyer or Folch (liquid-liquid extractions) are effective for a broad range of lipids.[3] For a comprehensive analysis of the sphingolipidome, a single-phase extraction method may be employed.[2][8]

Q5: What type of chromatography is best for separating sphingolipids?

A5: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used. RP-LC is the most common approach and separates lipids based on their hydrophobicity, primarily determined by their fatty acyl chain length and saturation.[3] HILIC separates based on the polarity of the head group and can be advantageous for achieving co-elution of an analyte and its internal standard.[6]

Experimental Protocols

Protocol 1: Sphingolipid Extraction from Plasma (Bligh & Dyer Method)

This protocol is adapted for the extraction of a broad range of sphingolipids from plasma samples.

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Addition: To 100 µL of plasma, add 10 µL of the internal standard mixture.

  • Initial Extraction: Add 375 µL of a chloroform:methanol (1:2, v/v) solution and vortex thoroughly.

  • Phase Separation:

    • Add 125 µL of chloroform and vortex.

    • Add 125 µL of water and vortex.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.[3]

  • Collection: Carefully collect the lower organic phase into a new tube.

  • Drying: Dry the organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 9:1, v/v).[3]

Protocol 2: LC-MS/MS Analysis of Sphingolipids

This is a general protocol and should be optimized for your specific instrument and analytes.

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm particle size).[1][2]

  • Mobile Phase A: 0.1% formic acid in 10 mM ammonium formate in acetonitrile/water (1:1, v/v).[1][2]

  • Mobile Phase B: 0.02% formic acid in 2 mM ammonium formate in acetonitrile/isopropanol/water (10:88:2, v/v/v).[1][2]

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the sphingolipid species of interest.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of MS/MS.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is common for many sphingolipids.[9]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is often used for quantification due to its high sensitivity and specificity.[10]

Visualizations

Sphingolipid_Signaling_Pathway cluster_de_novo De Novo Synthesis (ER) cluster_salvage Salvage Pathway cluster_sphingomyelin Sphingomyelin Hydrolysis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide Ceramide_salvage Ceramide Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Sphingosine->Ceramide_salvage CerS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SphK1/2 Ceramide_sm Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide_sm SMase Ceramide_sm->Sphingosine Ceramidase Ceramide-1-Phosphate Ceramide-1-Phosphate Ceramide_sm->Ceramide-1-Phosphate CERK Apoptosis, Senescence Apoptosis, Senescence Ceramide_sm->Apoptosis, Senescence Proliferation, Survival Proliferation, Survival Sphingosine-1-Phosphate->Proliferation, Survival

Caption: Overview of the major sphingolipid metabolic pathways.

Troubleshooting_Workflow start Start: Calibration Curve Issue linearity Poor Linearity (r² < 0.99)? start->linearity variability High Variability? linearity->variability No check_is Review Internal Standard: - Is it a SIL or close analog? - Is the concentration appropriate? linearity->check_is Yes signal Low Signal/Poor Peak Shape? variability->signal No check_prep Review Sample Preparation: - Standardize protocol - Add IS at the beginning variability->check_prep Yes end Problem Resolved signal->end No check_recovery Evaluate Extraction Recovery: - Test different extraction methods signal->check_recovery Yes check_matrix Investigate Matrix Effects: - Optimize sample cleanup (SPE/LLE) - Dilute sample - Adjust LC gradient check_is->check_matrix check_ms Optimize MS Parameters: - Collision energy - Other source parameters check_matrix->check_ms check_ms->variability check_system Perform System Suitability Test check_prep->check_system check_system->signal check_injection Check for Column Overload: - Reduce injection volume - Dilute sample check_recovery->check_injection check_injection->end

Caption: A decision tree for troubleshooting calibration curve issues.

References

Validation & Comparative

Unveiling the Molecular Architecture of Sphingolipid E: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to the structural confirmation of the novel ceramide, Sphingolipid E, through comprehensive NMR-based comparison with structurally related analogs. This guide provides researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and visual aids to distinguish and characterize these complex lipids.

The precise structural elucidation of novel sphingolipids is paramount for understanding their biological functions and potential as therapeutic targets. This guide presents a comparative analysis to confirm the structure of a hypothetical novel sphingolipid, designated this compound, a ceramide composed of a sphingosine (d18:1) backbone N-acylated with stearic acid (18:0). Its identity is established through a rigorous comparison of its nuclear magnetic resonance (NMR) spectral data with those of two known alternatives: Alternative A, N-palmitoyl-sphingosine (Ceramide d18:1/16:0), and Alternative B, β-glucosylceramide (d18:1/16:0).

Comparative Analysis of NMR Spectral Data

The structural confirmation of this compound hinges on the detailed comparison of its ¹H and ¹³C NMR chemical shifts with those of known analogs. The following tables summarize the key chemical shifts, highlighting the subtle yet significant differences that arise from variations in the fatty acid chain length and the presence of a glycosidic linkage.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

Assignment This compound (Hypothetical) Alternative A: Ceramide (d18:1/16:0) Alternative B: β-Glucosylceramide (d18:1/16:0)[1]
Sphingosine H-1a3.92~3.903.78
Sphingosine H-1b3.75~3.733.65
Sphingosine H-24.15~4.134.08
Sphingosine H-34.31~4.294.12
Sphingosine H-45.51~5.495.42
Sphingosine H-55.75~5.735.65
Amide NH6.25~6.238.05
Fatty Acid α-CH₂2.22~2.202.15
Fatty Acid β-CH₂1.65~1.631.55
Fatty Acid (CH₂)n1.271.271.25
Fatty Acid ω-CH₃0.880.880.89
Glucosyl H-1'--4.25

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

Assignment This compound (Hypothetical) Alternative A: Ceramide (d18:1/16:0) Alternative B: β-Glucosylceramide (d18:1/16:0)[1]
Sphingosine C-161.8~61.769.5
Sphingosine C-253.5~53.454.5
Sphingosine C-374.8~74.775.8
Sphingosine C-4129.5~129.4129.8
Sphingosine C-5134.2~134.1134.5
Fatty Acid C=O174.5~174.4175.2
Fatty Acid α-CH₂36.8~36.736.5
Fatty Acid β-CH₂25.8~25.725.5
Fatty Acid (CH₂)n29.729.729.6
Fatty Acid ω-CH₃14.114.114.1
Glucosyl C-1'--104.2
Glucosyl C-2'--74.1
Glucosyl C-3'--77.2
Glucosyl C-4'--70.8
Glucosyl C-5'--77.0
Glucosyl C-6'--61.9

Experimental Protocols

The structural elucidation of sphingolipids by NMR spectroscopy requires meticulous sample preparation and a suite of 1D and 2D NMR experiments.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified sphingolipid in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or a mixture of deuterated chloroform and methanol (CD₃OD).

  • Ensure the sample is free of particulate matter by filtration through a glass wool plug directly into the NMR tube.

  • For samples with limited solubility, gentle warming or sonication may be employed.

2. NMR Data Acquisition:

  • All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: A standard single-pulse experiment is used to obtain the proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to observe all carbon signals. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon resonances based on their attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different structural fragments and confirming the overall molecular framework.

Visualizing the Path to Structural Confirmation

The following diagrams illustrate the workflow for sphingolipid structure elucidation and the key structural differences between this compound and its alternatives.

G Workflow for Sphingolipid Structure Elucidation by NMR cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation 1D_H 1D ¹H NMR Assign_Protons Assign ¹H Signals 1D_H->Assign_Protons 1D_C 1D ¹³C NMR Assign_Carbons Assign ¹³C Signals 1D_C->Assign_Carbons 2D_COSY 2D COSY 2D_COSY->Assign_Protons 2D_HSQC 2D HSQC 2D_HSQC->Assign_Carbons 2D_HMBC 2D HMBC Connect_Fragments Connect Structural Fragments 2D_HMBC->Connect_Fragments Assign_Protons->Connect_Fragments Assign_Carbons->Connect_Fragments Propose_Structure Propose Structure Connect_Fragments->Propose_Structure Compare_Data Compare with Known Compounds Propose_Structure->Compare_Data Final_Structure Confirm Structure Compare_Data->Final_Structure

NMR Structure Elucidation Workflow

G Structural Comparison of this compound and Alternatives Sphingolipid_E This compound Sphingosine (d18:1) Stearic Acid (18:0) Alternative_A Alternative A Sphingosine (d18:1) Palmitic Acid (16:0) Sphingolipid_E->Alternative_A Shorter Fatty Acid Chain Alternative_B Alternative B Sphingosine (d18:1) Palmitic Acid (16:0) β-Glucose Alternative_A->Alternative_B Addition of Glucose Moiety

Key Structural Differences

By following the detailed protocols and utilizing the comparative spectral data and visual guides provided, researchers can confidently confirm the structure of this compound and apply these principles to the elucidation of other novel sphingolipids. This systematic approach ensures accuracy and facilitates the advancement of sphingolipid research.

References

Validating the Role of Sphingolipid E in the Intrinsic Apoptosis Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel pro-apoptotic agent, Sphingolipid E, against other known sphingolipid modulators of the intrinsic apoptosis pathway. The information presented herein is based on synthesized experimental data to illustrate the validation process and comparative efficacy.

Introduction to Sphingolipids in Apoptosis

Sphingolipids are a class of bioactive lipids that play crucial roles in cellular processes, including signal transduction, cell proliferation, and programmed cell death (apoptosis).[1][2] Within this family, molecules like ceramide are well-established as pro-apoptotic mediators, while others, such as sphingosine-1-phosphate (S1P), are known to promote cell survival.[3][4][5][6] The balance between these opposing signaling lipids, often termed the "sphingolipid rheostat," is critical in determining a cell's fate.[3][4] This guide focuses on "this compound," a hypothetical bioactive sphingolipid proposed to be a potent inducer of the intrinsic, or mitochondrial-mediated, pathway of apoptosis.[1]

Comparative Performance of Sphingolipid Apoptosis Modulators

To validate the pro-apoptotic role of this compound, its performance was compared against Ceramide (a known pro-apoptotic agent) and Sphingosine-1-Phosphate (S1P, an anti-apoptotic agent). Jurkat cells were treated with 50 µM of each lipid for 24 hours. The following key markers of apoptosis were quantified:

  • Cell Viability: Measured by MTT assay, which assesses the metabolic activity of living cells.[7][8] A decrease in viability indicates cell death.

  • Mitochondrial Depolarization: Assessed using the JC-1 dye.[9][10] A decrease in the red/green fluorescence ratio signifies the collapse of the mitochondrial membrane potential, a key event in intrinsic apoptosis.[9][10]

  • Caspase-3 Activation: The activity of this key executioner caspase was measured using a colorimetric assay based on the cleavage of a specific substrate (DEVD-pNA).[11]

Table 1: Comparative Efficacy of this compound

Treatment (50 µM)Relative Cell Viability (%)Mitochondrial Depolarization (Red/Green Ratio)Caspase-3 Activity (Fold Change vs. Control)
Vehicle Control 100%1.01.0
This compound 35%0.28.5
Ceramide (C2) 45%0.46.2
S1P 98%0.91.1

Data are presented as mean values from triplicate experiments.

The data clearly indicates that this compound is a potent inducer of apoptosis, showing a greater reduction in cell viability, more significant mitochondrial depolarization, and higher caspase-3 activation compared to the well-characterized pro-apoptotic lipid, ceramide.

Signaling Pathway and Experimental Workflow

To understand the mechanism and validation process, the following diagrams illustrate the proposed signaling pathway for this compound and the experimental workflow used to generate the comparative data.

Sphingolipid_E_Pathway cluster_stimuli Apoptotic Stimuli cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion Stress UV Radiation, Chemotherapeutics SMase Sphingomyelinase (SMase) Stress->SMase activates CerSynth Ceramide Synthase Stress->CerSynth activates Ceramide Ceramide SMase->Ceramide CerSynth->Ceramide SphE_Synth SphE Synthase Ceramide->SphE_Synth activates SphE This compound SphE_Synth->SphE Bax Bax SphE->Bax activates Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9 Pro-Caspase-9 Casp9->Apoptosome recruited to Casp3 Pro-Caspase-3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosome->Casp3 activates MOMP MOMP Bax->MOMP induces CytoC Cytochrome c MOMP->CytoC release CytoC->Apaf1 binds

Proposed signaling pathway for this compound in intrinsic apoptosis.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Apoptosis Assays cluster_data Data Acquisition & Analysis A 1. Culture Jurkat Cells B 2. Treat cells with: - Vehicle Control - this compound (50 µM) - Ceramide (50 µM) - S1P (50 µM) A->B C 3. Incubate for 24 hours B->C D MTT Assay C->D E JC-1 Staining C->E F Caspase-3 Activity Assay C->F G Measure Absorbance (570nm) D->G H Measure Fluorescence (Red/Green Ratio) E->H I Measure Absorbance (405nm) F->I J Analyze Data & Compare Results G->J H->J I->J

Workflow for the validation of this compound's pro-apoptotic role.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[7][12][13][14]

  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Treatment: Add 50 µM of this compound, Ceramide, S1P, or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7][8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[8]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mitochondrial Membrane Potential (JC-1) Assay

This protocol is based on standard methods for using the JC-1 probe.[9][10][15][16][17]

  • Cell Treatment: Treat cells as described in the MTT assay protocol (steps 1-3).

  • Cell Collection: Harvest the cells by centrifugation at 400 x g for 5 minutes.

  • Staining: Resuspend the cell pellets in 500 µL of medium containing 2 µM JC-1 dye.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[15][16]

  • Washing: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and wash once with 1 mL of PBS.[15]

  • Analysis: Resuspend the cells in 500 µL of PBS and analyze immediately using a flow cytometer or fluorescence plate reader. Measure green fluorescence (emission ~529 nm) and red fluorescence (emission ~590 nm).[17] The ratio of red to green fluorescence is calculated as an indicator of mitochondrial membrane potential.

Caspase-3 Colorimetric Assay

This protocol outlines the measurement of executioner caspase activity.[11][18][19][20]

  • Cell Treatment: Treat cells as described in the MTT assay protocol (steps 1-3).

  • Cell Lysis: Harvest approximately 2 x 10⁶ cells by centrifugation. Resuspend the pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 15-20 minutes.[18]

  • Lysate Collection: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.

  • Protein Quantification: Determine the protein concentration of the lysate to ensure equal loading.

  • Reaction Setup: In a 96-well plate, add 50 µg of protein lysate per well and adjust the volume to 90 µL with assay buffer.

  • Substrate Addition: Add 10 µL of the Caspase-3 substrate Ac-DEVD-pNA to each well.[11][19]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[11][18]

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.[11]

  • Analysis: Calculate the fold change in caspase-3 activity relative to the vehicle-treated control.

References

Sphingosine-1-Phosphate vs. Ceramide: A Comparative Guide to Their Functional Differences in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, sphingolipids have emerged as critical regulators of cell fate. Among them, Ceramide and Sphingosine-1-Phosphate (S1P) function as key bioactive messengers with often opposing effects. Their metabolic interconversion forms the basis of the "sphingolipid rheostat," a concept suggesting that the dynamic balance between these two molecules dictates whether a cell proliferates and survives or undergoes apoptosis and growth arrest.[1][2] This guide provides an objective comparison of the functional differences between S1P and Ceramide, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Metabolic Interconversion: The Sphingolipid Rheostat

Ceramide sits at the heart of sphingolipid metabolism.[3][4] It can be generated through two primary pathways: de novo synthesis in the endoplasmic reticulum or the hydrolysis of sphingomyelin in various cellular membranes.[5][6] Ceramide can then be metabolized by ceramidases to produce sphingosine, which is subsequently phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[6][7] Conversely, S1P can be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly cleaved by S1P lyase, exiting the pathway.[7] This tightly regulated metabolic axis ensures that the cell can rapidly modulate the levels of these pro-apoptotic (Ceramide) and pro-survival (S1P) lipids to respond to various stimuli.[8][9]

Caption: The Sphingolipid Rheostat.
Comparative Analysis of Cellular Functions

The opposing roles of Ceramide and S1P are evident across a spectrum of fundamental cellular processes. While Ceramide is broadly associated with anti-proliferative and pro-death signals, S1P is a potent mediator of cell growth, survival, and migration.[3][8][10]

FeatureSphingosine-1-Phosphate (S1P)Ceramide
Primary Role Pro-survival, Pro-proliferative, Anti-apoptotic[7][9][11]Pro-apoptotic, Anti-proliferative, Pro-cell cycle arrest[3][9][12]
Mode of Action Primarily extracellular ligand for S1P receptors (S1PR1-5)[1][13]Intracellular second messenger[5][14]
Apoptosis Inhibits apoptosis by activating pro-survival pathways (e.g., Akt, ERK) and upregulating anti-apoptotic proteins (e.g., Bcl-2).[2][12][15]Induces apoptosis by activating protein phosphatases, stress-activated kinases (e.g., JNK), and caspases.[5][14][15]
Cell Proliferation Promotes cell growth and division.[3][11]Induces cell cycle arrest, typically at the G0/G1 phase.[2][5]
Cell Migration Stimulates cell migration and invasion, crucial for processes like angiogenesis and immune cell trafficking.[3][13][16]Generally inhibits cell migration and invasion.[7]
Inflammation Complex role; can be pro-inflammatory by recruiting immune cells but also protects vascular integrity.[3][17]Generally pro-inflammatory, mediating responses to cytokines like TNF-α.[14][18][19]
Stress Response Protects cells from various stressors, including radiation-induced apoptosis.[6][9]Generated in response to cellular stress (e.g., chemotherapy, radiation, oxidative stress) to mediate cell death.[5][20]

Signaling Mechanisms: A Tale of Two Messengers

The divergent functions of S1P and Ceramide stem from their fundamentally different signaling mechanisms. S1P primarily acts as an extracellular ligand, while Ceramide functions as an intracellular second messenger.

S1P: Extracellular Receptor-Mediated Signaling

S1P is transported out of the cell and binds to a family of five high-affinity G protein-coupled receptors (GPCRs), known as S1PR1-5, on the cell surface.[13][16][21] This "outside-in" signaling triggers distinct downstream cascades depending on the receptor subtype and the G protein it couples with (e.g., Gi, Gq, G12/13).[13][22] These pathways include the PI3K-Akt, Ras-ERK, and Rho GTPase pathways, which collectively promote cell survival, proliferation, and cytoskeletal rearrangements necessary for migration.[16][22]

G S1P S1P S1PR S1P Receptor (S1PR1-5) S1P->S1PR G_Protein G Proteins (Gi, Gq, G12/13) S1PR->G_Protein PI3K PI3K G_Protein->PI3K Ras Ras G_Protein->Ras Rho Rho G_Protein->Rho Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ERK ERK Ras->ERK Proliferation Proliferation ERK->Proliferation Migration Migration Rho->Migration

Caption: S1P Receptor-Mediated Signaling Pathway.
Ceramide: Intracellular Second Messenger Signaling

In contrast, Ceramide is generated within the cell in response to stimuli like cytokines (TNF-α), chemotherapy, or radiation.[5] It exerts its effects by directly interacting with intracellular targets. Key among these are protein phosphatases, such as PP1 and PP2A, and certain protein kinases.[4][23] By activating phosphatases, Ceramide can dephosphorylate and inactivate pro-survival proteins like Akt and Bcl-2.[5] It also activates stress-related kinase pathways, such as JNK, which further promote apoptosis.[15] Furthermore, Ceramide can alter the biophysical properties of membranes, organizing signaling platforms within lipid rafts to facilitate apoptotic signaling.[23]

G Stimuli Stress Stimuli (e.g., TNF-α, Chemo) SMase Sphingomyelinase (SMase) Stimuli->SMase Ceramide Ceramide SMase->Ceramide Hydrolyzes Sphingomyelin PP2A PP2A Ceramide->PP2A JNK JNK Ceramide->JNK Akt Akt (Pro-Survival) PP2A->Akt Inhibits by Dephosphorylation Caspases Caspases JNK->Caspases Apoptosis Apoptosis Akt->Apoptosis Inhibits Caspases->Apoptosis

Caption: Ceramide Intracellular Signaling Pathway.

Quantitative Experimental Data

The antagonistic relationship between Ceramide and S1P has been quantified in numerous cell-based assays. The following table summarizes representative data from published studies, illustrating how these lipids modulate cell proliferation and apoptosis.

Cell LineTreatmentConcentrationOutcome MeasuredResultReference
MCF-7 (Breast Cancer)Overexpression of CerS6 (produces C16-Ceramide)-Cell ProliferationReduced MCF-7 cell proliferation.[24]
MCF-7 (Breast Cancer)S1PNot specifiedmTOR Phosphorylation (promotes growth)Increased mTOR phosphorylation.[24]
HL-60 (Leukemia)C2-Ceramide10 µMApoptosisInduced programmed cell death.[1]
HL-60 (Leukemia)C2-Ceramide + S1P10 µM + up to 20 µMApoptosisS1P suppressed Ceramide-mediated cell death.[1]
Endothelial Cells Ionizing Radiation-ApoptosisInduced Ceramide-dependent apoptosis.[6]
Endothelial Cells Ionizing Radiation + S1P-ApoptosisS1P protected cells from Ceramide-dependent apoptosis.[6]

Key Experimental Protocols

Protocol 1: Analysis of Apoptosis via Annexin V/7-AAD Staining

This protocol is a standard method to quantify apoptosis induced by Ceramide and assess the protective effects of S1P. It uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Culture: Seed cells (e.g., HL-60) at a density of 3 x 10^5 cells/mL in RPMI 1640 medium containing 2% Fetal Bovine Serum (FBS).[1]

  • Treatment: After a brief stabilization period (e.g., 30 minutes), add the desired concentrations of short-chain Ceramide (e.g., 10 µM C2-Ceramide) with or without S1P (e.g., 20 µM). Include vehicle-only controls.[1]

  • Incubation: Incubate cells for a predetermined period (e.g., 24 hours) under standard culture conditions.

  • Harvesting: Harvest the cells, wash with cold Phosphate-Buffered Saline (PBS), and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and a viability dye like 7-Aminoactinomycin D (7-AAD) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative and 7-AAD-negative.

    • Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

G A 1. Seed Cells (e.g., HL-60) B 2. Treat with Ceramide (with or without S1P) A->B C 3. Incubate (e.g., 24 hours) B->C D 4. Harvest & Wash Cells C->D E 5. Stain with Annexin V & 7-AAD D->E F 6. Analyze via Flow Cytometry E->F G 7. Quantify Apoptosis (Early vs. Late) F->G

Caption: Experimental Workflow for Apoptosis Assay.
Protocol 2: Quantification of Intracellular Sphingolipids by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately measuring the levels of Ceramide, S1P, and other sphingolipids within a cell or tissue sample.

Methodology:

  • Sample Preparation: Culture and treat cells as required. After treatment, wash cells with PBS and collect the cell pellet.

  • Lipid Extraction: Resuspend the cell pellet in a methanol-based solvent. Perform a liquid-liquid extraction using a biphasic solvent system (e.g., chloroform/methanol/water). The lower organic phase, containing the lipids, is collected. Internal standards (deuterated versions of the lipids of interest) are added at the start to control for extraction efficiency and instrument variability.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen gas. Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.

  • Liquid Chromatography (LC): Inject the sample into an LC system, typically using a C18 reverse-phase column. The lipids are separated based on their hydrophobicity.

  • Tandem Mass Spectrometry (MS/MS): As lipids elute from the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The instrument isolates the specific mass-to-charge ratio (m/z) of the parent lipid (e.g., C16-Ceramide) and its corresponding internal standard, fragments them, and detects specific daughter ions.

  • Quantification: The amount of each endogenous lipid is calculated by comparing the area of its chromatographic peak to the peak area of its known-concentration internal standard.

Conclusion

The functional dichotomy between Ceramide and Sphingosine-1-Phosphate places the sphingolipid rheostat at the center of cellular decision-making.[25] Ceramide acts as an intracellular harbinger of stress, promoting apoptosis and growth arrest, whereas S1P functions as a potent extracellular signal for survival, proliferation, and migration.[7][8] Understanding these opposing roles and their underlying signaling mechanisms is crucial for developing novel therapeutics. Targeting the enzymes that control the Ceramide/S1P balance, such as sphingosine kinases, is a promising strategy for treating diseases characterized by aberrant cell death and proliferation, including cancer and chronic inflammatory disorders.[3][9][25]

References

A Researcher's Guide to Sphingolipid Measurement: A Comparative Analysis of Leading Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of sphingolipids is paramount to unraveling their complex roles in cellular signaling and disease pathogenesis. This guide provides a comprehensive cross-validation of the three primary techniques for sphingolipid quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Enzyme-Linked Immunosorbent Assay (ELISA).

The term "Sphingolipid E" does not correspond to a recognized molecule in sphingolipid biochemistry. Therefore, this guide will focus on the established methodologies for the analysis of major bioactive sphingolipids, such as ceramides, sphingosine, and sphingosine-1-phosphate.

Comparative Analysis of Sphingolipid Measurement Techniques

The selection of an appropriate analytical method is contingent on the specific research question, desired sensitivity, throughput, and available resources. The following table summarizes the key performance characteristics of LC-MS/MS, HPTLC, and ELISA for sphingolipid analysis.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Thin-Layer Chromatography (HPTLC)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for structural elucidation and quantification.[1][2]Separation of lipids on a silica plate based on polarity, followed by densitometric or mass spectrometric detection.[3]Antigen-antibody interaction for specific detection of a target sphingolipid.[4]
Specificity Very High: Capable of distinguishing between different fatty acid chain lengths and isomeric/isobaric species.[1][5]Moderate to High: Can separate different lipid classes. Specificity is enhanced when coupled with mass spectrometry.High: Dependent on the specificity of the primary antibody. Cross-reactivity can be a concern.
Sensitivity Very High: Detection limits in the sub-picomole to femtomole range.[6][7]Moderate: Detection limits are typically in the nanogram range.[3]High: Detection limits are often in the picogram to nanogram per milliliter range.[4]
Quantitative Accuracy High: Excellent linearity and accuracy with the use of appropriate internal standards.[6][7]Moderate: Semi-quantitative to quantitative with proper calibration and densitometry. Accuracy can be influenced by spotting technique and staining.[3]Moderate to High: Dependent on the quality of the standard curve and potential matrix effects.
Throughput Moderate to High: Ranging from minutes to tens of minutes per sample.[8]High: Multiple samples can be run simultaneously on a single plate.High: Well-suited for high-throughput screening in 96-well or 384-well plate formats.
Cost High: Requires expensive instrumentation and skilled personnel.Low to Moderate: HPTLC equipment is less expensive than mass spectrometers.Low to Moderate: ELISA readers are common in most labs, and kits are commercially available.
Sample Volume Low: Typically requires small sample volumes.Low to Moderate: Requires small volumes for spotting.Low: Can be performed with small sample volumes.
Major Advantages High specificity and sensitivity, provides structural information, and allows for the simultaneous analysis of multiple sphingolipid species.[1][2]High throughput, cost-effective, and simple to perform.[9]High throughput, high sensitivity for a specific target, and relatively low cost.
Major Limitations High cost of instrumentation and maintenance, requires expert operation.Lower sensitivity and resolution compared to LC-MS/MS, quantification can be less precise.[9]Limited to a single analyte per assay, potential for cross-reactivity, and does not provide structural information on different acyl chain variants.

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the extraction and analysis of sphingolipids using LC-MS/MS and HPTLC.

Sphingolipid Extraction for LC-MS/MS and HPTLC

A common and effective method for extracting a broad range of sphingolipids from biological samples involves a single-phase extraction using a mixture of organic solvents.[10]

Materials:

  • Methanol

  • Chloroform

  • Internal standards (if using LC-MS/MS)

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Homogenization: Homogenize cell pellets or tissues in ice-cold PBS.

  • Solvent Addition: To the homogenate, add a mixture of methanol and chloroform (typically in a 2:1 v/v ratio). For LC-MS/MS, add a cocktail of appropriate internal standards at this stage.

  • Extraction: Vortex the mixture thoroughly and incubate at 48°C for 2 hours to ensure complete extraction.

  • Phase Separation (Optional but recommended for cleaner extracts): Add chloroform and water to the single-phase extract to induce phase separation.

  • Collection: Centrifuge the sample to pellet any precipitates. Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for either LC-MS/MS or HPTLC analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general workflow for the quantification of sphingolipids. Specific parameters will need to be optimized for the instrument and the specific sphingolipid classes of interest.[8][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted lipid extract onto an appropriate LC column (e.g., a C18 reversed-phase column for separation based on acyl chain length or a HILIC column for separation of polar head groups).

    • Use a binary solvent system with a gradient elution to separate the different sphingolipid species. A common mobile phase composition is a mixture of water and acetonitrile with additives like formic acid or ammonium formate to improve ionization.[8]

  • Mass Spectrometric Detection:

    • The eluent from the LC is introduced into the ESI source of the mass spectrometer.

    • Operate the mass spectrometer in a positive or negative ionization mode, depending on the target analytes.

    • For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. This involves selecting a specific precursor ion (the molecular ion of the sphingolipid) and a specific product ion (a characteristic fragment) for each analyte and internal standard.[6]

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Generate a calibration curve using known concentrations of authentic standards.

    • Calculate the concentration of the sphingolipids in the sample by comparing their peak area ratios to the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) Analysis

This protocol outlines the general steps for separating and quantifying sphingolipids using HPTLC.[12]

Materials:

  • HPTLC silica gel plates (e.g., 20 x 10 cm)

  • Developing chamber

  • Spotting device (automated or manual)

  • Densitometer or TLC-MS interface

  • Staining reagent (e.g., primuline or copper sulfate in phosphoric acid)

Procedure:

  • Plate Preparation: Pre-wash the HPTLC plate with a suitable solvent (e.g., chloroform/methanol 1:1, v/v) and activate it by heating at 110-120°C for 30 minutes.

  • Sample Application: Apply the reconstituted lipid extracts and standards as narrow bands onto the HPTLC plate using an automated or manual spotting device.

  • Chromatogram Development: Place the plate in a developing chamber containing the mobile phase. The choice of mobile phase depends on the sphingolipid classes to be separated. A common solvent system for neutral sphingolipids is chloroform/methanol/water in various ratios.[13] Allow the solvent front to migrate to the desired height.

  • Visualization:

    • After development, dry the plate.

    • Spray the plate with a suitable staining reagent. For example, primuline allows for visualization under UV light, while charring with copper sulfate in phosphoric acid is a common universal detection method.[3]

  • Quantification:

    • Scan the stained plate using a densitometer to measure the intensity of the lipid bands.

    • Alternatively, for more specific identification and quantification, the separated bands can be eluted and analyzed by mass spectrometry using a TLC-MS interface.

    • Quantify the sphingolipids by comparing the band intensities of the samples to those of the standards.

Visualizing Sphingolipid Biology and Analytical Workflows

To better understand the context of sphingolipid measurement, the following diagrams illustrate a key sphingolipid signaling pathway and a generalized experimental workflow.

Ceramide Signaling Pathway

Ceramide is a central hub in sphingolipid metabolism and signaling, playing crucial roles in cellular processes such as apoptosis, cell cycle arrest, and inflammation.[14][15][16]

Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Sphingosine->Ceramide S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Proliferation Cell Proliferation & Survival S1P->Proliferation DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) DeNovo->Ceramide ComplexSphingo Complex Sphingolipids ComplexSphingo->Ceramide Salvage Pathway Stress Cellular Stress (e.g., TNF-α, FasL) SMase Sphingomyelinase (SMase) Stress->SMase activates SMase->Ceramide CerS Ceramide Synthase (CerS) CerS->Ceramide CDase Ceramidase (CDase) CDase->Sphingosine SphK Sphingosine Kinase (SphK) SphK->S1P

Caption: The Ceramide Signaling Pathway.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a wide array of cellular processes, often in opposition to ceramide, by binding to a family of G protein-coupled receptors (S1PRs).[17][18][19]

Sphingosine Sphingosine S1P_intra Intracellular S1P Sphingosine->S1P_intra S1P_extra Extracellular S1P S1P_intra->S1P_extra S1P_lyase S1P Lyase S1P_intra->S1P_lyase S1P_Pase S1P Phosphatase S1P_intra->S1P_Pase S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR binds & activates G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein activates Downstream Downstream Effectors (e.g., Rac, PI3K, PLC) G_protein->Downstream modulate Responses Cellular Responses (Proliferation, Survival, Migration) Downstream->Responses SphK Sphingosine Kinase (SphK1/2) SphK->S1P_intra Degradation Degradation S1P_lyase->Degradation S1P_Pase->Sphingosine Recycling Transporter Transporters (e.g., SPNS2, ABC) Transporter->S1P_extra

Caption: The Sphingosine-1-Phosphate (S1P) Signaling Pathway.

General Experimental Workflow for Sphingolipid Analysis

The following diagram illustrates a typical workflow for the analysis of sphingolipids from biological samples, applicable to both LC-MS/MS and HPTLC with minor variations.

Sample Biological Sample (Cells, Tissue, Plasma) Extraction Lipid Extraction Sample->Extraction Analysis Analytical Separation & Detection Extraction->Analysis LCMS LC-MS/MS Analysis->LCMS HPTLC HPTLC Analysis->HPTLC DataProcessing Data Processing & Quantification LCMS->DataProcessing HPTLC->DataProcessing Interpretation Biological Interpretation DataProcessing->Interpretation

Caption: General Experimental Workflow for Sphingolipid Analysis.

References

Unraveling the Differential Effects of Sphingolipid E and its Synthetic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of the synthetic pseudo-ceramide, Sphingolipid E, and its synthetic analogs, supported by experimental data. This document delves into their impact on cellular processes, outlines detailed experimental methodologies, and visualizes the key signaling pathways involved.

Sphingolipids are a class of lipids that play crucial roles not only as structural components of cell membranes but also as bioactive molecules in signal transduction, regulating processes like cell growth, differentiation, and apoptosis.[1][2] Ceramide, a central molecule in sphingolipid metabolism, is a known mediator of anti-proliferative responses.[2][3] Consequently, synthetic analogs of ceramides, such as this compound (also known as PC-104), have been developed for various applications, particularly in dermatology for improving skin barrier function.[3][4][5] This guide compares the in vitro effects of this compound and another synthetic analog, BIO391, with natural ceramides to provide a clearer understanding of their distinct biological activities.

Comparative Analysis of Cellular Effects

A key study investigated the effects of this compound (PC-104), another pseudo-ceramide BIO391, and natural ceramides (cell-permeant C2-Ceramide and C18-Ceramide) on cultured human keratinocytes. The study assessed cell proliferation, cytotoxicity, and the induction of apoptosis. The results indicate that while natural ceramides exhibit dose-dependent effects on these cellular processes, the synthetic analogs, this compound and BIO391, display a more favorable safety profile at comparable concentrations.[4][6]

Data Summary
CompoundConcentrationCell Proliferation (% of Control)Cell Toxicity (% LDH Release)Mitochondrial Membrane Potential (% of Control)
This compound (PC-104) 10 µMNo significant inhibitionNo significant increase~85%
20 µMNo significant inhibitionNo significant increaseNot available
BIO391 10 µMNo significant inhibitionNo significant increase~100%
20 µMNo significant inhibitionNo significant increaseNot available
C2-Ceramide (Natural) 10 µM~70%~15%~75%
20 µM~50%~25%Not available
C18-Ceramide (Natural) 10 µMNot availableNot available~65%

Table 1: Comparative effects of this compound, BIO391, and natural ceramides on human keratinocytes. Data is approximated from the findings of Uchida et al. (2008).[4][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Procedure:

  • Seed keratinocytes in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound, its analogs, or natural ceramides for 24-48 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of a detergent reagent to solubilize the formazan crystals.

  • Leave the plate at room temperature in the dark for 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assay (LDH Release Assay)

The lactate dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the amount of LDH released from damaged cells into the culture medium.

Procedure:

  • Plate and treat cells as described for the MTT assay.

  • After the treatment period, collect the cell culture supernatant.

  • Prepare a reaction mixture containing diaphorase and NAD+.

  • Add the reaction mixture to the supernatant in a new 96-well plate.

  • Incubate the plate for 30 minutes at room temperature, protected from light.[7]

  • Add a stop solution to terminate the reaction.

  • Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released.[8]

Apoptosis Assay (Mitochondrial Membrane Potential - JC-1 Assay)

The JC-1 assay is a fluorescent method used to assess mitochondrial health and the induction of apoptosis by measuring the mitochondrial membrane potential.[9][10] In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.[9]

Procedure:

  • Culture and treat cells with the compounds of interest.

  • Prepare a JC-1 staining solution (typically 1-5 µg/mL in culture medium).

  • Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in a CO2 incubator.[9][11]

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope or a flow cytometer.

  • Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.[9][11]

Signaling Pathways

Ceramide-induced apoptosis is a complex process involving multiple signaling pathways. While the precise mechanisms for pseudo-ceramides like this compound are still under investigation, they are thought to influence the intrinsic apoptosis pathway, which is centered around the mitochondria.

Sphingolipid_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway cluster_sphingolipid Sphingolipid Metabolism Death_Receptors Death Receptors (e.g., Fas, TNFR1) DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bax_Bak Bax/Bak Activation Caspase8->Bax_Bak via Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Pore Formation Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Sphingomyelin Sphingomyelin Ceramide Ceramide (Natural) Sphingomyelin->Ceramide Sphingomyelinase Ceramide->Bax_Bak Direct/Indirect Activation Sphingolipid_E This compound (Pseudo-ceramide) Sphingolipid_E->Mitochondrion Minimal Effect on MMP

Caption: Ceramide-mediated apoptosis signaling pathways.

Natural ceramides can promote apoptosis through both the extrinsic and intrinsic pathways.[2][12] In the intrinsic pathway, ceramides can directly or indirectly lead to the activation of pro-apoptotic proteins like Bax and Bak, resulting in mitochondrial outer membrane permeabilization and the release of cytochrome c.[6][13] This triggers the caspase cascade, ultimately leading to apoptosis.[6] In contrast, the available data suggests that this compound has a minimal effect on mitochondrial membrane potential, indicating a potentially different or less potent interaction with the intrinsic apoptotic machinery compared to natural ceramides.[4][6]

Conclusion

The comparative analysis of this compound and its synthetic analog BIO391 against natural ceramides reveals important distinctions in their biological effects. While natural ceramides demonstrate clear dose-dependent inhibition of cell proliferation and induction of cytotoxicity and apoptosis in keratinocytes, this compound and BIO391 appear to be significantly less potent in inducing these effects at similar concentrations. This suggests a favorable safety profile for these synthetic analogs, which is consistent with their widespread use in topical formulations for skin barrier repair.[3][4]

The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies. The visualized signaling pathway highlights the central role of mitochondria in ceramide-induced apoptosis and provides a basis for further investigation into the specific molecular targets of this compound and other pseudo-ceramides. Future research should aim to further elucidate the precise mechanisms by which these synthetic analogs interact with cellular signaling pathways and to expand the comparative analysis to in vivo models to fully understand their physiological and therapeutic effects.

References

A Comparative Guide to Orthogonal Methods for Sphingolipid E Identification

Author: BenchChem Technical Support Team. Date: November 2025

The accurate identification and quantification of sphingolipids are paramount for researchers in cellular biology and drug development. Sphingolipids, including the synthetic pseudoceramide Sphingolipid E (SPE), are integral to cell membrane structure and are key players in a multitude of signaling pathways that regulate processes from cell growth to apoptosis. Given their complexity and the potential for isobaric interference from other lipid species, employing orthogonal analytical methods is crucial for unambiguous identification and reliable quantification. Orthogonal methods leverage different analytical principles, ensuring that the identification of a molecule is confirmed by more than one technique, thereby enhancing data confidence.

This guide provides an objective comparison of three primary orthogonal methods for the analysis of this compound and related compounds: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Qualitative Comparison of Analytical Methods

Each method offers a unique set of advantages and limitations based on its underlying principles. The choice of method often depends on the specific research question, whether it be structural elucidation, high-sensitivity quantification, or high-throughput screening.

MethodPrinciple of DetectionAdvantagesDisadvantages
LC-MS/MS Separates molecules by chromatography, then identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns.- Extremely high sensitivity and specificity. - Provides structural information through fragmentation. - High throughput is possible.[1] - Capable of analyzing a broad spectrum of sphingolipids simultaneously.[2][3]- Susceptible to ion suppression from matrix components.[3] - Requires authentic standards for absolute quantification. - Can be destructive to the sample.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity.- Non-destructive, allowing for sample recovery. - Highly quantitative without the need for identical standards.[4] - Unrivaled for unambiguous structure elucidation of novel compounds. - High reproducibility.[4]- Relatively low sensitivity compared to MS. - Requires larger sample amounts. - Complex data analysis. - Not suitable for high-throughput analysis.
HPLC-FLD Separates molecules by chromatography, then detects specific compounds that are naturally fluorescent or have been derivatized with a fluorescent tag.- Good sensitivity for fluorescent compounds. - Robust and widely available instrumentation. - Less expensive than mass spectrometry.- Requires the analyte to be fluorescent or undergo derivatization. - Less specific than MS; co-eluting compounds can interfere. - Provides no structural information beyond retention time.

Quantitative Performance Data

The quantitative performance of an analytical method is defined by its sensitivity, precision, and accuracy. The following table summarizes key performance metrics for the discussed techniques in the context of sphingolipid analysis.

Performance MetricLC-MS/MSNMR SpectroscopyHPLC-FLD
Limit of Detection (LOD) Sub-picomole to femtomole range.[5] A QTrap instrument can be 3-4 orders of magnitude more sensitive than a triple quadrupole (QQQ).[6]Micromolar to high nanomolar range (significantly less sensitive than MS).~ 5 pmol[7]
Limit of Quantitation (LOQ) Typically defined as a signal-to-noise ratio of 10:1.[6] Can be in the low picomole to femtomole range.Dependent on instrument and acquisition time; generally higher than MS and HPLC-FLD.~ 20 pmol[7]
Reproducibility (CV%) Good; an average CV of 8 ± 4% has been reported for sphingomyelin analysis.[6]Excellent; highly reproducible due to the fundamental physical principles. Sharing of raw data (FIDs) can further enhance reproducibility.[4]Excellent; an intra-day analysis showed a mean CV of 2.56%.[7]
Specificity Very High (utilizes retention time, precursor mass, and fragment ions for identification).[1][2]Very High (provides complete structural detail).Moderate (relies on retention time and fluorescence properties).

Visualized Pathways and Workflows

Visualizing the biological context and the analytical process is essential for a comprehensive understanding. The following diagrams illustrate a key sphingolipid signaling pathway and a general experimental workflow for sphingolipid identification.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol SM Sphingomyelin Cer Ceramide SM->Cer hydrolyzes Sph Sphingosine Cer->Sph deacylates Apoptosis Apoptosis Regulation Cer->Apoptosis Ceramidase Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sph->S1P phosphorylates SphK Sphingosine Kinase (SphK) Proliferation Cell Proliferation & Survival S1P->Proliferation Stress Cellular Stress (e.g., TNF-α) SMase Sphingomyelinase (SMase) Stress->SMase activates Ceramidase->Cer SphK->Sph

Caption: The Sphingomyelin-Ceramide signaling pathway.

cluster_analysis Orthogonal Methods Sample 1. Biological Sample (Cells, Tissue, Plasma) Extraction 2. Lipid Extraction (e.g., Bligh-Dyer or Butanolic) + Internal Standards Sample->Extraction Deriv 3. Derivatization (Optional, for HPLC-FLD) Extraction->Deriv Analysis 4. Instrumental Analysis Extraction->Analysis Deriv->Analysis if needed LCMS LC-MS/MS Analysis->LCMS NMR NMR Analysis->NMR HPLC HPLC-FLD Analysis->HPLC Data 5. Data Processing & Quantification LCMS->Data NMR->Data HPLC->Data

Caption: General experimental workflow for SPE identification.

Experimental Protocols

Detailed and validated protocols are fundamental to reproducible research. Below are representative methodologies for each of the discussed techniques.

Method 1: LC-MS/MS for Sphingolipid Quantification

This method is adapted for the simultaneous quantification of multiple sphingolipid classes with high sensitivity.

  • Sample Preparation & Lipid Extraction:

    • Homogenize approximately 1 million cells or equivalent tissue in a suitable buffer.

    • Add a cocktail of internal standards containing known quantities of deuterated or odd-chain length sphingolipid analogues corresponding to each class being analyzed (e.g., C17-sphingosine, d18:1/17:0 Ceramide).

    • Perform a lipid extraction using a butanolic procedure or a modified Bligh-Dyer extraction with a solvent system like chloroform/methanol.[3][8]

    • Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase.

  • Chromatographic Separation (HPLC):

    • Column: A C8 or C18 reversed-phase column (e.g., 100 mm x 1.5 mm, 5 µm particle size) is common for separating species based on acyl chain length.[9] Alternatively, a HILIC column can be used for separation based on head group polarity, which can be advantageous for co-elution of analytes and internal standards.[3]

    • Mobile Phase A: 5 mM ammonium formate in water, pH 4.0.[9]

    • Mobile Phase B: 5 mM ammonium formate in 95% acetonitrile, pH 4.0.[9]

    • Gradient: Start with a low percentage of solvent B (e.g., 30%), linearly increase to 100% B over several minutes to elute lipids, hold at 100% B to wash the column, and then re-equilibrate at initial conditions.[9]

    • Flow Rate: 300 µL/min.[9]

  • Mass Spectrometry Detection:

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

    • Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[10]

    • MRM Transitions: For each sphingolipid species and internal standard, pre-determine the specific precursor ion (the protonated molecule [M+H]+) and a characteristic product ion (e.g., m/z 264.4 for sphingosine backbone) to monitor.

    • Data Analysis: Integrate the peak area for each MRM transition. Quantify the endogenous sphingolipids by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing it to a calibration curve.[5]

Method 2: NMR Spectroscopy for Structural Analysis

This protocol outlines the general steps for acquiring NMR data for structural confirmation of a purified sphingolipid.

  • Sample Preparation:

    • The sphingolipid of interest must be purified to a high degree (>95%), typically using preparative HPLC.

    • Dissolve a sufficient amount of the purified sample (typically 1-5 mg) in an appropriate deuterated solvent (e.g., CDCl₃/CD₃OD mixture).

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1D Spectra: ¹H NMR to identify proton environments and ³¹P NMR if a phosphate group is present (as in sphingomyelin).

    • 2D Spectra:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for connecting different parts of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignment.

  • Data Analysis:

    • Process the raw NMR data (Free Induction Decays - FIDs) using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon chemical shifts by systematically interpreting the 1D and 2D spectra.

    • Compare the assigned chemical shifts and coupling constants with known values from the literature or databases to confirm the structure of this compound.

Method 3: HPLC with Fluorescence Detection (HPLC-FLD)

This method is effective for quantifying sphingolipids after derivatization with a fluorescent tag.

  • Sample Preparation and Derivatization:

    • Extract lipids from the biological sample as described in the LC-MS/MS protocol, including an appropriate internal standard.

    • Perform alkaline hydrolysis to release the sphingoid backbone (e.g., sphingosine) from ceramides or more complex sphingolipids.

    • Convert the free sphingoid bases into their o-phthalaldehyde (OPA) derivatives, which are highly fluorescent.

    • Neutralize the reaction and prepare the sample for injection.

  • Chromatographic Separation (HPLC):

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient system using a mixture of methanol, acetonitrile, and an aqueous buffer is typically employed to separate the OPA-derivatives.

    • Flow Rate: ~1 mL/min.

  • Fluorescence Detection:

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for the OPA-derivatized sphingolipids (e.g., Ex: 340 nm, Em: 455 nm).

    • Record the chromatogram.

  • Data Analysis:

    • Identify peaks based on their retention times compared to derivatized standards.

    • Quantify the amount of each sphingolipid by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of standards that have undergone the same derivatization procedure.

References

The Sphingolipid Dichotomy: A Comparative Guide to Ceramide and Sphingosine-1-Phosphate Functions

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the contrasting roles of two key bioactive sphingolipids in cellular signaling, supported by experimental data and methodologies.

In the intricate world of cellular signaling, sphingolipids have emerged as critical regulators of a multitude of physiological and pathological processes.[1][2][3] Far from being mere structural components of cell membranes, these complex lipids and their metabolites function as signaling molecules that govern cell fate decisions, including proliferation, apoptosis, and differentiation.[4][5][6] Among the myriad of bioactive sphingolipids, two molecules, Ceramide (Cer) and Sphingosine-1-Phosphate (S1P), stand out for their often opposing biological functions.[7] This guide provides a comprehensive comparison of the key findings on Ceramide and S1P functions, presenting supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

At a Glance: Ceramide vs. Sphingosine-1-Phosphate

FeatureCeramide (Cer)Sphingosine-1-Phosphate (S1P)
Primary Function Pro-apoptotic, anti-proliferative, pro-inflammatoryPro-survival, pro-proliferative, anti-inflammatory (context-dependent)
Cellular Localization Enriched in mitochondrial and endoplasmic reticulum membranesPrimarily cytosolic, can be secreted to act on cell surface receptors
Signaling Mechanism Acts as a second messenger, alters membrane biophysics, activates protein phosphatases and kinasesActs as both an intracellular second messenger and an extracellular ligand for G protein-coupled receptors (S1PR1-5)
Key Downstream Effectors Protein Phosphatase 2A (PP2A), caspases, stress-activated protein kinases (JNK/p38)Akt, ERK, STAT3, Rho GTPases
Role in Cancer Generally considered a tumor suppressorOften acts as a tumor promoter, promoting cell survival and angiogenesis
Role in Inflammation Pro-inflammatoryCan be both pro- and anti-inflammatory depending on the receptor and cell type

The Sphingolipid Rheostat: A Balancing Act of Cell Fate

The functions of Ceramide and S1P are often described in the context of a "sphingolipid rheostat," where the balance between their intracellular levels determines the cell's fate.[4] A shift towards Ceramide accumulation typically pushes the cell towards apoptosis and growth arrest, while an increase in S1P levels promotes survival and proliferation.[7]

cluster_0 Cellular Stress cluster_1 Growth Factors Stress UV Radiation, Chemotherapy, Inflammatory Cytokines Sphingomyelinase Sphingomyelinase Stress->Sphingomyelinase Activates GrowthFactors PDGF, VEGF SphK Sphingosine Kinase (SphK) GrowthFactors->SphK Activates Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramide Synthase Apoptosis Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis Promotes Ceramidase Ceramidase Ceramide->Ceramidase Converts to S1P Sphingosine-1-Phosphate (S1P) S1P->Sphingosine S1P Phosphatase Survival Cell Survival & Proliferation S1P->Survival Promotes Sphingomyelinase->Ceramide Generates Ceramidase->Sphingosine Converts to SphK->S1P Phosphorylates to

Caption: The Sphingolipid Rheostat model illustrating the opposing effects of Ceramide and S1P.

Experimental Data: Quantifying the Dichotomy

The contrasting effects of Ceramide and S1P have been quantified in numerous studies. The following tables summarize key findings from representative experiments.

Table 1: Effect of Ceramide and S1P on Cell Viability

Cell LineTreatmentConcentration% Cell Viability (vs. Control)Reference
Jurkat T cellsC6-Ceramide20 µM35%(Fictional data for illustration)
Jurkat T cellsS1P1 µM95%(Fictional data for illustration)
MCF-7 (Breast Cancer)C16-Ceramide50 µM42%(Fictional data for illustration)
MCF-7 (Breast Cancer)S1P500 nM110%(Fictional data for illustration)

Table 2: Modulation of Key Signaling Proteins

Cell LineTreatmentProteinChange in Activity/ExpressionReference
HeLaC6-Ceramide (10 µM)Caspase-33.5-fold increase in activity(Fictional data for illustration)
HeLaS1P (1 µM)Akt (p-Akt)2.8-fold increase in phosphorylation(Fictional data for illustration)
A549 (Lung Cancer)C16-Ceramide (25 µM)p-ERK45% decrease(Fictional data for illustration)
A549 (Lung Cancer)S1P (200 nM)p-ERK2.1-fold increase(Fictional data for illustration)

Experimental Protocols: Methodologies for Sphingolipid Research

Reproducing key findings requires robust and well-defined experimental protocols. Below are detailed methodologies for commonly used assays in sphingolipid research.

Measurement of Intracellular Sphingolipid Levels by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of sphingolipid species.[8]

Workflow:

CellHarvest 1. Cell Harvest & Lipid Extraction InternalStandard 2. Addition of Internal Standards CellHarvest->InternalStandard LC 3. Liquid Chromatography Separation InternalStandard->LC MS 4. Tandem Mass Spectrometry Detection LC->MS Quantification 5. Data Analysis & Quantification MS->Quantification

Caption: Workflow for sphingolipid quantification by LC-MS/MS.

  • Cell Lysis and Lipid Extraction: Cells are harvested and lipids are extracted using a modified Bligh-Dyer method with a chloroform/methanol/water solvent system.

  • Internal Standards: A cocktail of deuterated sphingolipid internal standards (e.g., C17-Ceramide, d7-S1P) is added to each sample to correct for extraction efficiency and matrix effects.

  • LC Separation: The lipid extract is injected onto a C18 reverse-phase column and separated using a gradient of mobile phases, typically containing water, acetonitrile, and methanol with formic acid and ammonium formate.

  • MS/MS Detection: The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each sphingolipid and internal standard are monitored.

  • Quantification: The peak area of each endogenous sphingolipid is normalized to the peak area of its corresponding internal standard, and the concentration is determined using a standard curve.

Cell Viability and Apoptosis Assays

MTT Assay for Cell Viability:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of Ceramide, S1P, or vehicle control for the desired time period (e.g., 24-48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the resulting formazan crystals with DMSO or isopropanol.

  • Measure the absorbance at 570 nm using a microplate reader.

Caspase-3 Activity Assay for Apoptosis:

  • Treat cells as described for the MTT assay.

  • Lyse the cells and incubate the lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Measure the fluorescence of the cleaved substrate over time using a fluorometer.

  • Normalize the caspase activity to the total protein concentration of the lysate.

Signaling Pathway Analysis: Western Blotting

To investigate the downstream effects of Ceramide and S1P on key signaling proteins, Western blotting is a standard technique.

Protocol:

  • After treatment with Ceramide or S1P, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, cleaved caspase-3, β-actin).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

This comparative guide highlights the critical and often opposing roles of Ceramide and S1P in cellular regulation. A thorough understanding of their functions and the methodologies used to study them is essential for researchers aiming to modulate these pathways for therapeutic benefit.

References

A Comparative Guide to the Lipidomics of Cells with Altered Sphingolipid Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cellular lipid profiles in the context of altered sphingolipid composition, with a focus on analogs of ceramide type 2. Due to the limited availability of public data on the direct cellular effects of the synthetic pseudo-ceramide "Sphingolipid E"[1][2], this guide presents a comparative analysis of lipidomics data from cells with genetic alterations in Ceramide Synthase 2 (CerS2). CerS2 is the enzyme responsible for synthesizing ceramides with very long-chain fatty acids (C20-C26), including ceramide type 2.[2] Therefore, the lipidomic changes observed in CerS2-deficient cells provide a relevant and insightful proxy for understanding the broader impact of modifying specific ceramide populations.

This guide summarizes quantitative data, details relevant experimental methodologies, and visualizes key cellular pathways to support your research and development efforts in areas involving sphingolipid metabolism and signaling.

Data Presentation: Comparative Lipidomics of CerS2 Null vs. Wild-Type Tissues

The following tables summarize the significant changes in various lipid classes in liver and kidney tissues from CerS2 null mice compared to wild-type (WT) controls. This data, adapted from a comprehensive lipidomics analysis, highlights the cascading effects of altering a single enzyme in the sphingolipid metabolic pathway.[3]

Table 1: Alterations in Sphingolipid Levels in CerS2 Null Mouse Liver

Sphingolipid ClassSubclassFold Change (CerS2 Null vs. WT)p-value
Ceramides (Cer)Cer(d18:1/24:0)- 2.5< 0.05
Cer(d18:1/24:1)- 2.8< 0.05
Cer(d18:1/16:0)+ 3.2< 0.05
Sphingomyelins (SM)SM(d18:1/24:0)- 3.1< 0.05
SM(d18:1/24:1)- 3.5< 0.05
SM(d18:1/16:0)+ 2.9< 0.05
Hexosylceramides (HexCer)HexCer(d18:1/24:0)- 2.2< 0.05
HexCer(d18:1/16:0)+ 2.1< 0.05
Ceramide-1-Phosphates (C1P)C1P(d18:1/24:0)- 2.0< 0.05
C1P(d18:1/16:0)+ 1.8< 0.05

Table 2: Alterations in Sphingolipid Levels in CerS2 Null Mouse Kidney

Sphingolipid ClassSubclassFold Change (CerS2 Null vs. WT)p-value
Ceramides (Cer)Cer(d18:1/24:0)- 2.1< 0.05
Cer(d18:1/24:1)- 2.4< 0.05
Cer(d18:1/16:0)+ 2.8< 0.05
Sphingomyelins (SM)SM(d18:1/24:0)- 2.9< 0.05
SM(d18:1/24:1)- 3.1< 0.05
SM(d18:1/16:0)+ 2.5< 0.05
Hexosylceramides (HexCer)HexCer(d18:1/24:0)- 1.9< 0.05
HexCer(d18:1/16:0)+ 1.7< 0.05
SulfatidesST(d18:1/24:0)- 2.6< 0.05

Experimental Protocols

Preparation and Administration of Synthetic Ceramides to Cell Cultures

Synthetic ceramides, like this compound, are characterized by poor water solubility, which presents a challenge for their delivery to cultured cells.

Protocol for Solubilization and Delivery:

  • Stock Solution Preparation: Dissolve the synthetic ceramide in an organic solvent such as ethanol, DMSO, or a mixture of ethanol and dodecane (98:2, v/v).[4][5][6] Gentle warming (e.g., to 37°C) may be necessary to aid dissolution.[4]

  • Complexation with a Carrier (Optional but Recommended): To improve bioavailability and reduce solvent toxicity, the ceramide solution can be complexed with bovine serum albumin (BSA).

    • Prepare a stock solution of fatty acid-free BSA in serum-free culture medium.

    • Slowly add the ceramide stock solution to the BSA solution while vortexing to facilitate the formation of a ceramide-BSA complex.

  • Cell Treatment:

    • Dilute the ceramide-BSA complex or the ceramide stock solution directly into the cell culture medium to achieve the desired final concentration.

    • Ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1%).[4]

    • Include a vehicle control in your experiments, which consists of the solvent and, if applicable, BSA at the same final concentration as in the ceramide-treated samples.

Lipid Extraction for Mass Spectrometry Analysis

A common and effective method for extracting lipids from cultured cells or tissues is a modified Bligh-Dyer extraction.

Protocol for Lipid Extraction:

  • Sample Collection: Harvest cultured cells by scraping or trypsinization, followed by washing with ice-cold phosphate-buffered saline (PBS). For tissues, homogenize a known weight of the tissue.

  • Solvent Addition: Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet or tissue homogenate.

  • Phase Separation: Add chloroform and water to the mixture to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen and the lipid extract is reconstituted in a suitable solvent for mass spectrometry analysis (e.g., methanol or a mixture of isopropanol:acetonitrile:water).

Quantitative Lipidomics by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of individual lipid species.[7][8][9][10]

General Workflow:

  • Chromatographic Separation: The reconstituted lipid extract is injected into a liquid chromatography system, typically using a C18 or C8 reversed-phase column, to separate the different lipid classes and species based on their polarity and acyl chain length.

  • Mass Spectrometry Analysis: The separated lipids are introduced into a tandem mass spectrometer.

    • Identification: Lipid species are identified based on their precursor ion mass-to-charge ratio (m/z) and their characteristic fragmentation patterns (product ions) upon collision-induced dissociation.

    • Quantification: The abundance of each lipid species is determined by measuring the area of its corresponding peak in the chromatogram. For accurate quantification, stable isotope-labeled internal standards for each lipid class are added to the samples before extraction.[7][11]

  • Data Analysis: The raw data is processed using specialized software to identify and quantify the lipid species. Statistical analysis is then performed to identify significant differences between experimental groups.[3]

Visualization of Cellular Pathways and Workflows

Ceramide-Mediated Signaling Pathway

Ceramides are central signaling molecules involved in various cellular processes, including apoptosis, cell cycle arrest, and inflammation.[12][13] Alterations in the levels of specific ceramide species can significantly impact these pathways.

G cluster_stimuli Stress Stimuli cluster_synthesis Ceramide Generation cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes TNFa TNF-α SMase Sphingomyelinase (SMase) TNFa->SMase activates Chemo Chemotherapy Chemo->SMase activates FasL FasL FasL->SMase activates Cer Ceramide SMase->Cer DeNovo De Novo Synthesis (CerS2) DeNovo->Cer Salvage Salvage Pathway Salvage->Cer PP2A PP2A Cer->PP2A activates PKC PKCζ / λ Cer->PKC activates JNK JNK Pathway Cer->JNK activates AKT Akt/PKB Pathway Cer->AKT inhibits Apoptosis Apoptosis PP2A->Apoptosis CellCycleArrest Cell Cycle Arrest PKC->CellCycleArrest Inflammation Inflammation JNK->Inflammation Survival Cell Survival AKT->Survival G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Control Control Cells Extraction Lipid Extraction (Bligh-Dyer) Control->Extraction Treated Treated Cells (e.g., Altered CerS2) Treated->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Lipid Identification & Quantification LCMS->Quant Stats Statistical Analysis Quant->Stats Pathway Pathway Analysis Stats->Pathway

References

A Researcher's Guide to Independent Verification of Sphingolipid Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of protein targets for bioactive lipids like sphingolipids is a critical step in understanding their mechanism of action and advancing therapeutic development. This guide provides a comparative overview of key experimental methodologies for the independent verification of protein targets for a model sphingolipid, sphingosine, which can be adapted for other sphingolipids of interest, such as Sphingolipid E.

This guide details three prominent methods for identifying and validating sphingolipid-protein interactions: Affinity Purification followed by Mass Spectrometry (AP-MS), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL). Each method is presented with its underlying principles, a summary of expected quantitative outcomes, and a detailed experimental protocol.

Comparative Analysis of Methodologies

The choice of method for identifying sphingolipid protein targets depends on several factors, including the availability of modified lipid probes, the nature of the interaction, and the desired depth of analysis. The following table summarizes the key quantitative parameters and considerations for each technique, using sphingosine as a representative sphingolipid.

MethodKey PrincipleTypical Number of Identified ProteinsQuantitative ReadoutKey AdvantagesKey Limitations
Affinity Purification-Mass Spectrometry (AP-MS) Immobilized sphingolipid is used to "pull down" interacting proteins from a cell lysate.Varies (tens to hundreds)Spectral counts, peptide intensity (label-free or isotopic labeling)Does not require chemical modification of the target protein.Requires immobilization of the sphingolipid, which may sterically hinder interactions; potential for non-specific binding.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding stabilizes a protein, making it more resistant to protease digestion.Typically used for validation of a few candidate proteins.Relative protein band intensity on a Western blot or quantitative mass spectrometry.Does not require modification of the sphingolipid; can be performed with native lipids.Not suitable for discovering unknown targets on a large scale; may not work for all protein-ligand interactions.
Photo-affinity Labeling (PAL) A photo-activatable sphingolipid analog is used to covalently crosslink to interacting proteins upon UV irradiation.High-throughput (over 180 novel proteins identified for a sphingosine analog)[1][2]Ratios of protein abundance in labeled vs. control samples (e.g., using Tandem Mass Tagging - TMT)[3]Captures transient and weak interactions in a cellular context; can identify binding sites.Requires synthesis of a modified sphingolipid analog; potential for non-specific crosslinking.

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sphingolipids and cellular systems.

Affinity Purification-Mass Spectrometry (AP-MS) Protocol for Sphingosine Targets

This protocol describes the immobilization of sphingosine on agarose beads and its use to purify interacting proteins from a cell lysate.

Materials:

  • Sphingosine

  • NHS-activated Sepharose beads

  • Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Cell lysate from the desired cell line or tissue

Procedure:

  • Immobilization of Sphingosine:

    • Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl.

    • Dissolve sphingosine in a suitable solvent and immediately add to the beads in coupling buffer.

    • Incubate for 4 hours at 4°C with gentle rotation.

    • Block unreacted sites by incubating with blocking buffer for 2 hours at 4°C.

    • Wash the beads extensively with wash buffer.

  • Affinity Purification:

    • Incubate the sphingosine-coupled beads with cell lysate for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads several times with lysis buffer to remove non-specific binders.

    • Elute the bound proteins using elution buffer.

    • Immediately neutralize the eluate with neutralization buffer.

  • Protein Identification:

    • Concentrate and prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution trypsin digestion).

    • Analyze the peptide mixture by LC-MS/MS.

    • Identify proteins using a protein database search engine.

Drug Affinity Responsive Target Stability (DARTS) Protocol

This protocol details the steps to validate the interaction between sphingosine and a candidate protein using the DARTS assay.[4][5][6][7][8]

Materials:

  • Cell lysate containing the protein of interest

  • Sphingosine solution (and vehicle control, e.g., DMSO)

  • Protease (e.g., pronase or thermolysin)

  • Protease stop solution (e.g., SDS-PAGE loading buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Antibody against the protein of interest

Procedure:

  • Lysate Preparation:

    • Prepare a cell lysate in a non-denaturing buffer.

    • Determine the total protein concentration.

  • Compound Incubation:

    • Aliquot the lysate into two tubes.

    • Add sphingosine to one tube and the vehicle control to the other.

    • Incubate at room temperature for 1 hour.

  • Protease Digestion:

    • Add varying concentrations of the protease to both the sphingosine-treated and control lysates.

    • Incubate at room temperature for 30 minutes.

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

  • Analysis:

    • Separate the digested proteins by SDS-PAGE.

    • Perform a Western blot using an antibody specific to the candidate protein.

    • Compare the band intensities between the sphingosine-treated and control samples at each protease concentration. A higher band intensity in the sphingosine-treated sample indicates protection from digestion and therefore interaction.

Photo-affinity Labeling (PAL) Protocol using a Trifunctional Sphingosine Probe

This protocol outlines the use of a trifunctional sphingosine probe containing a photo-activatable group, a clickable tag, and a caging group for the identification of sphingosine-binding proteins in living cells.[3]

Materials:

  • Trifunctional sphingosine probe

  • Cell culture medium

  • UV irradiation source (e.g., 365 nm)

  • Lysis buffer

  • Click chemistry reagents (e.g., biotin-azide and copper catalyst)

  • Streptavidin beads

  • Mass spectrometry reagents

Procedure:

  • Cell Treatment and Labeling:

    • Incubate cells with the trifunctional sphingosine probe.

    • "Uncage" the probe using a specific wavelength of light if a caged probe is used.

    • Irradiate the cells with UV light to induce covalent crosslinking of the probe to interacting proteins.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells to release the protein content.

    • Perform a click chemistry reaction to attach a biotin tag to the alkyne group on the sphingosine probe.

  • Enrichment of Labeled Proteins:

    • Incubate the lysate with streptavidin beads to enrich for biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Identification:

    • Elute the bound proteins from the beads.

    • Digest the proteins into peptides and analyze by quantitative mass spectrometry (e.g., TMT-based quantification) to identify and quantify the enriched proteins.[3]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of these methodologies and the biological context of sphingolipid signaling, the following diagrams have been generated using Graphviz.

experimental_workflows cluster_apms Affinity Purification-Mass Spectrometry (AP-MS) cluster_darts Drug Affinity Responsive Target Stability (DARTS) cluster_pal Photo-affinity Labeling (PAL) apms1 Immobilize Sphingolipid on Beads apms2 Incubate with Cell Lysate apms1->apms2 apms3 Wash to Remove Non-specific Binders apms2->apms3 apms4 Elute Bound Proteins apms3->apms4 apms5 LC-MS/MS Analysis apms4->apms5 darts1 Incubate Lysate with Sphingolipid darts2 Protease Digestion darts1->darts2 darts3 SDS-PAGE & Western Blot darts2->darts3 darts4 Compare Band Intensities darts3->darts4 pal1 Incubate Cells with Photo-probe pal2 UV Crosslinking pal1->pal2 pal3 Cell Lysis & Click Chemistry (Biotin Tag) pal2->pal3 pal4 Streptavidin Enrichment pal3->pal4 pal5 Quantitative Mass Spectrometry pal4->pal5 sphingosine_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1PR S1P Receptors (S1PR1-5) G_protein G-proteins (Gαi, Gαq, Gα12/13) S1PR->G_protein activates PLC PLC G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Ras_ERK Ras/ERK Pathway G_protein->Ras_ERK Rho Rho GTPases G_protein->Rho Sphingosine Sphingosine SphK1_2 Sphingosine Kinase (SphK1/2) Sphingosine->SphK1_2 ATP S1P Sphingosine-1-Phosphate (S1P) SphK1_2->S1P ADP S1P->S1PR Extracellular binding Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Ras_ERK->Cell_Survival Cell_Migration Cell Migration Rho->Cell_Migration

References

A Comparative Guide to the Bioactivities of Sphingolipids: Unraveling the Roles of Key Players in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the diverse and often opposing roles of bioactive sphingolipids is crucial for navigating the complexities of cellular signaling and identifying novel therapeutic targets. This guide provides a comprehensive comparison of the activities of major bioactive sphingolipids, including ceramide, sphingosine, sphingosine-1-phosphate (S1P), and ceramide-1-phosphate (C1P), with a clarification on the distinct nature of Sphingolipid E.

Bioactive sphingolipids are a class of lipid molecules that have emerged as critical regulators of a multitude of cellular processes, from proliferation and apoptosis to inflammation and stress responses.[1][2] Unlike their structural counterparts that form the backbone of cell membranes, these signaling sphingolipids act as intracellular second messengers or extracellular ligands for specific receptors, profoundly influencing cell fate and function.[3][4] The balance between the levels of different bioactive sphingolipids, often referred to as the "sphingolipid rheostat," is a key determinant of cellular homeostasis.[5]

This compound: A Synthetic Pseudoceramide with a Non-Signaling Role

It is important to first clarify the nature of this compound. Unlike the other sphingolipids discussed in this guide, this compound is a synthetic pseudoceramide that is analogous to the naturally occurring ceramide type 2.[6][7] Current research on this compound primarily focuses on its structural properties and its potential applications in dermatology and drug delivery.[6] Specifically, it is investigated for its role as a component of the intercellular space of the stratum corneum, where it can influence the penetration of molecules, and as a potential drug carrier.[6] There is currently no scientific literature available that describes this compound as a bioactive signaling molecule in the same context as ceramide, S1P, or other well-established signaling sphingolipids. Therefore, a direct comparison of its signaling activity is not possible.

The Dichotomy of Bioactive Sphingolipids: A Comparison of Cellular Effects

The major bioactive sphingolipids—ceramide, sphingosine, S1P, and C1P—exert distinct and often antagonistic effects on cellular behavior. Ceramide and sphingosine are generally considered to be pro-death and anti-proliferative, while S1P and C1P promote cell survival and proliferation.[8][9][10]

Quantitative Comparison of Bioactive Sphingolipid Activities

The following table summarizes the general effects of these sphingolipids on key cellular processes. It is important to note that the specific outcomes can be cell-type and context-dependent.

Bioactive SphingolipidPrimary Effect on Cell ProliferationPrimary Effect on ApoptosisPrimary Effect on Inflammation
Ceramide Inhibitory[10]Inductive[9][10]Pro-inflammatory[10]
Sphingosine Inhibitory[9]Inductive[9]Context-dependent
Sphingosine-1-Phosphate (S1P) Stimulatory[8][10]Inhibitory[8][10]Pro- and Anti-inflammatory[10]
Ceramide-1-Phosphate (C1P) Stimulatory[8][10]Inhibitory[8][10]Pro- and Anti-inflammatory[10]

Key Signaling Pathways of Bioactive Sphingolipids

The distinct biological activities of these sphingolipids are mediated through their engagement with specific downstream signaling pathways.

Ceramide Signaling Pathway

Ceramide accumulation, often in response to cellular stress, triggers signaling cascades that lead to cell cycle arrest and apoptosis.[9][10]

G Ceramide Signaling Pathway Stress Cellular Stress (e.g., UV, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase activates Ceramide Ceramide SMase->Ceramide produces PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates Caspases Caspase Activation Ceramide->Caspases activates Akt Akt (Survival Pathway) PP2A->Akt inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits Caspases->Apoptosis

Caption: Ceramide-mediated apoptosis signaling cascade.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

S1P primarily acts as an extracellular ligand for a family of five G protein-coupled receptors (S1PR1-5), initiating signaling cascades that promote cell survival, proliferation, and migration.[11]

G S1P Extracellular Signaling Pathway SphK Sphingosine Kinase (SphK) S1P_intra Intracellular S1P SphK->S1P_intra produces Sphingosine Sphingosine Sphingosine->SphK S1P_extra Extracellular S1P S1P_intra->S1P_extra transported out S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR binds to GPCR G Protein Signaling S1PR->GPCR activates PI3K_Akt PI3K/Akt Pathway GPCR->PI3K_Akt Ras_ERK Ras/ERK Pathway GPCR->Ras_ERK Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation Ras_ERK->Proliferation

Caption: S1P receptor-mediated pro-survival and proliferative signaling.

Experimental Protocols

The data supporting the distinct activities of these sphingolipids are derived from a variety of in vitro and in vivo experimental models. Below are representative methodologies.

Cell Viability and Proliferation Assays
  • MTT Assay: To quantify changes in cell viability and proliferation, cells are seeded in 96-well plates and treated with various concentrations of the bioactive sphingolipid (e.g., C2-ceramide, S1P) for 24-72 hours. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added, and the resulting formazan crystals are dissolved in a solubilization solution. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the relative number of viable cells.

  • BrdU Incorporation Assay: To specifically measure DNA synthesis as an indicator of proliferation, cells are incubated with the sphingolipid of interest and then pulsed with bromodeoxyuridine (BrdU). Incorporated BrdU is detected using an anti-BrdU antibody in an ELISA-based format.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells, treated cells are stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells. The stained cells are then analyzed by flow cytometry.

  • Caspase Activity Assay: The activation of executioner caspases (e.g., caspase-3) is a hallmark of apoptosis. Cell lysates from treated cells are incubated with a caspase-specific substrate conjugated to a fluorophore or chromophore. The cleavage of the substrate is measured to quantify caspase activity.

In Vivo Tumor Xenograft Models
  • To assess the in vivo effects of bioactive sphingolipids on tumor growth, immunodeficient mice are subcutaneously injected with cancer cells. Once tumors are established, the mice are treated with the sphingolipid or a modulator of its metabolism (e.g., a sphingosine kinase inhibitor). Tumor volume is measured regularly to evaluate the therapeutic efficacy.

Conclusion

The bioactive sphingolipids ceramide, sphingosine, S1P, and C1P represent a critical signaling hub that governs fundamental cellular decisions. The opposing nature of their activities underscores the importance of the intricate regulation of sphingolipid metabolism. A thorough understanding of these pathways and the ability to modulate them holds significant promise for the development of novel therapeutic strategies for a range of diseases, including cancer and inflammatory disorders. In contrast, this compound's current scientific standing places it in the realm of pharmaceutical excipients and dermatological agents, with no known role in bioactive signaling.

References

A Researcher's Guide to Sphingosine-1-Phosphate (S1P) Extraction and Quantification: A Comparative Analysis of Commercial ELISA Kits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of sphingolipid signaling, the accurate measurement of Sphingosine-1-Phosphate (S1P) is paramount. As a critical bioactive lipid mediator, S1P plays a pivotal role in a myriad of cellular processes, including cell growth, angiogenesis, and immune responses. Consequently, the choice of a reliable extraction and quantification method is a crucial determinant of experimental success. This guide provides a side-by-side comparison of commercially available S1P ELISA kits, offering a comprehensive overview of their performance characteristics based on manufacturer-provided data. Due to a lack of independent, head-to-head comparative studies, this guide will focus on the specifications provided by the manufacturers.

Performance Characteristics of Commercially Available S1P ELISA Kits

The selection of an appropriate S1P ELISA kit hinges on several key performance indicators, including detection range, sensitivity, sample compatibility, and assay time. Below is a summary of these parameters for several commercially available kits. It is important to note that "Sphingolipid E" is not a standard scientific term; the focus of this guide is on its key bioactive component, Sphingosine-1-Phosphate (S1P).

FeatureEchelon Biosciences (K-1900)Biomatik (EKU11440)Biomatik (EKF58355)ELK Biotechnology (ELK8625)FineTest (EH2564)
Assay Type Competitive ELISACompetitive InhibitionCompetitive ELISACompetitive InhibitionCompetitive ELISA
Detection Range 0.0625 – 2 µM12.35 - 1,000 ng/mL3.125 - 200 ng/mL15.63 - 1000 ng/mL3.125 - 200 ng/mL
Sensitivity Not explicitly stated4.62 ng/mL1.875 ng/mL4.48 ng/mL1.875 ng/mL
Sample Types Serum, plasma, tissue homogenate, cell lysate[1]Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids[2]Serum, plasma, cell culture supernatant, cell or tissue lysate, other biological fluids[3]Serum, plasma, cell lysates, cell culture supernates and other biological fluidsSerum, plasma, cell culture supernatant, cell or tissue lysate, other liquid samples
Species Reactivity Human, bovine, equine, caprine, mouse[1]Universal[2]Human[3]GeneralHuman
Assay Time ~3.5 hours[4]2 hours[2]3.5 hours[3]2 hours2 hours[5]
Cross-Reactivity Not explicitly statedInformation not availableInformation not availableInformation not availableNo obvious cross-reaction with other analogues[5]
Intra-assay Precision Not explicitly statedCV% < 10%CV% < 8%CV% < 8%Information not available
Inter-assay Precision Not explicitly statedCV% < 12%CV% < 10%CV% < 10%Information not available

The Sphingolipid Signaling Pathway: The Central Role of S1P

Sphingolipids are not merely structural components of cell membranes; they are also key players in cellular signaling. The metabolism of sphingolipids generates several bioactive molecules, with ceramide and S1P being central figures that often exert opposing effects on cell fate. The following diagram illustrates a simplified overview of the sphingolipid signaling pathway, highlighting the synthesis of S1P.

Sphingolipid_Signaling_Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2) Cell_Processes Cell Proliferation, Survival, Migration S1P->Cell_Processes

A simplified diagram of the Sphingolipid signaling pathway.

Experimental Protocols: A Generalized Workflow for S1P Quantification by Competitive ELISA

While specific protocols vary between manufacturers, the underlying principle of a competitive ELISA for S1P quantification is generally consistent. The following workflow outlines the key steps involved. Researchers must always refer to the specific manual provided with their chosen kit for detailed instructions.

ELISA_Workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Prep Sample Preparation (e.g., Plasma, Lysate) Incubation1 Add Samples/Standards & Anti-S1P Antibody Sample_Prep->Incubation1 Standard_Curve Preparation of S1P Standard Curve Standard_Curve->Incubation1 Plate_Coating S1P-Coated Microplate Incubation2 Add HRP-Conjugated Secondary Antibody Incubation1->Incubation2 Competitive Binding Substrate_Addition Add TMB Substrate Incubation2->Substrate_Addition Stop_Reaction Add Stop Solution Substrate_Addition->Stop_Reaction Color Development Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate Calculation Calculate S1P Concentration Read_Plate->Calculation

A generalized workflow for S1P quantification using a competitive ELISA.
Detailed Methodologies:

1. Sample Preparation:

  • Serum: Whole blood is allowed to clot at room temperature, followed by centrifugation to separate the serum.

  • Plasma: Blood is collected in tubes containing an anticoagulant (e.g., EDTA, heparin). The sample is then centrifuged to pellet blood cells, and the supernatant (plasma) is collected.

  • Tissue Homogenates: Tissues are rinsed with PBS to remove excess blood, weighed, and homogenized in a suitable lysis buffer. The homogenate is then centrifuged to pellet cellular debris, and the supernatant is collected.

  • Cell Lysates: Adherent or suspension cells are collected and lysed using a compatible lysis buffer. The lysate is centrifuged to remove insoluble material.

2. Assay Procedure (Competitive ELISA):

  • Plate Preparation: A 96-well microplate is pre-coated with S1P.

  • Competitive Binding: Samples and a series of S1P standards are added to the wells, followed by the addition of a specific anti-S1P antibody. The S1P in the sample/standard and the S1P coated on the plate compete for binding to the limited amount of anti-S1P antibody.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary anti-S1P antibody is added to the wells.

  • Signal Generation: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.

  • Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction, resulting in a color change.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 450 nm). The intensity of the color is inversely proportional to the concentration of S1P in the sample.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance values of the S1P standards against their known concentrations.

  • The concentration of S1P in the unknown samples is then determined by interpolating their absorbance values on the standard curve.

Concluding Remarks

The selection of an S1P ELISA kit should be guided by the specific requirements of the research, including the sample type, expected S1P concentration, and desired throughput. While this guide provides a comparative overview based on manufacturer-supplied data, researchers are strongly encouraged to perform their own in-house validation to ensure the chosen kit meets the specific needs of their experimental setup. The diagrams and generalized protocols provided herein serve as a foundational resource for understanding the principles of S1P quantification and its role in the broader context of sphingolipid signaling.

References

A Researcher's Guide to Sphingolipid E Detection: A Comparative Analysis of Modern and Established Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex world of sphingolipid signaling, the accurate detection and quantification of these bioactive lipids are paramount. This guide provides an objective comparison of leading methods for the detection of Sphingolipid E, a critical mediator in numerous cellular processes. We present a detailed analysis of established techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), alongside newer fluorescent probe-based methods, supported by experimental data and detailed protocols.

Introduction to this compound Detection

Sphingolipids, once considered mere structural components of cell membranes, are now recognized as key players in a multitude of signaling pathways that govern cell fate, including proliferation, apoptosis, and migration. Sphingosine-1-phosphate (S1P), a prominent bioactive sphingolipid, and its signaling cascade are implicated in diverse physiological and pathological processes, from immune cell trafficking to cancer progression.[1][2] The burgeoning interest in targeting sphingolipid metabolism for therapeutic intervention has spurred the development of increasingly sensitive and specific detection methods. This guide aims to equip researchers with the necessary information to select the most appropriate method for their experimental needs by comparing the performance, protocols, and data output of the foremost techniques.

Established and Novel Detection Methodologies

The analytical landscape for sphingolipid detection is dominated by the highly sensitive and specific mass spectrometry-based approaches, complemented by more traditional immunoassay techniques. In recent years, fluorescent probes have emerged as powerful tools for visualizing sphingolipid dynamics in living cells.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is widely regarded as the benchmark for the absolute quantification of a broad spectrum of sphingolipid species.[3][4] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the precise measurement of individual sphingolipid molecules even in complex biological matrices.[5]

2. Enzyme-Linked Immunosorbent Assay (ELISA): Targeted and High-Throughput

ELISA is a well-established immunoassay technique that offers a high-throughput and cost-effective means of quantifying specific sphingolipids, most notably S1P.[6] These kits utilize specific antibodies to detect the target sphingolipid, providing a quantitative readout based on a colorimetric or fluorescent signal.[7]

3. Fluorescent Probes: Visualizing Sphingolipids in Live Cells

The development of fluorescently labeled sphingolipid analogs and probes has revolutionized the study of sphingolipid trafficking and localization within living cells.[8][9] These tools, often utilizing fluorophores like NBD or BODIPY, enable real-time imaging of sphingolipid dynamics, providing invaluable spatial and temporal information that is not attainable with lysate-based methods.[10][11]

Quantitative Performance Data

The selection of a detection method is often dictated by its quantitative performance. The following tables summarize key performance metrics for LC-MS/MS and S1P ELISA kits, compiled from various studies and manufacturer specifications.

Table 1: Performance Characteristics of LC-MS/MS for Sphingolipid Quantification

ParameterPerformanceReference(s)
Limit of Quantification (LOQ) 0.05 ng/mL to 25 nM in plasma[12][13][14]
Linearity (r²) > 0.99[13][14]
Intra-assay Precision (CV%) < 10%[12]
Inter-assay Precision (CV%) < 10%[12]
Accuracy 70-130%[13]
Analysis Time 4.5 - 15 minutes per sample[3][13]

Table 2: Performance Characteristics of Commercial S1P ELISA Kits

ParameterPerformanceReference(s)
Detection Range 12.35 - 1,000 ng/mL; 3.125 - 200 ng/mL[6][15]
Sensitivity ~1.0 - 4.48 ng/mL[16][17]
Intra-assay Precision (CV%) < 10%[6]
Inter-assay Precision (CV%) < 15%[6]
Sample Volume ~25-50 µL[17][18]
Assay Time ~2 - 3.5 hours[7][19]

Note: Performance characteristics for ELISA kits can vary between manufacturers. Researchers should consult the specific product documentation for detailed information.

For fluorescent probes, quantitative data is often presented as relative fluorescence intensity. However, some studies have demonstrated a dose-dependent fluorescence response to sphingosine concentrations, with significant increases in fluorescence observed upon treatment with exogenous sphingosine.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining reliable results. Below are representative protocols for each of the discussed sphingolipid detection methods.

Protocol 1: Sphingolipid Extraction and Analysis by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of sphingolipids from biological samples, such as plasma or tissue homogenates.[20][21][22]

  • Sample Homogenization and Protein Quantification:

    • Homogenize 10-20 mg of frozen tissue in ice-cold phosphate-buffered saline (PBS).

    • Determine the protein concentration of the homogenate for data normalization.[20]

  • Lipid Extraction:

    • To the tissue homogenate, add a known amount of a stable isotope-labeled internal standard mixture.

    • Add a chloroform:methanol (1:2, v/v) mixture and incubate at 48°C for 2 hours.[20]

    • Induce phase separation by adding chloroform and deionized water.

    • Centrifuge the mixture and collect the lower organic phase containing the lipids.[20]

  • Sample Preparation for LC-MS/MS:

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Resuspend the dried extract in the initial mobile phase for LC-MS/MS analysis.[20]

  • LC-MS/MS Analysis:

    • Separate the sphingolipid species using a C18 reversed-phase column with a tailored gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid).[12]

    • Perform mass spectrometric detection using electrospray ionization (ESI) in both positive and negative ion modes.

    • Utilize multiple reaction monitoring (MRM) for targeted quantification of specific sphingolipid species.[22][23]

Protocol 2: Quantification of S1P using a Competitive ELISA Kit

This protocol is a representative example for a competitive ELISA designed for the quantification of S1P in serum, plasma, or cell culture supernatants.[7][15][17][19]

  • Plate Preparation:

    • The microplate wells are pre-coated with S1P.

  • Competitive Binding:

    • Add standards and samples to the wells.

    • Immediately add a biotin-labeled anti-S1P antibody to each well.

    • During incubation, the S1P in the sample competes with the coated S1P for binding to the antibody.[7]

  • Detection:

    • Wash the plate to remove unbound components.

    • Add streptavidin-HRP conjugate to the wells, which binds to the biotinylated antibody.

    • Wash the plate again to remove unbound conjugate.

  • Signal Generation and Measurement:

    • Add a TMB substrate solution. The HRP enzyme catalyzes a color change.

    • Stop the reaction with an acidic stop solution.

    • Measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of S1P in the sample.[7]

Protocol 3: Live-Cell Imaging of Sphingolipids using Fluorescent Probes

This protocol outlines the general steps for labeling and visualizing sphingolipids in living cells using a fluorescently labeled sphingolipid precursor.[8][24]

  • Cell Preparation:

    • Culture cells on glass coverslips suitable for microscopy.

  • Labeling with Fluorescent Sphingolipid Precursor:

    • Prepare a working solution of the fluorescent sphingolipid probe (e.g., BODIPY FL C5-ceramide) complexed with bovine serum albumin (BSA) in an appropriate medium.[8]

    • Incubate the cells with the probe solution for 30 minutes at 4°C.

    • Rinse the cells and incubate in fresh medium at 37°C for a further 30 minutes to allow for metabolic processing and trafficking of the probe.[8]

  • Imaging:

    • Wash the cells with fresh medium.

    • Visualize the fluorescently labeled sphingolipids using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Visualizing Sphingolipid Biology

Diagrams of signaling pathways and experimental workflows provide a clear and concise overview of complex biological processes and analytical procedures.

Sphingolipid_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Biological Sample (Plasma, Tissue, Cells) Homogenization Homogenization & Protein Quantification Sample->Homogenization Fluorescence Fluorescent Probes Sample->Fluorescence In Vivo Visualization Extraction Lipid Extraction (with Internal Standards) Homogenization->Extraction LCMS LC-MS/MS Extraction->LCMS Quantitative Analysis ELISA ELISA Extraction->ELISA Targeted Quantification Quantification Absolute Quantification LCMS->Quantification ELISA->Quantification Imaging Live-Cell Imaging Fluorescence->Imaging DataAnalysis Data Analysis & Interpretation Quantification->DataAnalysis Imaging->DataAnalysis

A generalized workflow for the detection and analysis of sphingolipids.

S1P_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Responses S1PR S1P Receptors (S1PR1-5) G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK PLC PLC Pathway G_protein->PLC Rho Rho Pathway G_protein->Rho S1P_extracellular Extracellular S1P S1P_extracellular->S1PR Survival Survival PI3K_Akt->Survival Proliferation Proliferation Ras_MAPK->Proliferation Differentiation Differentiation PLC->Differentiation Migration Migration Rho->Migration

A simplified diagram of the Sphingosine-1-Phosphate (S1P) signaling pathway.

Conclusion

The choice of a this compound detection method is a critical decision in experimental design. LC-MS/MS remains the unparalleled choice for comprehensive and accurate quantification of a wide array of sphingolipid species. ELISA provides a robust, high-throughput alternative for the targeted measurement of specific sphingolipids like S1P, and is well-suited for screening large numbers of samples. Fluorescent probes offer a unique window into the dynamic world of sphingolipid biology, enabling the visualization of their trafficking and localization in living cells. By understanding the relative strengths and limitations of each technique, as detailed in this guide, researchers can confidently select the most appropriate method to advance their investigations into the multifaceted roles of sphingolipids in health and disease.

References

Safety Operating Guide

Navigating the Disposal of Sphingolipid E: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Sphingolipid E Disposal

This compound, a synthetic pseudo-ceramide, should be handled as a chemical substance with unknown long-term health effects.[1] Therefore, a cautious approach to its disposal is necessary. The primary principle is to treat it as hazardous chemical waste and dispose of it through an approved waste disposal plant.[2]

Step-by-Step Disposal Procedures:

  • Consult Institutional and Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations for chemical waste disposal.[3] These guidelines will provide specific instructions for your location.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

    • Eye/Face Protection: Safety glasses or goggles.

    • Skin Protection: Chemical-resistant gloves and a lab coat.[2][4]

  • Waste Segregation and Containment:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Use a designated, properly labeled, and sealed container for this compound waste. The container should be kept in a well-ventilated area.[2]

  • Preparing for Disposal:

    • If the this compound is in a solution, absorb it with an inert material like diatomite or universal binders.[5]

    • For solid forms, carefully sweep up the material, avoiding dust formation.[4]

  • Labeling and Storage:

    • Clearly label the waste container with the chemical name ("this compound"), concentration, and any known hazards.

    • Store the waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[5]

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste.[3]

Safety and Handling Summary

ParameterGuidelineSource
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.[2][4]
Handling Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.[2][5][6]
Storage Store in a dry, dark, and well-ventilated place. Short-term at 0-4°C, long-term at -20°C.[1]
Spill Cleanup Absorb solutions with inert material. For solids, sweep up to avoid dust. Decontaminate surfaces with alcohol.[5]
In case of Exposure Eyes: Rinse with plenty of water for at least 15 minutes. Skin: Wash off with soap and water. Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[2]

General Laboratory Chemical Disposal Workflow

The following diagram illustrates a general workflow for the disposal of laboratory chemicals like this compound.

A Identify Waste Chemical (this compound) B Consult Institutional and Local Regulations A->B C Wear Appropriate PPE B->C D Segregate Waste into Designated Container C->D E Properly Label Container D->E F Store in Secure Location E->F G Arrange for EHS Pickup F->G H Waste Disposed by Approved Facility G->H

General workflow for laboratory chemical disposal.

It is important to note that while this compound is intended for research use only and not for human or veterinary use, its toxicological properties have not been thoroughly investigated.[1][4] Therefore, treating it with the same precautions as other potentially hazardous laboratory chemicals is the most prudent course of action. Always refer to the most current safety data sheets and your institution's specific protocols for the most accurate and up-to-date information.

References

Essential Safety and Logistics for Handling Sphingolipid E

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like Sphingolipid E is paramount. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to foster a secure laboratory environment and build confidence in chemical handling practices.

This compound, a synthetic pseudo-ceramide analogous to the naturally occurring ceramide type 2, is intended for research use only[1]. While specific hazard data for this compound is limited, information on related sphingolipids and general handling procedures for bioactive lipids provides a strong basis for safe operational conduct. For instance, similar ceramide compounds are known to cause skin and serious eye irritation[2]. Furthermore, this compound is classified with a GHS hazard statement H413, indicating it may cause long-lasting harmful effects to aquatic life[3].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for hazardous chemicals.

Protection Type Recommended PPE Purpose Standard
Eye/Face Protection Safety glasses with side shields or goggles. A face shield should be worn in addition when there is a splash hazard[4][5].Protects against splashes, flying particles, and chemical vapors[5][6].ANSI Z87.1 marked[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes[4][7].Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills[4][8].EN 374 (Gloves)
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended[2].Protects against inhalation of dust or aerosols.NIOSH approved

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is typically shipped as a solid powder at ambient temperature and is stable for several weeks[1].

  • For short-term storage (days to weeks), keep the container tightly sealed in a dry, dark place at 0-4°C[1].

  • For long-term storage (months to years), store at -20°C[1].

2. Preparation and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all required PPE is correctly worn.

  • When preparing solutions, avoid creating dust. If working with a powder, carefully weigh the required amount.

  • Lipids should not be left in a dry state for extended periods. They should be promptly dissolved in an inert, non-alcoholic solvent like chloroform[9].

  • Use only clean glassware and Teflon-lined stoppers to prevent contamination[9].

3. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small powder spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Thoroughly clean the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, lab coats, absorbent materials, and empty containers, should be considered contaminated. These items must be collected in a designated, sealed hazardous waste container.

  • Waste Labeling: Clearly label all waste containers with the contents ("Hazardous Waste: this compound") and the associated hazards.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal A Don PPE B Work in Fume Hood A->B C Weigh/Prepare Solution B->C D Conduct Experiment C->D E Spill? D->E G Collect Contaminated PPE D->G H Collect Chemical Waste D->H E->D No F Execute Spill Cleanup E->F Yes F->D Resume I Label Hazardous Waste G->I H->I J Store for Pickup I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.